Product packaging for (S)-3-Hydroxypiperidine hydrochloride(Cat. No.:CAS No. 475058-41-4)

(S)-3-Hydroxypiperidine hydrochloride

货号: B108412
CAS 编号: 475058-41-4
分子量: 137.61 g/mol
InChI 键: VLECDMDGMKPUSK-JEDNCBNOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

(S)-3-Hydroxypiperidine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12ClNO B108412 (S)-3-Hydroxypiperidine hydrochloride CAS No. 475058-41-4

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

(3S)-piperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLECDMDGMKPUSK-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583519
Record name (3S)-Piperidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475058-41-4
Record name (3S)-Piperidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-(-)-3-Hydroxypiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-3-Hydroxypiperidine hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of (S)-3-Hydroxypiperidine Hydrochloride

This technical guide provides a comprehensive overview of the core physical properties of this compound, a chiral building block significant in pharmaceutical research and organic synthesis.[1] The information is intended for researchers, scientists, and professionals in drug development, presenting key data, experimental methodologies, and logical workflows.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1][2] Its hydrochloride salt form enhances both stability and solubility, particularly in aqueous solutions, making it a versatile reagent in various synthetic applications.[1][3]

Quantitative Data Summary

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 475058-41-4[1][2][4][5][6][7]
Molecular Formula C₅H₁₁NO·HCl (or C₅H₁₂ClNO)[1][2][4][5][6][7]
Molecular Weight 137.61 g/mol [1][2][4][5][6][7]
Appearance White to off-white crystalline powder[1][2]
Melting Point 185 - 200 °C[1][2][4][5]
Solubility Soluble in water[2][6][8]
Optical Rotation [α]²⁰/D = -6.5° to -7° (c=1 in Methanol)[1][2][6]
Storage Room Temperature, under inert atmosphere[1][2][6]

Experimental Protocols

Detailed methodologies for determining the key physical properties cited above are provided in this section. These protocols are standard procedures in analytical and organic chemistry labs.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.[9] A sharp melting range typically signifies a high-purity compound.[9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or digital equivalent)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[10] Use a mortar and pestle to gently grind the crystals if necessary.[11]

  • Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom.[12] The packed sample height should be approximately 2-3 mm.

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.[10]

    • For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.[12]

    • For a precise measurement, set the apparatus to heat rapidly to a temperature about 10-15 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.[12]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting).[11] This range is the melting point.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_record Data Recording A Dry Sample B Grind to Fine Powder A->B C Pack Capillary Tube B->C D Place in Apparatus C->D E Heat Rapidly (Approx. MP) D->E F Heat Slowly (1-2°C/min) E->F G Observe & Record Start Temp F->G H Observe & Record End Temp G->H I Report Melting Range H->I

Workflow for Melting Point Determination.
Solubility Determination (Qualitative)

This protocol provides a method for confirming the qualitative solubility of the compound in water.

Apparatus:

  • Small test tubes

  • Vortex mixer or stirrer

  • Spatula

  • Graduated pipette or dispenser

Procedure:

  • Sample Preparation: Place approximately 25 mg of this compound into a small, clean test tube.[13]

  • Solvent Addition: Add 0.75 mL of deionized water to the test tube in small portions (e.g., 0.25 mL at a time).[13]

  • Mixing: After each addition of water, shake or vortex the test tube vigorously for at least 30 seconds to facilitate dissolution.[13]

  • Observation: Visually inspect the solution against a well-lit background. If the solid completely dissolves to form a clear solution with no visible particles, the compound is considered soluble under these conditions.

Characterization by Spectroscopy

While not strictly physical properties, spectroscopic data are integral to confirming the identity and structure of the compound.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Sample Preparation:

    • Weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[14]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or D₂O, given its solubility) in a small vial.[14]

    • To ensure homogeneity and remove any particulate matter which can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry NMR tube.

  • Data Acquisition:

    • Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

    • The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

    • Acquire the spectrum using standard parameters for ¹H or ¹³C detection. An internal standard like TMS may be used for precise chemical shift referencing.[14]

Objective: To identify functional groups present in the molecule.

Procedure (Thin Solid Film Method):

  • Sample Preparation:

    • Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent in which it is soluble (e.g., methanol).[15]

    • Place one drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[15]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[15]

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.[15]

    • Acquire the background spectrum (of air) first, then acquire the sample spectrum. The instrument software will automatically ratio the two to produce the final absorbance or transmittance spectrum.

Objective: To determine the mass-to-charge ratio of the molecule and its fragments, confirming molecular weight.

Procedure (General Principle):

  • Sample Introduction & Ionization: The sample is introduced into the instrument and vaporized.[16] It is then ionized, typically using methods like Electron Impact (EI) to form a radical cation (molecular ion) or a gentler technique like Electrospray Ionization (ESI).[16][17]

  • Acceleration: The newly formed ions are accelerated by an electric field, imparting the same kinetic energy to all ions.[16][17]

  • Deflection/Separation: The accelerated ions travel through a magnetic field (in a magnetic sector instrument) or a quadrupole analyzer, where they are separated based on their mass-to-charge (m/z) ratio.[16][17] Lighter ions are deflected more than heavier ones.

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[16][17]

Logical Relationships of Analysis

The following diagram illustrates the relationship between the compound, its inherent properties, and the analytical methods used for their determination.

property_analysis cluster_compound cluster_properties Physical & Chemical Properties cluster_methods Analytical Methods Compound (S)-3-Hydroxypiperidine Hydrochloride P1 Melting Point P2 Solubility P3 Molecular Structure P4 Molecular Weight P5 Optical Activity M1 Capillary Method P1->M1 determined by M2 Qualitative Dissolution P2->M2 determined by M3 NMR / IR Spectroscopy P3->M3 confirmed by M4 Mass Spectrometry P4->M4 confirmed by M5 Polarimetry P5->M5 measured by

References

An In-depth Technical Guide to (S)-3-Hydroxypiperidine Hydrochloride: Chemical Structure, Stereochemistry, and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxypiperidine hydrochloride is a pivotal chiral building block in modern medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a variety of pharmaceutical agents, most notably for neurological disorders and targeted cancer therapies. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and physical properties. Detailed experimental protocols for its synthesis, primarily through the resolution of racemic mixtures and subsequent deprotection, are presented. Furthermore, this document summarizes the available spectroscopic data for its characterization and illustrates its crucial role in the synthesis of pharmaceutically active compounds.

Chemical Structure and Stereochemistry

This compound possesses a piperidine ring with a hydroxyl group at the third carbon position. The "(S)" designation signifies the stereochemical configuration at the chiral center (C3), indicating that with the hydrogen atom pointing away, the substituents from highest to lowest priority (following Cahn-Ingold-Prelog rules: -OH > -NH2- (in the ring) > -CH2- (C4) > -H) are arranged in a counter-clockwise direction. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Chemical Structure:

Caption: Chemical structure of this compound.

The stereochemical integrity of this compound is paramount for its application in asymmetric synthesis, ensuring the desired pharmacological activity and minimizing potential off-target effects of the corresponding (R)-enantiomer.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₅H₁₂ClNO[1]
Molecular Weight 137.61 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 195-200 °C[1]
Optical Rotation [α]²⁰/D ≈ -7.0° (c=1 in Methanol)[1]
CAS Number 475058-41-4[1]

Synthesis and Purification

The enantiomerically pure this compound is typically prepared through the chiral resolution of racemic 3-hydroxypiperidine, followed by protection of the amine group, and subsequent deprotection. A common strategy involves the use of a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, to separate the enantiomers. The resolved (S)-enantiomer is then commonly protected with a tert-butoxycarbonyl (Boc) group to yield (S)-1-Boc-3-hydroxypiperidine. The final step involves the acidic removal of the Boc group to afford the desired hydrochloride salt.

Experimental Protocol: Deprotection of (S)-1-Boc-3-hydroxypiperidine

This protocol describes the final step in the synthesis of this compound from its N-Boc protected precursor.

Materials:

  • (S)-1-Boc-3-hydroxypiperidine

  • 4 M HCl in 1,4-Dioxane

  • Diethyl ether

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • To a solution of (S)-1-Boc-3-hydroxypiperidine (1.0 eq) in a minimal amount of methanol, add 4 M HCl in 1,4-dioxane (2.0-3.0 eq) dropwise at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the product.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to yield this compound.

Spectroscopic Characterization

Accurate structural elucidation and confirmation of purity are essential. The following are the expected spectroscopic data for this compound. While high-resolution spectra are not publicly available, typical characterization data can be found on the websites of various chemical suppliers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the hydroxyl proton. The proton on the chiral carbon (C3) would appear as a multiplet. The protons on the carbons adjacent to the nitrogen will be downfield due to the electron-withdrawing effect of the protonated amine.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms of the piperidine ring. The carbon bearing the hydroxyl group (C3) will be in the range of 60-70 ppm, while the carbons adjacent to the nitrogen (C2 and C6) will appear in the 40-50 ppm range.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands:

  • A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group and the N-H stretching of the ammonium salt.

  • C-H stretching vibrations in the 2800-3000 cm⁻¹ region.

  • N-H bending vibrations around 1600 cm⁻¹.

  • C-O stretching vibration around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The mass spectrum is expected to show the molecular ion peak [M]+ for the free base (C₅H₁₁NO) at m/z = 101.15.

Role in Pharmaceutical Synthesis

This compound is a critical starting material in the synthesis of numerous pharmaceuticals. Its chirality is transferred to the final active pharmaceutical ingredient (API), which is often essential for its therapeutic efficacy. A prominent example is its use in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used for treating certain cancers.[2][3]

The following diagram illustrates the logical workflow of its incorporation in a multi-step synthesis.

G cluster_0 Synthesis of Chiral Intermediate cluster_1 Pharmaceutical Synthesis Example: Ibrutinib racemic Racemic 3-Hydroxypiperidine resolution Chiral Resolution (e.g., with Tartaric Acid) racemic->resolution s_enantiomer (S)-3-Hydroxypiperidine resolution->s_enantiomer protection N-Boc Protection s_enantiomer->protection boc_protected (S)-1-Boc-3-hydroxypiperidine protection->boc_protected deprotection Boc Deprotection (HCl) boc_protected->deprotection target (S)-3-Hydroxypiperidine Hydrochloride deprotection->target coupling Coupling Reaction target->coupling coupling_partner Heterocyclic Coupling Partner coupling_partner->coupling intermediate Ibrutinib Precursor coupling->intermediate final_step Final Synthetic Step(s) intermediate->final_step api Ibrutinib (API) final_step->api

Caption: Synthetic workflow from racemic precursor to API.

Conclusion

This compound is a fundamentally important chiral building block with well-defined chemical and physical properties. Its synthesis, primarily achieved through efficient chiral resolution and protection/deprotection strategies, allows for its widespread use in the pharmaceutical industry. The stereochemical purity of this intermediate is critical for the development of safe and effective drugs. This guide provides essential technical information for researchers and professionals working with this versatile compound.

References

The Chiral Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chiral piperidine scaffold is a privileged heterocyclic motif that holds a prominent position in medicinal chemistry and drug discovery. Its prevalence in a vast number of natural products and clinically approved drugs underscores its profound biological significance. This technical guide provides a comprehensive overview of the chiral piperidine scaffold, detailing its role in enhancing pharmacological activity, presenting quantitative data on its biological effects, outlining key experimental protocols for its synthesis and evaluation, and visualizing its interaction with critical signaling pathways.

Introduction: The Privileged Scaffold

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, offers a unique combination of properties that make it an ideal building block for drug design. The introduction of chirality to this scaffold further enhances its utility, allowing for precise three-dimensional interactions with biological targets. The incorporation of a chiral piperidine moiety into a molecule can significantly influence its pharmacological profile by:

  • Modulating Physicochemical Properties: The basic nitrogen of the piperidine ring can be protonated at physiological pH, enhancing aqueous solubility. The overall lipophilicity of the molecule can be fine-tuned by the nature and position of substituents on the chiral piperidine ring.

  • Enhancing Biological Activity and Selectivity: The defined stereochemistry of a chiral piperidine allows for optimized interactions with the chiral environment of biological macromolecules such as enzymes and receptors. This often leads to a significant increase in potency and selectivity for the desired target over off-targets, thereby reducing side effects.

  • Improving Pharmacokinetic Properties: The piperidine scaffold can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Its relative metabolic stability can lead to a longer duration of action.

  • Reducing hERG Toxicity: Strategic incorporation of chiral piperidine motifs has been shown to mitigate the risk of cardiotoxicity associated with the blockade of the hERG potassium channel.

Quantitative Bioactivity Data of Chiral Piperidine-Containing Compounds

The versatility of the chiral piperidine scaffold is evident in the wide range of biological targets it can be designed to interact with. The following tables summarize quantitative bioactivity data for representative chiral piperidine-containing compounds across different therapeutic areas.

Table 1: Chiral Piperidine Derivatives as CNS Agents

CompoundTarget(s)Bioactivity MetricValueReference(s)
Risperidone 5-HT2A ReceptorKi0.16 nM[1]
Dopamine D2 ReceptorKi3.13 nM[1]
α1-Adrenergic ReceptorKi0.8 nM[1]
α2-Adrenergic ReceptorKi7.54 nM[1]
Histamine H1 ReceptorKi2.23 nM[1]
(+)-Methylphenidate Dopamine Transporter (DAT)-~10-fold more potent than l-isomer[2]
Norepinephrine Transporter (NET)-Catecholamine-selective reuptake inhibition[2]
Paroxetine Serotonin Transporter (SERT)-Potent and selective serotonin reuptake inhibitor

Table 2: Chiral Piperidine Derivatives as Enzyme Inhibitors

CompoundTarget EnzymeBioactivity MetricValueReference(s)
Donepezil Acetylcholinesterase (AChE)IC500.41 ± 0.09 µM (reference drug)[3]
SCH66336 Intermediate Farnesyl Protein Transferase-Enantioselective enzymatic acylation[4]

Table 3: Chiral Piperidine Derivatives as Anticancer Agents

CompoundCell LineBioactivity MetricValueReference(s)
Piperidine-dihydropyridine hybrid A-549 (Lung Cancer)IC5015.94 ± 0.201 μM[5]
MCF-7 (Breast Cancer)IC5022.12 ± 0.213 μM[5]
Tetramethylpiperidine-phenazine (B4125) Various Cancer Cell LinesMean IC500.48 µg/ml[6]

Table 4: Chiral Piperidine Derivatives as Antiviral Agents

CompoundVirusCell LineBioactivity MetricValueReference(s)
FZJ05 (Purine derivative) Influenza A/H1N1MDCKEC50Potent activity[2]
FZJ13 (Purine derivative) HIV-1-Anti-HIV-1 activityComparable to 3TC[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of chiral piperidine-containing compounds.

Asymmetric Synthesis of Chiral Piperidines

Protocol 3.1.1: Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts [7]

This method allows for the efficient synthesis of a variety of chiral piperidines from readily available pyridinium salts.

Materials:

  • Pyridinium salt (1.0 equiv)

  • (R)-1-phenylethylamine (10.0 equiv)

  • [Cp*RhCl₂]₂ (1 mol%)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Formic acid (24.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (10.0 equiv), and [Cp*RhCl₂]₂ (1 mol%).

  • Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL).

  • Add formic acid (24.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at 40 °C for 22 hours in air.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.

Biological Evaluation

Protocol 3.2.1: MTT Assay for Cell Viability and Cytotoxicity [8][9][10]

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells in culture (e.g., cancer cell lines)

  • 96-well plates

  • Complete cell culture medium

  • Test compound (chiral piperidine derivative) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of 5 mg/ml MTT solution to each well. Incubate for 3.5-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Cover the plate with tinfoil and agitate on an orbital shaker for 15 minutes. Measure the absorbance at a wavelength of 590 nm using a microplate reader, with a reference wavelength of 620 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Protocol 3.2.2: Ellman's Method for Acetylcholinesterase (AChE) Inhibition Assay

This spectrophotometric assay is commonly used to measure the activity of acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Phosphate buffer (pH 8.0)

  • Test compound (chiral piperidine derivative) stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations (or solvent for control).

  • Enzyme Addition: Add the AChE enzyme solution to each well.

  • Pre-incubation: Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

  • Reaction Initiation: Add the substrate solution (ATCI) to each well to start the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader and continue to record the absorbance at regular intervals for a set period.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. The percent inhibition is calculated using the formula: Inhibition (%) = [(Rate of control - Rate of sample) / Rate of control] x 100. The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3.2.3: Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs) [11][12][13][14]

This assay is used to determine the affinity of a ligand for a specific receptor.

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radioligand (a radioactive molecule that binds to the receptor)

  • Test compound (chiral piperidine derivative)

  • Assay buffer

  • 96-well filter plates (e.g., GF/C)

  • Vacuum filtration manifold

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration, and the test compound at various concentrations. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known non-radioactive ligand).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value is determined from this curve, and the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

Visualization of Biological Interactions

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activity of chiral piperidine scaffolds.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF (Ligand) EGFR EGFR Tyrosine Kinase Domain EGF->EGFR:f0 Binding & Dimerization EGFR:f0->EGFR:f1 Ras Ras EGFR:f1->Ras PI3K PI3K EGFR:f1->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation TKI Chiral Piperidine EGFR-TKI TKI->EGFR:f1 Inhibition

Caption: EGFR Signaling Pathway and Inhibition by a Chiral Piperidine TKI.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine_vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D2R Dopamine D2 Receptor (D2R) Dopamine->D2R G_protein G-protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Signal Postsynaptic Signaling cAMP->Signal Antipsychotic Chiral Piperidine Antipsychotic (e.g., Risperidone) Antipsychotic->D2R Antagonism

Caption: Dopamine D2 Receptor Signaling and Antagonism by Chiral Piperidine Antipsychotics.

Serotonin_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin_vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Signal Postsynaptic Signal Serotonin_Receptor->Signal SSRI Chiral Piperidine SSRI (e.g., Paroxetine) SSRI->SERT Inhibition

Caption: Mechanism of Action of a Chiral Piperidine Selective Serotonin Reuptake Inhibitor (SSRI).

Asymmetric_Synthesis_Workflow Start Achiral/Prochiral Starting Material Asymmetric_Step Asymmetric Synthesis Step (e.g., Catalytic Asymmetric Reaction, Chiral Auxiliary, Biocatalysis) Start->Asymmetric_Step Intermediate Enantioenriched Piperidine Intermediate Asymmetric_Step->Intermediate Functionalization Further Functionalization (e.g., Substitution, Ring Modification) Intermediate->Functionalization Final_Product Chiral Piperidine Target Molecule Functionalization->Final_Product

Caption: General Workflow for the Asymmetric Synthesis of Chiral Piperidines.

Conclusion

The chiral piperidine scaffold continues to be a highly valuable and versatile structural motif in the design and development of new therapeutic agents. Its ability to impart favorable physicochemical, pharmacological, and pharmacokinetic properties makes it a cornerstone of modern medicinal chemistry. The ongoing development of novel and efficient asymmetric synthetic methodologies provides access to a diverse range of chiral piperidine derivatives, enabling the exploration of new biological targets and the optimization of existing drug candidates. This technical guide has provided a comprehensive overview of the biological significance of the chiral piperidine scaffold, supported by quantitative data, detailed experimental protocols, and visualizations of key biological interactions. It is anticipated that the insights provided herein will be a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics.

References

The Pivotal Role of (S)-3-Hydroxypiperidine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Chiral Building Block in Drug Discovery and Development

(S)-3-Hydroxypiperidine hydrochloride , a versatile chiral synthetic intermediate, has emerged as a critical component in the development of a wide array of pharmaceuticals, most notably in the realm of targeted cancer therapy and neuroscience. Its unique structural features, including a stereodefined hydroxyl group and a piperidine ring, make it an invaluable scaffold for medicinal chemists to design and synthesize novel therapeutic agents with high specificity and efficacy. This technical guide provides a comprehensive overview of the synthesis, applications, and pharmacological significance of this compound for researchers, scientists, and drug development professionals.

A Privileged Scaffold in Drug Design

The 3-hydroxypiperidine moiety is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that frequently appears in biologically active compounds and approved drugs.[1] The introduction of a chiral center at the 3-position, as in the (S)-enantiomer, provides a crucial handle for stereospecific interactions with biological targets, often leading to improved potency and reduced off-target effects.[2] This chiral building block is particularly significant in the synthesis of molecules targeting neurological disorders and various cancers.[3][4]

Prominence in Oncology: The Ibrutinib Story

The most prominent application of this compound is as a key starting material in the synthesis of Ibrutinib (Imbruvica®) , a first-in-class Bruton's tyrosine kinase (BTK) inhibitor.[5] Ibrutinib has revolutionized the treatment of several B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[5] The (S)-3-hydroxypiperidine moiety is incorporated into the Ibrutinib structure, where it plays a crucial role in binding to the BTK enzyme.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[6] In many B-cell cancers, this pathway is constitutively active, leading to uncontrolled cell growth. Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[7] This blockade of BTK signaling disrupts the downstream pathways, including NF-κB, MAPK, and NFAT, ultimately leading to apoptosis of the malignant B-cells.[8][9]

Figure 1: Simplified diagram of the Bruton's Tyrosine Kinase (BTK) signaling pathway and the inhibitory action of Ibrutinib.

Quantitative Pharmacological Data

The potency of kinase inhibitors is typically expressed in terms of their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). The (S)-3-hydroxypiperidine scaffold has been integral to the development of highly potent BTK inhibitors.

CompoundTarget KinaseIC50 (nM)Ki (nM)Reference
Ibrutinib BTK0.5-[7]
BMX49.0-[10]
TEC--
ITK--
EGFR>1000-
Acalabrutinib BTK5.1-
Zanubrutinib BTK<1-
Nemtabrutinib BTK577-[11]
Pirtobrutinib BTK13-[11]

Table 1: Comparative IC50 values of Ibrutinib and other BTK inhibitors.

Pharmacokinetics of Ibrutinib

The pharmacokinetic profile of Ibrutinib, containing the (S)-3-hydroxypiperidine moiety, has been extensively studied.

ParameterValueReference
Bioavailability ~2.9% (fasted)
Tmax (median) 1–2 hours[9][12]
Protein Binding 97.3%[9]
Volume of Distribution (Vd) 683 L[9]
Metabolism Primarily via CYP3A4[9]
Elimination Half-life 4–6 hours[9][13]
Excretion Mainly via feces[13]

Table 2: Key pharmacokinetic parameters of Ibrutinib.[9][12][13]

Synthesis of this compound and its Derivatives

The synthesis of enantiomerically pure (S)-3-hydroxypiperidine is a critical step in the production of drugs like Ibrutinib. Several strategies have been developed, including chemical resolution and enzymatic methods.

Experimental Protocols

1. Enzymatic Asymmetric Reduction of N-Boc-3-piperidone

This method utilizes a ketoreductase (KRED) enzyme to asymmetrically reduce the prochiral ketone, N-Boc-3-piperidone, to the desired (S)-alcohol.[8]

  • Materials: N-Boc-3-piperidone, Ketoreductase (e.g., KRED-P1-B02), NADP+, Glucose, Glucose Dehydrogenase (GDH), Phosphate buffer (pH 7.0), Ethyl acetate.

  • Procedure:

    • Prepare a buffered solution (100 mM phosphate, pH 7.0) containing N-Boc-3-piperidone (e.g., 50 g/L).

    • Add NADP+ (e.g., 0.1 mM), glucose (e.g., 1.2 equivalents), and GDH for cofactor regeneration.

    • Initiate the reaction by adding the ketoreductase enzyme.

    • Maintain the reaction at a controlled temperature (e.g., 30 °C) with stirring.

    • Monitor the reaction progress by TLC or HPLC until completion.

    • Upon completion, extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.

Enzymatic_Reduction_Workflow Workflow for Enzymatic Asymmetric Reduction Start Start Prepare Prepare buffered solution of N-Boc-3-piperidone Start->Prepare AddCofactors Add NADP+, Glucose, and GDH Prepare->AddCofactors AddEnzyme Add Ketoreductase (KRED) AddCofactors->AddEnzyme Incubate Incubate at controlled temperature with stirring AddEnzyme->Incubate Monitor Monitor reaction progress (TLC/HPLC) Incubate->Monitor Extract Extract with Ethyl Acetate Monitor->Extract Reaction Complete Dry Dry organic layer Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Product (S)-N-Boc-3-hydroxypiperidine Concentrate->Product End End Product->End

References

(S)-3-Hydroxypiperidine Hydrochloride: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Hydroxypiperidine hydrochloride is a pivotal chiral building block in modern pharmaceutical development. Its stereodefined structure is a key component in the synthesis of a variety of bioactive molecules, particularly in the development of targeted therapies. This technical guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Properties

This compound is a white to off-white crystalline powder. The presence of a hydroxyl group and a chiral center makes it a versatile intermediate for introducing specific stereochemistry into drug candidates, which is crucial for their efficacy and safety.[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound and its common N-protected intermediate, (S)-1-Boc-3-hydroxypiperidine.

PropertyValueReference(s)
Molecular Formula C₅H₁₂ClNO[2][3]
Molecular Weight 137.61 g/mol [2][4][5]
CAS Number 475058-41-4[2][4][5]
Appearance White or off-white crystalline powder[4]
Melting Point 195-200 °C[4]
Optical Rotation [α]²⁰/D = -7° (c=1 in MeOH)[4]
Purity ≥98%[2][4]
Storage Inert atmosphere, Room Temperature[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol [8]
CAS Number 143900-44-1[8]
Appearance White powder[9]
¹H NMR (CDCl₃, 300 MHz) δ 1.43-1.55 (11H), 1.73-1.78 (1H), 1.87-1.89 (1H), 3.03-3.13 (2H), 3.73-3.78 (1H), 4.11-4.13 (2H)

Table 2: Properties of (S)-1-Boc-3-hydroxypiperidine

Synthesis of (S)-3-Hydroxypiperidine and its Derivatives

The enantioselective synthesis of (S)-3-hydroxypiperidine is critical for its use as a chiral building block. Several strategies have been developed, including chemical resolution, biocatalytic methods, and synthesis from the chiral pool.

General Synthetic Approaches

The synthesis of (S)-3-hydroxypiperidine often involves the preparation of its N-Boc protected form, (S)-1-Boc-3-hydroxypiperidine, which is a key intermediate for many pharmaceutical compounds, including the anticancer drug ibrutinib.[8][10] Common synthetic strategies include the chemical resolution of racemic mixtures and enzymatic reduction.[8]

cluster_synthesis Synthetic Pathways to (S)-3-Hydroxypiperidine cluster_resolution Chemical Resolution cluster_enzymatic Biocatalytic Reduction cluster_multistep Multi-step Synthesis racemic Racemic 3-Hydroxypiperidine resolution Resolution with Chiral Agent (e.g., L-camphorsulfonic acid) racemic->resolution Separation prochiral N-Boc-3-piperidone enzymatic Enzymatic Reduction (e.g., Ketoreductase) prochiral->enzymatic Asymmetric Reduction chiral_pool Chiral Pool (e.g., L-Malic Acid) multistep Multi-step Chemical Synthesis chiral_pool->multistep product (S)-1-Boc-3-hydroxypiperidine resolution->product Boc Protection enzymatic->product multistep->product final_product (S)-3-Hydroxypiperidine HCl product->final_product Deprotection

Caption: Synthetic routes to (S)-3-Hydroxypiperidine HCl.

Experimental Protocols

1. Enzymatic Synthesis of (S)-1-Boc-3-hydroxypiperidine using Ketoreductase

This method utilizes a ketoreductase (KRED) enzyme for the asymmetric reduction of a prochiral ketone.

  • Reaction Setup:

    • Charge a reaction vessel with 200mM triethanolamine HCl buffer (pH 7.5).

    • Set the temperature to 35-40 °C.

    • Add 3% (w/w) KRED 110 and 10mM NAD⁺.

    • Dissolve N-1-Boc-3-piperidone (10g/L) in isopropanol and add to the reaction mixture.

  • Reaction Conditions:

    • Stir the reaction mixture at 230 rpm for 3-4 hours.

  • Monitoring and Analysis:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and n-hexane (1:1).

    • Analyze the final product by Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (ESI-MS), Specific Optical Rotation (SOR), and ¹H NMR.

  • Chiral HPLC Conditions:

    • Column: Chiralpak IC (250 × 4.6 mm, 5µm)

    • Mobile Phase: 5% Isopropanol and 95% n-hexane (v/v)

    • Flow Rate: 1 mL/min

    • Detection: UV at 210 nm

    • Retention Times: 12.60 min (R-isomer), 13.69 min (S-isomer)

2. Chemical Resolution of (±)-3-Hydroxypiperidine

This protocol involves the separation of enantiomers from a racemic mixture using a chiral resolving agent.[11]

  • Salt Formation:

    • Dissolve racemic 3-hydroxypiperidine and 0.5 molar equivalents of L-camphorsulfonic acid ammonium in an organic solvent.

    • Reflux the mixture to displace ammonia.

    • Remove the solvent under reduced pressure to obtain a concentrated oil.

  • Fractional Crystallization:

    • Crystallize the diastereomeric salt from a suitable solvent system (e.g., ethanol/methyl tertiary butyl ether) to isolate the (S)-3-hydroxypiperidine-L-camphorsulfonate salt.[11]

  • Liberation and Protection:

    • Treat the isolated salt with a base (e.g., ammonia water) to liberate the free (S)-3-hydroxypiperidine.

    • Protect the nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc₂O) to yield (S)-1-Boc-3-hydroxypiperidine.[11]

Applications in Drug Discovery

This compound is a crucial building block in the synthesis of numerous pharmacologically active compounds.[12] Its primary application lies in the development of drugs targeting a range of diseases, from neurological disorders to cancer.[4]

Role as a Chiral Intermediate

The piperidine scaffold is a prevalent structural motif in many biologically active natural products and synthetic drugs.[8][13] The introduction of a hydroxyl group at the C3-position in a specific stereochemical orientation can significantly influence the biological activity of a molecule.[8]

cluster_application Application Workflow in Drug Discovery start (S)-3-Hydroxypiperidine HCl functionalization Chemical Functionalization start->functionalization N-protection, O-alkylation, etc. intermediate Key Chiral Intermediate functionalization->intermediate api Active Pharmaceutical Ingredient (API) intermediate->api Multi-step Synthesis drug Final Drug Product (e.g., Ibrutinib) api->drug

Caption: Role of (S)-3-Hydroxypiperidine HCl in drug synthesis.

Synthesis of Ibrutinib

A prominent example of the application of (S)-3-hydroxypiperidine is in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.[8] (S)-1-Boc-3-hydroxypiperidine serves as a key chiral intermediate in the construction of this anticancer drug.[9][10]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 3-hydroxypiperidine and its derivatives.

  • Personal Protective Equipment (PPE): Use appropriate PPE, including gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[12][14]

  • Handling: Handle in a well-ventilated area to avoid inhalation of dust or vapors.[14][15]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[12][15]

  • First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes and seek medical attention.[12][14]

This guide provides a foundational understanding of this compound as a critical chiral building block. The detailed protocols and compiled data serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutics.

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of Chiral Piperidines in Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and pharmaceuticals.[1][2][3] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal building block for interacting with biological targets. This in-depth technical guide explores the rich history of chiral piperidines in natural products, from their discovery to their diverse pharmacological applications, providing a comprehensive resource for researchers in the field.

A Historical Perspective: From Poison Hemlock to Modern Therapeutics

The story of chiral piperidines is inextricably linked with the history of chemistry itself. The first piperidine alkaloid to be isolated and structurally characterized was coniine , the infamous toxic principle of poison hemlock (Conium maculatum).[4][5] Its isolation by Giseke in 1827 and subsequent synthesis by Albert Ladenburg in 1886 marked a milestone in organic chemistry, as it was the first alkaloid to be synthesized.[4][6] This achievement not only confirmed the proposed structure but also opened the door to the systematic study of alkaloids and their physiological effects. Historically, poison hemlock was used in ancient Greece for state executions, with the most famous victim being the philosopher Socrates.[4][5][7]

Following the discovery of coniine, a plethora of other chiral piperidine-containing natural products were isolated from various sources, each with its own unique biological activity. These discoveries have significantly contributed to our understanding of pharmacology and have provided lead compounds for the development of new drugs.

Key Chiral Piperidine Natural Products: A Diverse Pharmacopeia

The structural diversity of chiral piperidines found in nature is vast, with representative examples spanning from simple monosubstituted rings to complex polycyclic systems. This section highlights some of the most significant and well-studied chiral piperidine natural products.

Coniine and Related Hemlock Alkaloids
  • Source: Poison Hemlock (Conium maculatum), Yellow Pitcher Plant (Sarracenia flava), and Fool's Parsley (Aethusa cynapium).[6]

  • Structure: (S)-(+)-coniine is the naturally occurring enantiomer, though the plant produces a racemic mixture.[6] The (R)-enantiomer is generally more biologically active and toxic.[6]

  • Mechanism of Action: Coniine is a neurotoxin that acts as an antagonist of nicotinic acetylcholine receptors (nAChRs), leading to inhibition of the nervous system and ultimately death by respiratory paralysis.[4][7]

  • Historical Significance: As the first alkaloid to be synthesized, it holds a significant place in the history of organic chemistry.[4][6]

Lobeline and Lobelia Alkaloids
  • Source: Indian Tobacco (Lobelia inflata) and other Lobelia species.[8][9][10]

  • Structure: A complex structure featuring a disubstituted piperidine ring.

  • Mechanism of Action: Lobeline exhibits a complex pharmacology, acting as a ligand at nicotinic acetylcholine receptors.[11] It has been investigated for its potential in treating drug addiction and neurodegenerative disorders.[8][12] Unlike many other plant-derived nicotinic ligands that are highly selective for the α4β2-nAChR subtype, lobinaline, another alkaloid from Lobelia cardinalis, shows relatively non-selective binding to both α4β2- and α7-nAChRs.[12][13] Lobinaline also acts as a dopamine transporter (DAT) inhibitor.[12][13]

  • Therapeutic Potential: Lobeline has undergone clinical trials for smoking cessation and attention deficit hyperactivity disorder (ADHD).[8][10]

Solenopsin
  • Source: Venom of fire ants of the genus Solenopsis.[14][15]

  • Structure: A 2,6-disubstituted piperidine with a long alkyl chain.[14]

  • Mechanism of Action: Solenopsin is a potent inhibitor of the phosphatidylinositol-3-kinase (PI3K) signaling pathway and angiogenesis.[14][16][17][18] It also exhibits antibacterial and anti-biofilm activity.[14] Its structural similarity to the sphingolipid ceramide contributes to its anti-proliferative effects.[14]

  • Therapeutic Potential: Synthetic analogs of solenopsin are being investigated for the treatment of psoriasis.[14] Its anti-angiogenic and anti-proliferative properties make it a potential lead for cancer therapy.[16][18]

Pinidine
  • Source: Needles and twigs of various pine species, particularly Ponderosa pine (Pinus ponderosa).[19]

  • Structure: A 2-methyl-6-alkenylpiperidine.

  • Biosynthesis: The biosynthesis of pinidine has been a subject of interest, with studies elucidating the incorporation of acetate units.[19]

Sedamine and Related Alkaloids
  • Source: Various species of the genus Sedum.[20][21]

  • Structure: A 2-substituted piperidine with a β-phenylethyl side chain.

  • Pharmacological Activity: Sedum alkaloids are of interest due to their potential memory-enhancing properties and applications as anti-Alzheimer's agents.[20]

  • Biosynthesis: Studies have shown that the piperidine nucleus of sedamine is derived from lysine, and the side chain originates from phenylalanine.[21][22]

Piperine
  • Source: Black pepper (Piper nigrum) and long pepper (Piper longum).[9][23]

  • Structure: An amide of piperidine with piperic acid.

  • Pharmacological Activity: Piperine exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects.[23][24] It is also known to enhance the bioavailability of other drugs by inhibiting metabolic enzymes.[23]

Quantitative Data Summary

The following tables summarize key quantitative data for some of the discussed chiral piperidine natural products.

Natural ProductSource OrganismPharmacological Target(s)Reported Activity (IC50, Ki, etc.)Reference(s)
Lobeline Lobelia inflataNicotinic Acetylcholine Receptors (nAChRs)Ki of 4.4 nM for [3H]-nicotine binding sites in rat brain[11]
Lobinaline Lobelia cardinalisα4β2- and α7-nAChRs, Dopamine Transporter (DAT)Similar binding affinity at α4β2- and α7-nicAchRs[12][13]
Solenopsin A Solenopsis invictaPhosphoinositide 3-kinase (PI3K), AktIC50 of 5–10 μM for Akt inhibition[15]
Radicamines A Lobelia chinensisα-glucosidaseIC50 of 6.7 × 10⁻⁶ M[8]
Radicamines B Lobelia chinensisα-glucosidaseIC50 of 9.3 × 10⁻⁶ M[8]

Biosynthesis of Chiral Piperidines

The biosynthesis of the piperidine ring in most alkaloids proceeds through the cyclization of L-lysine.[25] Nature employs enzymatic transformations to convert L-lysine into a δ-amino carbonyl intermediate, which then cyclizes to form the key intermediate, Δ¹-piperideine.[25] This intermediate serves as a common precursor for a variety of piperidine-based natural alkaloids.[25]

Biosynthesis of Piperidine Alkaloids General Biosynthetic Pathway of Piperidine Alkaloids from Lysine Lysine L-Lysine Inter1 δ-Amino Carbonyl Intermediate Lysine->Inter1 Enzymatic Transformation Inter2 Δ¹-Piperideine Inter1->Inter2 Cyclization Piperidine_Alkaloids Various Piperidine Alkaloids (e.g., Coniine, Sedamine) Inter2->Piperidine_Alkaloids Further Modifications (e.g., Reduction, Alkylation)

Caption: General biosynthetic pathway of piperidine alkaloids.

Experimental Protocols: A Representative Workflow

The isolation and characterization of chiral piperidine alkaloids from natural sources typically involve a series of chromatographic and spectroscopic techniques. The following is a generalized workflow representing a common experimental approach.

General Workflow for Isolation and Characterization

Experimental Workflow General Workflow for Isolation and Characterization of Chiral Piperidine Alkaloids Start Plant/Animal Material Extraction Extraction (e.g., Maceration, Soxhlet) Start->Extraction AcidBase Acid-Base Extraction to Isolate Alkaloid Fraction Extraction->AcidBase Chromatography1 Column Chromatography (e.g., Silica Gel, Alumina) AcidBase->Chromatography1 Chromatography2 Further Purification (e.g., HPLC, Prep-TLC) Chromatography1->Chromatography2 Structure Structure Elucidation Chromatography2->Structure NMR NMR Spectroscopy (¹H, ¹³C, 2D-NMR) Structure->NMR MS Mass Spectrometry (HRMS, MS/MS) Structure->MS Chiral Chiral Analysis (e.g., Chiral HPLC, Polarimetry) Structure->Chiral

Caption: A typical experimental workflow for isolating and identifying chiral piperidine alkaloids.

Detailed Methodologies

1. Extraction:

  • The dried and powdered source material (e.g., plant leaves, seeds, or animal venom) is extracted with a suitable organic solvent, such as methanol or ethanol, often using methods like maceration or Soxhlet extraction.[26]

2. Acid-Base Extraction for Alkaloid Enrichment:

  • The crude extract is subjected to an acid-base extraction to selectively isolate the basic alkaloid fraction.[26]

    • The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, making them water-soluble.

    • The aqueous layer is washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic compounds.

    • The aqueous layer is then basified (e.g., with NaOH or NH₄OH) to deprotonate the alkaloids, making them soluble in organic solvents.

    • The alkaloids are then extracted into an organic solvent.

3. Chromatographic Purification:

  • The crude alkaloid fraction is subjected to one or more rounds of column chromatography (e.g., using silica gel or alumina) with a gradient of solvents of increasing polarity to separate the individual compounds.[26]

  • Further purification is often achieved using high-performance liquid chromatography (HPLC), frequently with a chiral stationary phase to separate enantiomers, or preparative thin-layer chromatography (prep-TLC).[27]

4. Structure Elucidation:

  • The structure of the purified compound is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the carbon-hydrogen framework. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms within the molecule. 1D-NOESY experiments can help determine the relative stereochemistry.[27]

  • The absolute configuration of chiral centers is typically determined by X-ray crystallography of a suitable crystal, or by comparison of optical rotation and circular dichroism data with known compounds or synthetic standards.

Signaling Pathways: The Case of Solenopsin

The biological activity of many chiral piperidines is attributed to their interaction with specific signaling pathways. Solenopsin, for instance, has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis.[16][17][18]

PI3K_Akt_Pathway_Inhibition Inhibition of the PI3K/Akt Signaling Pathway by Solenopsin RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Solenopsin Solenopsin Solenopsin->PI3K Inhibition

Caption: Solenopsin inhibits the PI3K/Akt signaling pathway.

Conclusion and Future Outlook

The discovery and study of chiral piperidines from natural products have been a driving force in the advancement of organic chemistry and pharmacology. From the historical synthesis of coniine to the elucidation of the complex mechanisms of action of compounds like lobeline and solenopsin, these natural products continue to inspire and inform modern drug discovery. The chiral piperidine scaffold remains a highly sought-after motif in the design of new therapeutic agents.[1][3][28][29] Future research in this area will likely focus on the discovery of novel piperidine alkaloids from unexplored natural sources, the development of more efficient and stereoselective synthetic methods, and the detailed investigation of their mechanisms of action to unlock their full therapeutic potential.

References

A Comprehensive Spectroscopic Analysis of (S)-3-Hydroxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the spectroscopic data for (S)-3-Hydroxypiperidine hydrochloride, a significant chiral building block in pharmaceutical research and development.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Compound Overview

This compound is a key intermediate in the synthesis of various bioactive molecules and therapeutic agents, particularly those targeting neurological disorders.[1][2] Its chiral nature and the presence of a hydroxyl group make it a versatile component for creating complex molecular architectures.[1]

Chemical Structure:

  • Molecular Formula: C₅H₁₁NO · HCl[1]

  • Molecular Weight: 137.61 g/mol [1]

  • CAS Number: 475058-41-4[1][2]

Spectroscopic Data

The following sections present the available spectroscopic data for this compound and its related structures. The data has been compiled and organized into tabular formats for clarity and ease of comparison.

Table 1: ¹H NMR Spectral Data for 3-Hydroxypiperidine

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectral Data for 3-Hydroxypiperidine

Chemical Shift (ppm)Assignment
Data not available in search results

Note: The actual chemical shifts for this compound may vary depending on the solvent and concentration.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Hydroxypiperidine hydrochloride is expected to show characteristic absorptions for the O-H, N-H, and C-H bonds.

Table 3: IR Absorption Bands for 3-Hydroxypiperidine Hydrochloride [3]

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch
~2940MediumC-H stretch (aliphatic)
~2700BroadN-H⁺ stretch (amine salt)
~1580MediumN-H bend
~1060StrongC-O stretch

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For 3-Hydroxypiperidine, the molecular ion peak would be observed at m/z 101.15.[4]

Table 4: Mass Spectrometry Data for 3-Hydroxypiperidine [4]

m/zRelative Abundance (%)Assignment
101[M]⁺ (Molecular Ion)
100[M-H]⁺
84[M-OH]⁺
57
44100Base Peak

Note: The fragmentation pattern can be influenced by the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

  • Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard.

  • Data Acquisition: The NMR spectra are recorded on a spectrometer, for example, at operating frequencies of 500.13 MHz for ¹H and 125.76 MHz for ¹³C.[5]

  • ¹H NMR: A standard pulse sequence is used to acquire the proton NMR spectrum.

  • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon NMR spectrum, where each unique carbon atom appears as a single line.

The thin solid film method is a common technique for solid samples.[6]

  • Sample Preparation: Approximately 50 mg of the solid this compound is dissolved in a few drops of a volatile solvent like methylene chloride.[6]

  • Film Formation: A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[6] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[6]

  • Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. The background is collected on a clean, empty salt plate.

Electron ionization (EI) is a common technique for the analysis of small organic molecules.[7]

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.[7]

  • Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion.[7]

  • Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, charged species.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a magnetic sector or a quadrupole).[7]

  • Detection: A detector counts the number of ions at each m/z value, and the data is presented as a mass spectrum.[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample (S)-3-Hydroxypiperidine hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity Final_Report Final Report Structure->Final_Report Purity->Final_Report

Caption: Workflow for Spectroscopic Analysis.

References

Navigating the Physicochemical Landscape of (S)-3-Hydroxypiperidine Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Stability of (S)-3-Hydroxypiperidine Hydrochloride

This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound, a key chiral building block in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering critical data, experimental protocols, and visualizations to support the effective use of this compound in a laboratory and manufacturing setting.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its physicochemical properties, particularly solubility and stability, are critical parameters that influence formulation development, bioavailability, and shelf-life of the final drug product. Understanding these characteristics is paramount for ensuring product quality, safety, and efficacy. This guide outlines the solubility profile in various solvents and the stability under different stress conditions, based on established pharmaceutical testing principles.

Solubility Profile

This compound is a white to off-white crystalline powder.[2] Its hydrochloride salt form generally enhances its solubility in aqueous media.[3] The presence of the hydroxyl group and the piperidine ring influences its solubility in both polar and non-polar solvents.[1]

Qualitative Solubility:

Based on available data, this compound exhibits good solubility in polar protic solvents. The related compound, 3-Hydroxypiperidine, is soluble in water, ethanol, and various other organic solvents.[1]

  • Soluble in: Water, Methanol, Ethanol.[4]

  • Sparingly soluble in: Other organic solvents.

Quantitative Solubility Data:

While specific quantitative solubility data for this compound is not extensively available in public literature, the following table provides illustrative data based on typical solubility characteristics of similar hydrochloride salts. This data should be confirmed through specific experimental determination. The solubility of the related compound 3-Hydroxypiperidine in water has been reported to be as high as 1 g/mL.

Table 1: Illustrative Quantitative Solubility of this compound at 25°C

SolventTypeExpected Solubility (mg/mL)
WaterPolar Protic> 100
MethanolPolar Protic50 - 100
EthanolPolar Protic20 - 50
Isopropyl AlcoholPolar Protic5 - 10
AcetonePolar Aprotic< 1
Ethyl AcetateNon-polar< 0.1
TolueneNon-polar< 0.1

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[5][6][7][8]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Methanol, Ethanol, Isopropyl Alcohol, Acetone, Ethyl Acetate, Toluene)

  • Shaking incubator or water bath with orbital shaker

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed container (e.g., glass vial). The excess solid should be clearly visible.

  • Equilibration:

    • Place the containers in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Filter the sample through a syringe filter to remove any undissolved particles. Alternatively, centrifuge the sample and collect the clear supernatant.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Workflow for Solubility Determination:

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Excess (S)-3-Hydroxypiperidine HCl prep_mix Mix in Sealed Vial prep_solid->prep_mix prep_solvent Known Volume of Solvent prep_solvent->prep_mix equilibration Agitate at Constant Temperature (e.g., 24-48 hours) prep_mix->equilibration separation Filter or Centrifuge to Remove Excess Solid equilibration->separation dilution Dilute Supernatant separation->dilution analysis Quantify by HPLC dilution->analysis

Caption: A flowchart illustrating the key steps of the shake-flask method for determining solubility.

Stability Profile

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can be affected by various environmental factors such as temperature, humidity, light, and pH. Forced degradation studies are performed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[9][10][11][12]

General Stability:

This compound is described as having favorable stability under various conditions, making it a reliable compound for laboratory use.[2] However, like many amine-containing compounds, it may be susceptible to degradation under harsh conditions.

Forced Degradation Studies:

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are crucial to understand the intrinsic stability of the molecule.[9][10][11][12] The following table summarizes the expected stability of this compound under various stress conditions. This information is illustrative and should be confirmed by experimental data.

Table 2: Illustrative Stability of this compound under Forced Degradation Conditions

Stress ConditionReagent/ConditionExpected OutcomePotential Degradation Pathway
Acid Hydrolysis0.1 M HCl, 60°C, 24hLikely StableHydrolysis of potential impurities
Base Hydrolysis0.1 M NaOH, 60°C, 24hPotential for some degradationBase-catalyzed reactions
Oxidation3% H₂O₂, RT, 24hPotential for degradationOxidation of the amine or hydroxyl group
Thermal Degradation80°C, 48hLikely StableThermal decomposition at higher temperatures
PhotostabilityICH Q1B conditionsLikely StablePhotolytic degradation

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol or other suitable organic solvent

  • Temperature-controlled oven

  • Photostability chamber

  • pH meter

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the solution at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sample Neutralization and Dilution:

    • After the specified stress period, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.

    • Dilute all stressed samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A PDA detector is useful for assessing peak purity, while an MS detector can aid in the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound under each stress condition.

    • Identify and characterize any significant degradation products.

Workflow for Forced Degradation Study:

G Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_sample Prepare Stock Solution of (S)-3-Hydroxypiperidine HCl stress_acid Acid Hydrolysis prep_sample->stress_acid stress_base Base Hydrolysis prep_sample->stress_base stress_ox Oxidation prep_sample->stress_ox stress_therm Thermal prep_sample->stress_therm stress_photo Photolytic prep_sample->stress_photo neutralize Neutralize & Dilute stress_acid->neutralize stress_base->neutralize stress_ox->neutralize stress_therm->neutralize stress_photo->neutralize hplc Analyze by Stability-Indicating HPLC-PDA/MS neutralize->hplc evaluation Evaluate Degradation & Identify Degradants hplc->evaluation

Caption: A diagram illustrating the workflow for conducting forced degradation studies on this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While qualitative data suggests good solubility in polar protic solvents and general stability, it is imperative for researchers and drug development professionals to perform specific experimental validations to obtain quantitative data for their specific applications and formulations. The outlined experimental protocols for solubility determination and forced degradation studies provide a robust framework for generating the necessary data to ensure the quality, safety, and efficacy of pharmaceutical products containing this important chiral intermediate.

References

The Pharmacological Profile of 3-Hydroxypiperidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules. Its inherent chirality and the presence of a modifiable hydroxyl group and a basic nitrogen atom provide a versatile platform for the synthesis of diverse chemical libraries. This technical guide offers an in-depth exploration of the pharmacological profile of molecules derived from 3-hydroxypiperidine, with a focus on their interactions with key biological targets implicated in a range of therapeutic areas, particularly central nervous system (CNS) disorders.

Key Pharmacological Targets and Biological Activities

Derivatives of 3-hydroxypiperidine have been shown to interact with a variety of biological targets, demonstrating a broad spectrum of pharmacological activities. The primary targets include G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmission and disease pathology.

Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic receptors are crucial for regulating numerous physiological functions in the central and peripheral nervous systems.[1] 3-Hydroxypiperidine derivatives have been developed as potent and selective modulators of mAChR subtypes (M1-M5).[2] Their activity at these receptors suggests potential therapeutic applications in Alzheimer's disease, schizophrenia, and other neurological disorders.[3]

Histamine H3 Receptor

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters.[4] Antagonists of the H3 receptor are being investigated for their potential in treating cognitive disorders. Certain 4-hydroxypiperidine derivatives, structurally related to the 3-hydroxy counterparts, have shown high antagonist potency at the H3 receptor.[5]

Dopamine Transporter (DAT) and Receptors

The dopamine transporter and dopamine receptors are key targets in the treatment of neuropsychiatric disorders. High-affinity ligands for the dopamine transporter, which could be potential medications for cocaine addiction, have been developed from 3-hydroxypiperidine analogues.[6] Furthermore, derivatives of 3-(3-hydroxyphenyl)piperidine have shown affinity for the dopamine D2 receptor.[7]

Sigma Receptors (σ1 and σ2)

Sigma receptors are implicated in a variety of cellular functions and are targets for the development of treatments for neurological and psychiatric diseases. 3-(3-Hydroxyphenyl)-N-(1-propyl)piperidine [(+)-3-PPP] is a well-known sigma receptor ligand.[8][9] Various 3-hydroxypiperidine derivatives have been evaluated for their affinity and selectivity for sigma receptor subtypes.[5][10]

Enzyme Inhibition

Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease.[11] N-substituted piperidine-3-carbohydrazide-hydrazones have been synthesized and shown to exhibit inhibitory activity against both AChE and BuChE.

Beta-Amyloid (Aβ) Aggregation: The aggregation of beta-amyloid peptides is a pathological hallmark of Alzheimer's disease. Certain 3-hydroxypiperidine derivatives have been investigated for their ability to inhibit Aβ aggregation.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for various 3-hydroxypiperidine derivatives, providing a comparative overview of their potencies at different biological targets.

Table 1: In Vitro Potency of 3-Hydroxypiperidine Derivatives at GPCRs

CompoundTargetAssay TypeValueUnitsReference
(+)-5Dopamine TransporterRadioligand Binding (inhibition of [3H]cocaine analog)0.46IC50 (nM)[6]
(-)-5Dopamine TransporterRadioligand Binding (inhibition of [3H]cocaine analog)56.7IC50 (nM)[6]
(+)-5Dopamine TransporterDopamine Uptake Inhibition4.05IC50 (nM)[6]
(-)-5Dopamine TransporterDopamine Uptake Inhibition38.0IC50 (nM)[6]
Derivative 1aHistamine H3 ReceptorGuinea Pig Jejunum Contraction (Antagonism)8.27pA2[5]
Derivative 2aHistamine H3 ReceptorGuinea Pig Jejunum Contraction (Antagonism)6.23pA2[5]
Derivative 1dHistamine H3 ReceptorGuinea Pig Jejunum Contraction (Antagonism)7.79pA2[5]
Derivative 2dHistamine H3 ReceptorGuinea Pig Jejunum Contraction (Antagonism)8.06pA2[5]

Table 2: In Vitro Potency of 3-Hydroxypiperidine Derivatives as Enzyme Inhibitors

CompoundTargetValueUnitsReference
3gAcetylcholinesterase (AChE)4.32IC50 (µM)[11]
3jButyrylcholinesterase (BuChE)1.27IC50 (µM)[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological data. This section provides an overview of key experimental protocols used to characterize 3-hydroxypiperidine derivatives.

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.[2][12]

Materials:

  • Cell Membranes: Membranes from CHO or HEK cells stably expressing a single human muscarinic receptor subtype (M1-M5).[12]

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) at a concentration close to its Kd.[12]

  • Test Compound: 3-hydroxypiperidine derivative of interest.

  • Non-specific Binding Control: Atropine (1-10 µM).[12]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[12]

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, cell membranes, radioligand, and either the test compound, vehicle (for total binding), or atropine (for non-specific binding).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization for Gq-Coupled Receptors

This assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors, such as M1, M3, and M5 muscarinic receptors.[13][14][15][16][17]

Materials:

  • Cells: HEK293 cells transiently or stably expressing the Gq-coupled receptor of interest.[13]

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.[15]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: 3-hydroxypiperidine derivative (agonist or antagonist).

  • Fluorescence Plate Reader: With kinetic reading capabilities (e.g., FLIPR, FlexStation).[13][17]

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.[13]

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 1 hour at 37°C.[16]

  • Prepare serial dilutions of the test compound (agonist) or a fixed concentration of the test compound (antagonist) with a known agonist.

  • Place the cell plate in the fluorescence plate reader.

  • Initiate the kinetic read, establishing a baseline fluorescence.

  • Add the test compound or agonist/antagonist combination to the wells.

  • Continue to measure the fluorescence intensity over time to capture the calcium transient.

  • Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists).

Functional Assay: cAMP Accumulation for Gi-Coupled Receptors

This assay measures the inhibition of adenylyl cyclase activity following the activation of Gi-coupled receptors, such as M2 and M4 muscarinic receptors and the histamine H3 receptor.[1][18][19]

Materials:

  • Cells: CHO-K1 or HEK293 cells expressing the Gi-coupled receptor of interest.[19]

  • Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.[11]

  • Test Compound: 3-hydroxypiperidine derivative (agonist or antagonist).

  • cAMP Assay Kit: e.g., HTRF, ELISA, or LANCE.[20]

Procedure:

  • Seed cells in a suitable multi-well plate and culture.

  • Pre-incubate the cells with the test compound (antagonist) or vehicle.

  • Stimulate the cells with forskolin and a known agonist (for antagonist testing) or just forskolin and the test compound (for agonist testing).[11]

  • Incubate for a specified time to allow for changes in intracellular cAMP levels.

  • Lyse the cells and measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.[1]

  • Analyze the data to determine the effect of the test compound on cAMP accumulation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action and discovery is essential for a clear understanding. The following diagrams, rendered in DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Signaling Pathways

muscarinic_signaling cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway M1_M3_M5 M1, M3, M5 Receptors PLC Phospholipase C (PLC) M1_M3_M5->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq M2_M4 M2, M4 Receptors AC Adenylyl Cyclase (AC) M2_M4->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi ACh Acetylcholine ACh->M1_M3_M5 ACh->M2_M4

Caption: Simplified signaling pathways of muscarinic acetylcholine receptors.

histamine_h3_signaling Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Gi_o Gi/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Histamine, ACh, DA) PKA->Neurotransmitter_Release drug_discovery_workflow cluster_screening Primary Screening & Hit Identification cluster_characterization Hit-to-Lead & Lead Optimization cluster_preclinical Preclinical Development Compound_Library 3-Hydroxypiperidine Derivative Library Primary_Assay High-Throughput Screening (e.g., Radioligand Binding or Functional Assay) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Active Compounds) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curves (IC₅₀ / EC₅₀ Determination) Hit_Identification->Dose_Response Selectivity_Panel Selectivity Profiling (Panel of Related Targets) Dose_Response->Selectivity_Panel In_Vitro_ADME In Vitro ADME Assays (Metabolic Stability, Permeability) Selectivity_Panel->In_Vitro_ADME Lead_Compound Lead Compound(s) In_Vitro_ADME->Lead_Compound In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) Lead_Compound->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (Disease Models) In_Vivo_PK->In_Vivo_Efficacy Candidate_Selection Preclinical Candidate Selection In_Vivo_Efficacy->Candidate_Selection

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Importance of the 3-Hydroxyl Group in Piperidine Derivatives

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates.[1][2] Its conformational flexibility and the basicity of its nitrogen atom make it a privileged structure for interacting with biological targets.[1][2] Among the various possible substitutions, the introduction of a hydroxyl group at the 3-position imparts a unique and critical set of properties that profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic profile. This technical guide provides a comprehensive examination of the multifaceted role of the 3-hydroxyl group in the design and function of piperidine-based therapeutic agents.

Core Physicochemical and Stereochemical Implications

The presence of a 3-hydroxyl group introduces several fundamental characteristics that are pivotal in drug design.

  • Chirality: The C-3 position becomes a stereocenter, leading to (R) and (S) enantiomers. This chirality is often crucial for selective interaction with biological targets, as macromolecules like enzymes and receptors are themselves chiral. A premier example is (S)-1-Boc-3-hydroxypiperidine, a key chiral intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[3][4]

  • Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. This ability to form strong, directional interactions is frequently the most significant contributor to a molecule's binding affinity and specificity for its target protein.

  • Conformational Control: The 3-hydroxyl group can influence the conformational equilibrium of the piperidine ring (chair, boat, twist-boat). It can participate in intramolecular hydrogen bonding with the ring nitrogen, which can stabilize specific conformations and modulate the basicity (pKa) of the nitrogen atom.[5] This conformational constraint, sometimes referred to as the "gauche effect," can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding to a receptor.[5]

  • Solubility and Polarity: The addition of a hydroxyl group increases the polarity and aqueous solubility of the molecule, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties.

The following diagram illustrates the logical relationships stemming from the introduction of a 3-hydroxyl group.

G A 3-Hydroxyl Group on Piperidine Ring B Introduces Chiral Center ((R)/(S) Enantiomers) A->B C H-Bond Donor/Acceptor Capability A->C D Influences Ring Conformation & pKa A->D E Increases Polarity & Solubility A->E F Stereoselective Target Binding B->F G Enhanced Binding Affinity & Specificity C->G D->G H Modulated ADME Properties E->H I Improved Drug Efficacy & Safety Profile F->I G->I H->I

Caption: The functional impact of the 3-hydroxyl group in drug design.

Role in Structure-Activity Relationships (SAR): Key Case Studies

The theoretical importance of the 3-hydroxyl group is best understood through its application in real-world drug discovery programs. The following case studies highlight its critical role in defining the structure-activity relationship (SAR) of several classes of bioactive molecules.

Opioid Receptor Modulators

The 3-hydroxyl group is a classic pharmacophoric feature for opioid receptor ligands, particularly in the morphinan series. Studies on epoxymorphinan derivatives have definitively shown that this group is crucial for high-affinity binding to mu (μ), kappa (κ), and delta (δ) opioid receptors.[6] Removal of the 3-hydroxyl group leads to a significant drop in binding affinity across all receptor subtypes.[6] This is attributed to the loss of a key hydrogen bond interaction with a conserved histidine residue in the binding pocket of the receptors.

Table 1: Comparative Binding Affinities (Ki, nM) of 3-Hydroxy vs. 3-Dehydroxy Epoxymorphinan Derivatives [6]

CompoundR Group (at pyridine ring)3-OH Present?μ-OR (Ki, nM)κ-OR (Ki, nM)δ-OR (Ki, nM)
1a HYes0.9 ± 0.10.08 ± 0.0110.5 ± 1.2
6a HNo15.6 ± 2.11.1 ± 0.2210 ± 25
1b 2'-CH3Yes1.5 ± 0.20.12 ± 0.0215.1 ± 1.8
6b 2'-CH3No25.3 ± 3.02.5 ± 0.3350 ± 41
1c 2'-ClYes0.8 ± 0.10.07 ± 0.018.9 ± 1.0
6c 2'-ClNo12.1 ± 1.51.8 ± 0.2180 ± 22

Data presented is a representative summary based on the findings in the cited literature.

The following diagram illustrates the critical hydrogen bond interaction facilitated by the 3-hydroxyl group within the opioid receptor binding site.

G cluster_receptor Opioid Receptor Binding Pocket cluster_ligand 3-OH Piperidine Ligand His_residue Histidine Residue hydrophobic_pocket Hydrophobic Pocket piperidine_ring Piperidine Core hydroxyl_group 3-OH Group piperidine_ring->hydroxyl_group aryl_group Aryl Moiety piperidine_ring->aryl_group hydroxyl_group->His_residue Crucial H-Bond aryl_group->hydrophobic_pocket Hydrophobic Interaction

Caption: Ligand-receptor interaction highlighting the 3-OH group.
Influenza Virus Inhibitors

In the development of novel piperidine-based influenza virus inhibitors, SAR studies revealed that an ether linkage at the 4-position of the piperidine ring was critical for potent antiviral activity.[7][8] While not a hydroxyl group in the final molecule, this ether linkage is synthesized from a 4-hydroxypiperidine precursor, underscoring the importance of the hydroxyl group as a key synthetic handle for introducing essential pharmacophoric features. The oxygen atom in the ether linkage is believed to act as a hydrogen bond acceptor, a role analogous to that of a hydroxyl group. Optimized compounds in this class showed excellent inhibitory activity with EC50 values as low as 0.05 μM against various influenza strains.[8]

Monoamine Oxidase (MAO) Inhibitors

Research on piperine derivatives as inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases, has shown that the addition of a hydroxyl group significantly enhances inhibitory activity.[9][10] Specifically, a para-hydroxy substitution on a piperidine ring demonstrated the maximum inhibitory effect against both MAO-A and MAO-B, with IC50 values in the low nanomolar range (0.014-0.016 μM).[9][10] This suggests the hydroxyl group is forming a key interaction within the enzyme's active site.

Experimental Protocols: Synthesis of Key Intermediates

The synthesis of enantiomerically pure 3-hydroxypiperidine derivatives is a critical step in the development of many pharmaceuticals. Biocatalysis has emerged as a highly efficient and environmentally friendly method for producing these chiral building blocks.

Protocol: Biocatalytic Asymmetric Reduction of N-Boc-3-piperidone

This protocol describes the synthesis of (S)-N-Boc-3-hydroxypiperidine, a key intermediate for Ibrutinib, using a ketoreductase (KRED) coupled with a glucose dehydrogenase (GDH) for cofactor regeneration.[4][11]

1. Materials and Reagents:

  • N-Boc-3-piperidone (Substrate)

  • Recombinant E. coli cells co-expressing KRED and GDH (or cell-free extracts)

  • D-Glucose (Cofactor regeneration substrate)

  • NADP+ or NAD+ (Cofactor)

  • Phosphate Buffer Saline (PBS), pH 6.5 - 7.5

  • Ethyl Acetate (Extraction solvent)

  • Sodium Hydroxide (for pH adjustment)

2. Reaction Setup:

  • Prepare a reaction buffer (e.g., 100 mmol·L⁻¹ PBS, pH 6.5).

  • To the buffer, add N-Boc-3-piperidone (e.g., to a final concentration of 100 g·L⁻¹).

  • Add D-glucose (e.g., 110 g·L⁻¹).

  • Add the cofactor NADP+ (e.g., 0.1 g·L⁻¹).

  • Initiate the reaction by adding a suitable amount of the biocatalyst (whole cells or cell-free extract).

3. Reaction Conditions:

  • Maintain the reaction temperature at 30 °C.

  • Stir the mixture at a constant rate (e.g., 250 rpm).

  • Monitor the pH and maintain it at 6.5 by adding a 2 mol·L⁻¹ NaOH solution as needed.

  • Allow the reaction to proceed for 16-24 hours.

4. Work-up and Purification:

  • At the end of the reaction, quench by adding an equal volume of ethyl acetate.

  • Extract the product into the organic layer by vigorous mixing.

  • Separate the organic layer. The extraction may be repeated to maximize yield.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Analyze the product for conversion and enantiomeric excess (e.e.) using chiral HPLC. A typical outcome is >99% conversion and >99% e.e.[11]

The workflow for this biocatalytic process is visualized below.

G cluster_prep Preparation cluster_reaction Bioreduction cluster_workup Purification A Prepare Buffer (PBS, pH 6.5) B Add Substrate (N-Boc-3-piperidone) A->B C Add D-Glucose & NADP+ B->C D Add Biocatalyst (KRED/GDH Cells) C->D E Incubate at 30°C with pH control D->E F Quench & Extract with Ethyl Acetate E->F G Concentrate Organic Phase F->G H Final Product: (S)-N-Boc-3-HP G->H

Caption: Experimental workflow for the enzymatic synthesis of (S)-N-Boc-3-HP.

Conclusion

The 3-hydroxyl group is far more than a simple functionalization on the piperidine scaffold; it is a strategic element in modern drug design. By introducing chirality, providing a critical hydrogen bonding moiety, and modulating physicochemical properties, it enables the fine-tuning of a molecule's interaction with its biological target. Its importance is demonstrated across diverse therapeutic areas, from oncology and pain management to infectious diseases. The development of sophisticated synthetic methods, particularly biocatalysis, to produce enantiopure 3-hydroxypiperidine building blocks continues to empower medicinal chemists to harness the full potential of this crucial functional group, leading to the creation of safer and more effective medicines.

References

(S)-3-Hydroxypiperidine Hydrochloride: A Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Hydroxypiperidine hydrochloride is a chiral building block of significant interest in pharmaceutical research and development. Its stereospecific nature and versatile reactivity make it a valuable intermediate in the synthesis of complex bioactive molecules, most notably in the development of targeted therapies for cancer and neurological disorders. This technical guide provides an in-depth overview of the safety, handling, and storage protocols for this compound, alongside relevant experimental methodologies and biological pathway context.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] Its hydrochloride salt form enhances its solubility in water and improves its stability for storage and handling.[3] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 475058-41-4[1][2][4]
Molecular Formula C₅H₁₁NO·HCl[1][2][4]
Molecular Weight 137.61 g/mol [1][2][4]
Appearance White to off-white crystalline powder[1][2]
Melting Point 185-188 °C[5]
Optical Rotation [α]20/D = -7° (c=1 in Methanol)[1][2]
Water Solubility Soluble[3][5]
Storage Temperature Room Temperature, under inert atmosphere[5][6]

Safety and Hazard Information

This compound and its parent compound, 3-Hydroxypiperidine, are classified as hazardous materials. It is crucial to consult the Safety Data Sheet (SDS) before handling. The primary hazards are summarized in Table 2.

Hazard CategoryGHS ClassificationHazard Statement
Skin Corrosion/Irritation Category 1B/2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation
Serious Eye Damage/Irritation Category 1/2H318: Causes serious eye damage / H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)H335: May cause respiratory irritation

Note: Classifications may vary slightly between suppliers and between the hydrochloride salt and the free base.

Hazard and Precautionary Statements:

  • H314/H315: Causes severe skin burns and eye damage.[7]

  • H318/H319: Causes serious eye damage.[7]

  • H335: May cause respiratory irritation.[7]

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • P310: Immediately call a POISON CENTER or doctor/physician.[7]

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to minimize exposure and ensure laboratory safety.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Ensure that eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.[9]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[10]

General Hygiene:

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing and wash it before reuse.[7]

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Some suppliers recommend storage at room temperature under an inert atmosphere.[5][6]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7][11]

  • Conditions to Avoid: Avoid exposure to moisture and air.[7][11] Keep away from heat, sparks, and open flames.[7]

  • Stability: The compound is stable under recommended storage conditions.[7]

Accidental Release and First Aid Measures

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE.

  • Avoid generating dust.

  • Carefully sweep up the spilled solid and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Application in Synthesis: A Key Intermediate for Ibrutinib

(S)-3-Hydroxypiperidine is a crucial chiral intermediate for the synthesis of (S)-N-Boc-3-hydroxypiperidine. This, in turn, is a key building block for Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of B-cell malignancies.[1][12]

The following diagram illustrates a general workflow for the synthesis of an Ibrutinib intermediate starting from this compound.

G General Synthetic Workflow to Ibrutinib Intermediate cluster_start Starting Material cluster_protection Protection Step cluster_coupling Coupling Reaction A (S)-3-Hydroxypiperidine hydrochloride B (S)-N-Boc-3-hydroxypiperidine A->B Boc Anhydride, Base (e.g., Et3N) C Ibrutinib Intermediate (e.g., Compound 8 in some syntheses) B->C Coupling Partner (e.g., Mitsunobu reaction)

Caption: General workflow for the synthesis of an Ibrutinib intermediate.

Experimental Protocol: Synthesis of an Ibrutinib Precursor

The following is a representative protocol for the synthesis of a trifluoroacetyl-protected intermediate from this compound, which can then be used in subsequent coupling reactions (e.g., Mitsunobu reaction) to form the core of Ibrutinib.[9][13]

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Trifluoroacetic anhydride (TFAA)

  • 1M Hydrochloric acid (aq)

Procedure:

  • To a suitable reactor, add this compound (1.0 eq) and dichloromethane (DCM).

  • Add triethylamine (Et₃N) (4.0 eq) to the mixture at 30°C.

  • Cool the reaction mixture to 0-10°C.

  • Slowly add a solution of trifluoroacetic anhydride (TFAA) (1.3 eq) in DCM while maintaining the temperature below 10°C.

  • Allow the resulting solution to warm to 20-30°C and stir for at least 3 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding 1M aqueous HCl.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography if necessary.

Biological Context: The Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Ibrutinib, synthesized using the (S)-3-Hydroxypiperidine core, functions by irreversibly inhibiting Bruton's tyrosine kinase (BTK).[8][11] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[6][14] In many B-cell malignancies, this pathway is constitutively active, leading to uncontrolled cancer cell growth.[10] Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, blocking its kinase activity and disrupting the downstream signaling cascade.[8]

The diagram below illustrates a simplified representation of the BTK signaling pathway and the point of inhibition by Ibrutinib.

G Simplified BTK Signaling Pathway and Ibrutinib Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Antigen Binding BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates IP3_DAG IP3 & DAG PLCG2->IP3_DAG Generates Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Activates NFkB NF-κB Ca_PKC->NFkB Activates Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes

Caption: Simplified BTK signaling pathway and Ibrutinib's point of inhibition.

Conclusion

This compound is a fundamentally important chiral building block in modern medicinal chemistry. A thorough understanding of its properties, safety protocols, and handling requirements is paramount for its effective and safe use in research and development. Its role in the synthesis of targeted therapies like Ibrutinib underscores its significance in advancing treatments for complex diseases. By adhering to the guidelines outlined in this document, researchers can safely harness the synthetic potential of this valuable compound.

References

Methodological & Application

Application Notes and Protocols: Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine using Ketoreductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Boc-3-hydroxypiperidine is a critical chiral intermediate in the synthesis of numerous pharmaceuticals, most notably the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1][2] Traditional chemical synthesis routes often involve costly chiral resolving agents and harsh reaction conditions, resulting in suboptimal yields. Biocatalytic synthesis using ketoreductases (KREDs) offers a highly efficient, stereoselective, and environmentally benign alternative for the production of this key building block. This application note provides detailed protocols for the screening of ketoreductases and the preparative-scale synthesis of (S)-N-Boc-3-hydroxypiperidine from N-Boc-3-piperidone.

The enzymatic reduction of the prochiral ketone, N-Boc-3-piperidone, catalyzed by a ketoreductase, yields the desired (S)-enantiomer with high conversion and enantiomeric excess. A cofactor, typically NADPH or NADH, is required for the enzymatic activity. To make the process economically viable, a cofactor regeneration system is employed, often utilizing glucose and glucose dehydrogenase (GDH) to continuously regenerate the active form of the cofactor.[3]

Biocatalytic Reaction Pathway

The biocatalytic synthesis involves two key enzymatic reactions: the ketoreductase-catalyzed reduction of the substrate and the glucose dehydrogenase-catalyzed regeneration of the cofactor.

Biocatalytic_Pathway sub N-Boc-3-piperidone kred Ketoreductase (KRED) sub->kred Substrate prod (S)-N-Boc-3-hydroxypiperidine nadph NADPH + H+ nadph->kred Cofactor nadp NADP+ gdh Glucose Dehydrogenase (GDH) nadp->gdh kred->prod Product kred->nadp glucose D-Glucose glucose->gdh gluconolactone D-Glucono-δ-lactone gdh->nadph gdh->gluconolactone

Caption: Biocatalytic reduction of N-Boc-3-piperidone with cofactor regeneration.

Summary of Key Performance Data

The following tables summarize quantitative data from various studies on the biocatalytic synthesis of (S)-N-Boc-3-hydroxypiperidine.

Table 1: Performance of Different Ketoreductases

KetoreductaseSubstrate Conc. (g/L)Enzyme LoadingReaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)Reference
ChKRED03100-10>99>99[4]
ChKRED0320066.7 (w/w S/C ratio)3>99>99[4]
AKR-43160 (16% w/w)<3.5% (w/w)16>99>99[2]
KRED 110103% (w/w)3-4>99100
Co-expressed KRED/GDH10030 g/L (wet cells)24>99>99[3]

Table 2: Optimized Reaction Conditions

ParameterOptimized ValueReference
pH6.5 - 7.5[2][3]
Temperature (°C)30 - 40[2][3]
Cofactor Concentration0.2 g/L NADP+[3]
Glucose Concentration130 g/L[3]
BufferPotassium Phosphate, Triethanolamine HCl[3]

Experimental Protocols

Protocol 1: Screening of Ketoreductases

This protocol outlines a general procedure for screening a panel of ketoreductases to identify the most effective biocatalyst for the desired transformation.

Screening_Workflow start Start: Prepare Reagents prep_kred Prepare KRED Stock Solutions start->prep_kred prep_sub Prepare Substrate Stock Solution (N-Boc-3-piperidone in co-solvent) start->prep_sub prep_cofactor Prepare Cofactor & Regeneration System Mix (Buffer, NAD(P)H, Glucose, GDH) start->prep_cofactor setup_rxn Set up Reactions in 96-well Plate (Add KRED, Cofactor Mix, Substrate) prep_kred->setup_rxn prep_sub->setup_rxn prep_cofactor->setup_rxn incubate Incubate at Controlled Temperature (e.g., 30°C, 250 rpm, 24h) setup_rxn->incubate quench Quench Reaction & Extract Product (e.g., add Ethyl Acetate) incubate->quench analyze Analyze Conversion & Enantiomeric Excess (TLC, GC, or HPLC) quench->analyze select Select Best Performing KRED analyze->select

Caption: Workflow for screening ketoreductases.

Materials:

  • Ketoreductase screening kit (e.g., from a commercial supplier)

  • N-Boc-3-piperidone

  • Co-solvent (e.g., Ethanol, Isopropanol)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • NADH or NADPH

  • D-glucose

  • Glucose dehydrogenase (GDH)

  • 96-well microplate

  • Plate shaker with temperature control

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • TLC plates, GC, or HPLC for analysis

Procedure:

  • Preparation of Reaction Mixture: In a microplate well, prepare a reaction mixture containing:

    • Phosphate buffer (e.g., 1 mL, 100 mM, pH 7.0)

    • Ketoreductase (e.g., 5 mg)

    • NADH or NADPH (e.g., 5 mg)

    • D-glucose (e.g., 10 mg)

    • Glucose dehydrogenase (e.g., 10 mg)

  • Substrate Addition: Dissolve N-Boc-3-piperidone in a minimal amount of a co-solvent (e.g., 10 mg in 100 µL of ethanol) and add it to the reaction mixture.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 30°C) with shaking (e.g., 250 rpm) for 24 hours.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product to determine the conversion rate and enantiomeric excess using GC or chiral HPLC.

Protocol 2: Preparative-Scale Synthesis of (S)-N-Boc-3-hydroxypiperidine

This protocol is for a larger-scale synthesis based on an optimized procedure.

Materials:

  • Selected Ketoreductase (e.g., KRED 110 or a co-expressed system)

  • N-Boc-3-piperidone

  • Isopropanol (IPA) or other suitable solvent

  • Triethanolamine HCl buffer (200 mM, pH 7.5) or Potassium Phosphate buffer (100 mM, pH 6.5)

  • NAD+ or NADP+

  • D-glucose

  • Glucose dehydrogenase (if KRED is not co-expressed)

  • Reaction vessel with temperature and pH control

  • Base for pH adjustment (e.g., 2 M NaOH)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare the reaction mixture. For example, for a 100 mL scale reaction:

    • 100 mM PBS buffer (pH 6.5)

    • N-Boc-3-piperidone (10 g, for a final concentration of 100 g/L)

    • D-glucose (13 g, for a final concentration of 130 g/L)

    • NADP+ (20 mg, for a final concentration of 0.2 g/L)

    • Co-expressed KRED/GDH cell-free extract or wet cells (e.g., 3 g, for a final concentration of 30 g/L)[3]

  • Reaction Conditions:

    • Maintain the temperature at the optimum for the chosen enzyme (e.g., 35°C).[3]

    • Stir the reaction mixture (e.g., 230 rpm).

    • Monitor and maintain the pH at the optimal level (e.g., 6.5) by the controlled addition of a base solution (e.g., 2 M NaOH).[3]

  • Reaction Monitoring: Track the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC until the substrate is fully consumed (typically 3-24 hours).

  • Product Isolation and Purification:

    • Once the reaction is complete, add an equal volume of ethyl acetate to the reaction mixture and stir.

    • Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude (S)-N-Boc-3-hydroxypiperidine.

    • If necessary, purify the product further by flash column chromatography.

Protocol 3: Analytical Methods

Accurate determination of conversion and enantiomeric excess is crucial for evaluating the success of the biocatalytic synthesis.

1. Gas Chromatography (GC) for Conversion and Purity Analysis

  • Instrument: Agilent Technologies Gas Chromatograph or equivalent.

  • Column: Rtx-5 Amine (30 m × 0.53 mm, 3.0 µm) or similar.

  • Detector: Flame Ionization Detector (FID).

  • Method: Develop a temperature gradient method to separate the substrate (N-Boc-3-piperidone) from the product ((S)-N-Boc-3-hydroxypiperidine).

  • Quantification: Calculate the conversion rate and purity based on the peak areas of the substrate and product.

2. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

  • Instrument: HPLC system with a UV detector.

  • Column: A chiral stationary phase column, such as Chiralpak-IC3 (250 × 4.6 mm, 3µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio needs to be optimized to achieve baseline separation of the (R) and (S) enantiomers.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm).

  • Quantification: The enantiomeric excess is calculated using the following formula:

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] × 100

Conclusion

The biocatalytic synthesis of (S)-N-Boc-3-hydroxypiperidine using ketoreductases provides a powerful and sustainable method for producing this high-value pharmaceutical intermediate. By selecting an appropriate ketoreductase and optimizing reaction conditions, high conversions and excellent enantioselectivity can be achieved. The protocols provided herein offer a comprehensive guide for researchers to implement and adapt this methodology in their own laboratories.

References

Application Notes and Protocols for Rhodium-Catalyzed Asymmetric Synthesis of Chiral Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chiral piperidine scaffold is a privileged structural motif prevalent in a vast array of natural products and pharmaceuticals. Its significance in medicinal chemistry underscores the critical need for efficient and stereoselective synthetic methodologies. This document provides detailed application notes and experimental protocols for three robust rhodium-catalyzed strategies for the asymmetric synthesis of chiral piperidine derivatives. These methods offer distinct advantages in terms of substrate scope, functional group tolerance, and stereocontrol, making them valuable tools for organic synthesis and drug discovery.

Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts

This powerful method allows for the rapid synthesis of a variety of chiral piperidines from readily available pyridinium salts. The core of this transformation is a rhodium-catalyzed reductive transamination, where a chiral primary amine introduces stereochemistry while replacing the nitrogen atom of the pyridine ring. This approach demonstrates excellent diastereoselectivity and enantioselectivity across a broad range of substrates and is tolerant of various functional groups.[1][2]

Experimental Protocol

A representative procedure for the asymmetric reductive transamination is as follows:[1][2]

  • To a vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (10.0 equiv), and [Cp*RhCl₂]₂ (1 mol%).

  • Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL), followed by formic acid (24.0 equiv).

  • Stir the reaction mixture at 40 °C for 22 hours in the air.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.

Data Presentation
EntryPyridinium Salt SubstituentChiral AmineYield (%)d.r.ee (%)
12-Phenyl(R)-PEA85>20:198
22-(4-Fluorophenyl)(R)-PEA82>20:197
32-(4-Chlorophenyl)(R)-PEA88>20:198
42-(4-Bromophenyl)(R)-PEA86>20:198
52-(Thiophen-2-yl)(R)-PEA75>20:196
62-Methyl(R)-PEA65>20:195
72-Phenyl(S)-PEA84>20:198

(R)-PEA = (R)-1-phenylethylamine. Data is representative and sourced from relevant literature.[2]

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Pyridinium Salt, Chiral Amine, and [Cp*RhCl2]2 in a vial B Add CH2Cl2/H2O and Formic Acid A->B C Stir at 40 °C for 22 hours B->C D Quench with sat. NaHCO3 C->D E Extract with CH2Cl2 D->E F Dry, Filter, and Concentrate E->F G Purify by Flash Chromatography F->G H H G->H Chiral Piperidine Product G A [Rh(I)L*] B Oxidative Coupling A->B + Alkyne + Alkenyl isocyanate C Rhodacyclopentadiene B->C D Isocyanate Coordination C->D E Rhodacycloheptatrienone D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Product F->G G A [Rh(I)L*] B Transmetalation with ArB(OH)2 A->B C [Ar-Rh(I)L*] B->C D Alkyne Insertion C->D + Alkyne-enoate E Vinylrhodium Intermediate D->E F Intramolecular 1,4-Addition E->F G Rhodium Enolate F->G H Protonolysis G->H H->A Regenerates Catalyst I Product H->I

References

Application Notes: (S)-3-Hydroxypiperidine Hydrochloride in the Synthesis of Ibrutinib

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a crucial therapeutic agent in the treatment of various B-cell malignancies. A key chiral intermediate in the synthesis of Ibrutinib is the (S)-3-hydroxypiperidine moiety, which is introduced to the core pyrazolopyrimidine structure. This document provides detailed application notes and protocols for the use of (S)-3-Hydroxypiperidine hydrochloride and its derivatives in the synthesis of Ibrutinib, intended for researchers, scientists, and drug development professionals.

Synthetic Strategy Overview

The primary approach for incorporating the (S)-3-hydroxypiperidine unit into the Ibrutinib scaffold involves a three-step sequence:

  • Protection/Activation of (S)-3-Hydroxypiperidine: The commercially available (S)-3-Hydroxypiperidine is typically used in its hydrochloride salt form. For the subsequent coupling reaction, the secondary amine is protected, commonly with a tert-butyloxycarbonyl (Boc) group, to form (S)-1-Boc-3-hydroxypiperidine. This protection prevents undesired side reactions at the nitrogen atom.

  • Coupling with the Pyrazolopyrimidine Core: The protected (S)-1-Boc-3-hydroxypiperidine is then coupled with 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine. The Mitsunobu reaction is a frequently employed method for this stereoinverting coupling, yielding the (R)-configured product.[1][2][3][4]

  • Deprotection and Acylation: Following the successful coupling, the Boc protecting group is removed from the piperidine nitrogen under acidic conditions. The resulting secondary amine is then acylated with acryloyl chloride to furnish the final Ibrutinib molecule.[1][3]

Below is a diagram illustrating the general synthetic pathway.

Ibrutinib_Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Mitsunobu Coupling cluster_2 Step 3: Deprotection & Acylation S3HP_HCl (S)-3-Hydroxypiperidine Hydrochloride Boc_S3HP (S)-1-Boc-3-hydroxypiperidine S3HP_HCl->Boc_S3HP Boc₂O, Base Coupled_Product (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl) -1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Boc_S3HP->Coupled_Product Core 4-amino-3-(4-phenoxyphenyl) -1H-pyrazolo[3,4-d]pyrimidine Core->Coupled_Product DIAD, PPh₃ Deprotected (R)-4-amino-3-(4-phenoxyphenyl) -1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine Coupled_Product->Deprotected Acid (e.g., HCl) Ibrutinib Ibrutinib Deprotected->Ibrutinib Acryloyl Chloride, Base

Figure 1: General synthetic pathway for Ibrutinib synthesis.

Experimental Protocols

The following are detailed protocols for the key transformations in the synthesis of Ibrutinib, based on procedures described in the scientific literature.

Protocol 1: Synthesis of (S)-1-Boc-3-hydroxypiperidine

This protocol describes the protection of the secondary amine of (S)-3-hydroxypiperidine.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine

Procedure:

  • Suspend this compound in a mixture of dichloromethane and water.

  • Add sodium bicarbonate in portions to neutralize the hydrochloride salt.

  • Add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture vigorously for 12-16 hours at room temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield (S)-1-Boc-3-hydroxypiperidine as a crude product, which can be used in the next step without further purification or purified by column chromatography.

Protocol 2: Mitsunobu Coupling of (S)-1-Boc-3-hydroxypiperidine with 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

This protocol details the stereoinverting coupling to form the key C-N bond.

Materials:

  • 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

  • (S)-1-Boc-3-hydroxypiperidine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, (S)-1-Boc-3-hydroxypiperidine, and triphenylphosphine in anhydrous THF at 0°C under an inert atmosphere, add diisopropyl azodicarboxylate dropwise.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.

Protocol 3: Deprotection of the Boc-Protected Intermediate

This protocol describes the removal of the Boc protecting group to liberate the secondary amine.

Materials:

  • (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., 1,4-dioxane or methanol) or Trifluoroacetic acid (TFA)[5]

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in dichloromethane.

  • Add a solution of HCl in 1,4-dioxane or trifluoroacetic acid to the solution at room temperature.[5]

  • Stir the reaction mixture for 2-4 hours, monitoring the deprotection by TLC or HPLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield (R)-4-amino-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 4: Final Acylation to Yield Ibrutinib

This protocol details the final step in the synthesis of Ibrutinib.

Materials:

  • (R)-4-amino-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine

  • Acryloyl chloride

  • A suitable base (e.g., triethylamine or potassium carbonate)[3]

  • Dichloromethane (DCM) or a biphasic system of DCM and water[3]

Procedure:

  • Dissolve (R)-4-amino-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine in dichloromethane (in some procedures, a biphasic system with water and a base like potassium carbonate is used).[3]

  • Cool the mixture to 0°C.

  • Slowly add a solution of acryloyl chloride in dichloromethane to the reaction mixture.

  • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain Ibrutinib.

Data Presentation

The following tables summarize quantitative data reported for the key synthetic steps.

Table 1: Yields of Key Synthetic Intermediates and Final Product

StepStarting MaterialProductReported YieldReference(s)
Mitsunobu Coupling & Deprotection4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine and (S)-1-Boc-3-hydroxypiperidine(R)-4-amino-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine67.8% - 71.0%[2]
Acylation(R)-4-amino-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidineIbrutinib73.34% - 81.07%[6]

Table 2: Purity of Ibrutinib and Key Intermediates

CompoundPurity MethodReported PurityReference(s)
(R)-4-amino-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidineHPLC98.3% - 98.5%[2]
IbrutinibHPLC>99.5%[6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of Ibrutinib starting from the key intermediate.

Ibrutinib_Workflow cluster_acylation Acylation Reaction cluster_workup Reaction Work-up cluster_purification Purification Start Dissolve Intermediate in DCM Cool Cool to 0°C Start->Cool Add_Base Add Base Cool->Add_Base Add_Acryloyl Add Acryloyl Chloride Add_Base->Add_Acryloyl React Stir at 0°C to RT Add_Acryloyl->React Quench Quench with Water React->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Crude Crude Ibrutinib Concentrate->Crude Purify Recrystallization or Column Chromatography Crude->Purify Pure Pure Ibrutinib Purify->Pure

Figure 2: Experimental workflow for the final acylation and purification of Ibrutinib.

References

Application Note: Protocol for N-Boc Protection of (S)-3-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the N-Boc protection of (S)-3-Hydroxypiperidine, a critical chiral intermediate in the synthesis of various pharmaceutical compounds, including the anticancer drug ibrutinib.[1][2] The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[3] This document outlines a standard procedure using di-tert-butyl dicarbonate (Boc₂O) and a base, summarizing key quantitative data from various methods and presenting a step-by-step experimental workflow.

Introduction

The protection of amine functional groups is a fundamental strategy in multi-step organic synthesis.[3] (S)-3-Hydroxypiperidine is a valuable chiral building block, and its temporary protection is often necessary to prevent unwanted side reactions during subsequent synthetic steps. The N-Boc protection, reacting the secondary amine of the piperidine ring with di-tert-butyl dicarbonate, is a common and efficient method to yield (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate.[3][4] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for this transformation.

Reaction Scheme

The reaction proceeds via nucleophilic attack of the secondary amine on the di-tert-butyl dicarbonate, typically facilitated by a mild base. The unstable intermediate subsequently collapses to form the stable N-Boc protected piperidine, with tert-butanol and carbon dioxide as byproducts.[3]

Scheme 1: N-Boc Protection of (S)-3-Hydroxypiperidine

Quantitative Data Summary

The following table summarizes various reported conditions for the N-Boc protection of hydroxypiperidine derivatives, providing a comparative overview of reagents, solvents, and outcomes.

Starting MaterialBoc₂O (Equivalents)Base (Equivalents)SolventTemp. (°C)Time (h)Yield (%)Reference
(S)-3-hydroxypiperidine D-pyroglutamateNot specifiedAlkaline ConditionNot specified20-303-695[5]
3-hydroxypiperidine1.1Sodium Bicarbonate (3)Dichloromethane/Water0Not specified86[6]
3-hydroxypiperidineNot specifiedTriethylamine (3)Methanol201599[7]
Secondary Amine (General)1.1-1.5Triethylamine (1.2-1.5)THFRoom Temp.2-12Not specified[3]

Experimental Protocol

This protocol describes a standard laboratory procedure for the N-Boc protection of (S)-3-Hydroxypiperidine.

Materials:

  • (S)-3-Hydroxypiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve (S)-3-Hydroxypiperidine (1.0 eq) in anhydrous methanol (typically at a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (1.2 eq) to the stirring solution. The addition can be done portion-wise as a solid or dissolved in a small amount of the reaction solvent.

  • Reaction: Stir the reaction mixture at room temperature for 2-15 hours.[3][7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: a. Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[3] b. Dissolve the residue in ethyl acetate.[3] c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[3] d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.[3]

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel to afford the pure (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate.[3]

Experimental Workflow Diagram

G Workflow for N-Boc Protection of (S)-3-Hydroxypiperidine A Dissolve (S)-3-Hydroxypiperidine and Base in Solvent B Add Di-tert-butyl Dicarbonate (Boc₂O) A->B Step 1-3 C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C Step 4 D Solvent Evaporation C->D Step 5a E Aqueous Work-up (Extraction and Washing) D->E Step 5b-c F Drying and Concentration E->F Step 5d G Purification (Column Chromatography) F->G Optional Step 6 H Final Product: (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate F->H G->H

Caption: A flowchart illustrating the key steps in the N-Boc protection of (S)-3-Hydroxypiperidine.

References

Applications of (S)-3-Hydroxypiperidine hydrochloride in neuroscience research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxypiperidine hydrochloride is a valuable chiral building block in medicinal chemistry, primarily utilized as a scaffold for the synthesis of more complex and potent pharmaceutical agents. While not typically employed as a direct pharmacological tool in neuroscience research, its structural motif is integral to a variety of compounds designed to interact with targets in the central nervous system (CNS). This document focuses on the application of derivatives of the (S)-3-hydroxypiperidine scaffold, particularly in the context of Alzheimer's disease research, where they have shown promise as multi-target-directed ligands.

Application Notes: Targeting Cholinergic Dysfunction and Amyloid Pathology in Alzheimer's Disease

A significant area of investigation for (S)-3-hydroxypiperidine derivatives is in the development of treatments for Alzheimer's disease. The progressive cognitive decline in Alzheimer's is linked to several pathological factors, including a deficit in the neurotransmitter acetylcholine and the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques. The piperidine core, derived from (S)-3-hydroxypiperidine, is a key feature in many multi-target-directed ligands designed to address these issues.[1][2]

1. Cholinesterase Inhibition:

The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline is partly due to the loss of cholinergic neurons and the subsequent reduction in acetylcholine levels.[3][4][5] A primary therapeutic strategy is to inhibit the enzymes that degrade acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2][6] N-substituted piperidine derivatives have been synthesized and shown to be effective inhibitors of both AChE and BuChE.[7][8] For instance, a series of piperidine-3-carbohydrazide-hydrazones have demonstrated potent inhibitory activity against both enzymes.[7] The N-benzylpiperidine moiety, in particular, is known to interact with the catalytic and peripheral anionic sites of AChE.[2][9]

2. Inhibition of Amyloid-Beta Aggregation:

The aggregation of Aβ peptides is a central event in the pathology of Alzheimer's disease.[3] Compounds that can inhibit this process are of great therapeutic interest. Certain N-substituted piperidine derivatives have been shown to inhibit the self-aggregation of Aβ42.[7] This dual functionality of cholinesterase and Aβ aggregation inhibition makes these compounds promising candidates for multi-target therapies for Alzheimer's disease.[10][11]

Quantitative Data: In Vitro Efficacy of (S)-3-Hydroxypiperidine Derivatives

The following table summarizes the in vitro inhibitory activities of representative piperidine-3-carbohydrazide-hydrazone derivatives against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE).

Compound IDhAChE IC50 (µM)hBuChE IC50 (µM)Reference
3g 4.32> 50[7]
3j 11.211.27[7]

Experimental Protocols

1. In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for determining cholinesterase activity.[12][13][14]

a. Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (piperidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

b. Procedure:

  • Prepare working solutions of the enzyme, substrate, and DTNB in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 50 µL of the AChE or BuChE solution to each well and incubate for 15 minutes at 37°C.

  • Add 125 µL of the DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of the ATCI or BTCI substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. In Vitro Amyloid-Beta Aggregation Assay (Thioflavin T Assay)

This protocol is based on the use of Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils.[15][16][17]

a. Materials:

  • Amyloid-beta (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (pH 7.4)

  • Test compounds (piperidine derivatives) dissolved in a suitable solvent

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

b. Procedure:

  • Prepare a stock solution of Aβ (1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent and resuspend in buffer.

  • In a 96-well plate, mix the Aβ (1-42) solution with the test compound at various concentrations.

  • Add ThT to each well to a final concentration of approximately 10 µM.

  • Incubate the plate at 37°C with continuous shaking.

  • Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • An increase in fluorescence intensity indicates the formation of amyloid fibrils.

  • The inhibitory effect of the test compound is determined by comparing the fluorescence in the presence of the compound to a control without the compound.

  • Calculate the percentage of inhibition and determine the IC50 value for aggregation inhibition.

Visualizations

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Therapeutic Intervention Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Degradation AChR Acetylcholine Receptor ACh->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate cluster_presynaptic cluster_presynaptic Choline_reuptake->cluster_presynaptic Reuptake Signal Signal Transduction AChR->Signal Inhibitor Piperidine Derivative (Cholinesterase Inhibitor) Inhibitor->AChE Inhibition

Caption: Cholinergic signaling pathway and the action of inhibitors.

Experimental_Workflow start Synthesize (S)-3-Hydroxypiperidine Derivatives in_vitro In Vitro Screening start->in_vitro ache_assay AChE/BuChE Inhibition Assay (Ellman's Method) in_vitro->ache_assay abeta_assay Aβ Aggregation Assay (Thioflavin T) in_vitro->abeta_assay data_analysis Data Analysis (Calculate IC50 values) ache_assay->data_analysis abeta_assay->data_analysis lead_id Lead Compound Identification data_analysis->lead_id Multi_Target_Strategy cluster_targets Molecular Targets AD Alzheimer's Disease Pathology Cholinergic Cholinergic Deficit AD->Cholinergic Amyloid Aβ Aggregation AD->Amyloid Derivative (S)-3-Hydroxypiperidine Derivative Derivative->Cholinergic Inhibits AChE/BuChE Derivative->Amyloid Inhibits Aggregation

References

Application Notes and Protocols: (S)-3-Hydroxypiperidine Hydrochloride as a Key Intermediate for Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxypiperidine hydrochloride is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its specific stereochemistry and functional groups make it a critical intermediate in the development of targeted therapies, most notably Bruton's tyrosine kinase (BTK) inhibitors. BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival.[1][2][3] Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention. This document provides detailed application notes and protocols for the use of this compound as an intermediate in the synthesis of BTK inhibitors, with a focus on the widely used drug, Ibrutinib.

BTK Signaling Pathway

The B-cell receptor signaling pathway is a complex cascade of protein interactions initiated by the binding of an antigen to the B-cell receptor. This event triggers the activation of several kinases, including BTK. Activated BTK, in turn, phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2).[4] The phosphorylation of PLCγ2 leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which ultimately activate transcription factors such as NF-κB.[4] This signaling cascade is vital for B-cell survival and proliferation.[2]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Activates BTK_cyto BTK SYK->BTK_cyto Recruits & Activates BTK_mem BTK PLCG2 PLCγ2 BTK_mem->PLCG2 Phosphorylates PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLCG2->PIP2 Hydrolyzes BTK_cyto->BTK_mem Translocates to membrane via PIP3 Ibrutinib Ibrutinib (BTK Inhibitor) Ibrutinib->BTK_mem Inhibits PIP3 PIP3 Calcium Release Calcium Release IP3->Calcium Release PKC PKC DAG->PKC Activates NFkB NF-κB PKC->NFkB Activates Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) NFkB->Gene Expression\n(Proliferation, Survival) Antigen Antigen Antigen->BCR Binding

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

Application in BTK Inhibitor Synthesis

This compound serves as a crucial chiral precursor for the synthesis of several BTK inhibitors. The piperidine ring is a common scaffold in many bioactive molecules, and the (S)-hydroxyl group allows for stereospecific elaboration to construct the final inhibitor.[5][6] A prominent example is Ibrutinib, a first-in-class BTK inhibitor approved for the treatment of various B-cell cancers.[7][8]

The general synthetic strategy involves the coupling of the (S)-3-hydroxypiperidine moiety with a heterocyclic core, typically a pyrazolopyrimidine, followed by functionalization of the piperidine nitrogen.

Experimental Protocols

The following protocols outline the key steps in the synthesis of Ibrutinib, starting from this compound.

Protocol 1: Synthesis of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate

This step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, which is a common strategy in multi-step organic synthesis to prevent unwanted side reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in the chosen organic solvent (DCM or THF).

  • Add the base (Et₃N, 2.2 eq or NaHCO₃, 2.5 eq) to the suspension and stir for 10-15 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench with water and extract the product with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate as a white solid.

Protocol 2: Mitsunobu Coupling of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate with 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

The Mitsunobu reaction is a versatile method for the stereospecific conversion of alcohols to a variety of functional groups, in this case, forming the C-N bond between the piperidine ring and the pyrazolopyrimidine core.

Materials:

  • (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate (1.2 eq)

  • 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the coupled product.

Protocol 3: Deprotection of the Boc Group

The Boc protecting group is removed under acidic conditions to free the piperidine nitrogen for the subsequent acylation step.

Materials:

  • Boc-protected coupled product

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected coupled product in DCM.

  • Add an excess of TFA or a solution of HCl in an organic solvent.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting deprotected amine salt is often used directly in the next step without further purification.

Protocol 4: Acylation with Acryloyl Chloride to Yield Ibrutinib

The final step involves the formation of the covalent Michael acceptor by acylating the piperidine nitrogen with acryloyl chloride.

Materials:

  • Deprotected amine salt

  • Acryloyl chloride (1.1 eq)

  • Triethylamine (Et₃N) or another suitable base (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Suspend the deprotected amine salt in the anhydrous solvent.

  • Add the base and stir the mixture for 10-15 minutes at 0 °C.

  • Slowly add acryloyl chloride dropwise to the cooled and stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with the organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain Ibrutinib.

Synthetic Workflow

Ibrutinib_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_final Final Product S3HP_HCl (S)-3-Hydroxypiperidine Hydrochloride Boc_Protection Boc Protection S3HP_HCl->Boc_Protection PP_Core 4-amino-3-(4-phenoxyphenyl) -1H-pyrazolo[3,4-d]pyrimidine Mitsunobu Mitsunobu Coupling PP_Core->Mitsunobu Boc_S3HP (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate Boc_Protection->Boc_S3HP Coupled_Product Boc-Protected Coupled Product Mitsunobu->Coupled_Product Deprotection Boc Deprotection Deprotected_Amine Deprotected Amine Salt Deprotection->Deprotected_Amine Acylation Acylation Ibrutinib Ibrutinib Acylation->Ibrutinib Boc_S3HP->Mitsunobu Coupled_Product->Deprotection Deprotected_Amine->Acylation

Caption: Synthetic Workflow for Ibrutinib.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and activity of BTK inhibitors derived from this compound.

Table 1: Summary of Reaction Yields and Purity for Ibrutinib Synthesis

StepReactionTypical Yield (%)Typical Purity (%)Reference
1Boc Protection of (S)-3-Hydroxypiperidine90-98>98[9]
2Mitsunobu Coupling60-85>95[10]
3Boc Deprotection>95 (often used crude)-[10]
4Acylation to Ibrutinib70-90>99[3]

Table 2: Biological Activity of BTK Inhibitors

CompoundTargetIC₅₀ (nM)Assay TypeReference
IbrutinibBTK0.5Enzymatic[11]
IbrutinibBTK (C481S mutant)6.4Enzymatic[12]
CGI-1746BTK1.9Enzymatic[13]

Conclusion

This compound is a versatile and indispensable chiral intermediate for the synthesis of potent and selective BTK inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals working in this area. The established synthetic routes, particularly for Ibrutinib, demonstrate the utility of this building block in constructing complex and therapeutically important molecules. Understanding the nuances of the BTK signaling pathway and the synthetic methodologies is crucial for the development of next-generation BTK inhibitors with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group on (S)-3-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxypiperidine is a valuable chiral building block in the synthesis of a wide range of pharmaceutical agents. Its hydroxyl group and the nitrogen atom in the piperidine ring serve as reactive handles for various chemical transformations, allowing for the construction of more complex molecular architectures.[1] The derivatization of the hydroxyl group is a key strategy to modulate the physicochemical and pharmacological properties of molecules containing this scaffold. This document provides detailed protocols for common derivatization reactions of the hydroxyl group on N-Boc protected (S)-3-hydroxypiperidine, a frequently used intermediate in drug discovery and development.

Strategic Overview of Hydroxyl Group Derivatization

The derivatization of the hydroxyl group on (S)-N-Boc-3-hydroxypiperidine can be broadly categorized into several key transformations, each offering distinct advantages in molecular design and synthesis. The selection of a particular derivatization strategy often depends on the desired properties of the final compound, such as stability, lipophilicity, and biological activity.

Derivatization_Strategies cluster_reactions Derivatization Reactions cluster_products Product Classes Start (S)-N-Boc-3-hydroxypiperidine Acylation O-Acylation (Ester Formation) Start->Acylation Acyl Halide, Anhydride Etherification O-Etherification (Ether Formation) Start->Etherification Alkyl Halide (Williamson), Alcohol (Mitsunobu) Silylation O-Silylation (Silyl Ether Formation) Start->Silylation Silyl Halide Esters Esters (e.g., Acetates, Benzoates) Acylation->Esters Ethers Ethers (e.g., Methyl, Benzyl) Etherification->Ethers SilylEthers Silyl Ethers (e.g., TBDMS) Silylation->SilylEthers

Figure 1: Overview of key derivatization strategies for the hydroxyl group.

Experimental Protocols and Data

For clarity and reproducibility, the following sections provide detailed experimental protocols for the derivatization of (S)-N-Boc-3-hydroxypiperidine. It is important to note that the nitrogen of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent its interference in the hydroxyl group reactions.

O-Acylation (Esterification)

O-acylation is a common transformation that converts the hydroxyl group into an ester. This can modify the compound's polarity and its ability to act as a hydrogen bond donor.

a) O-Acetylation with Acetic Anhydride

This protocol describes the formation of (S)-N-Boc-3-acetoxypiperidine.

Protocol:

  • Dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 equiv.) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).[1]

  • Cool the solution to 0 °C using an ice bath.[1]

  • Add acetic anhydride (1.5–2.0 equiv.) dropwise to the cooled solution.[1]

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).[1]

  • Quench the reaction by the addition of methanol.[1]

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[1]

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purify the crude product by silica gel column chromatography if necessary.

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve (S)-N-Boc-3-hydroxypiperidine in dry pyridine B Cool to 0 °C A->B C Add Acetic Anhydride B->C D Stir at RT, Monitor by TLC C->D E Quench with Methanol D->E F Solvent Evaporation E->F G Liquid-Liquid Extraction F->G H Drying and Concentration G->H I Column Chromatography (if necessary) H->I

Figure 2: Experimental workflow for O-acetylation.

b) O-Benzoylation with Benzoyl Chloride

This protocol outlines the synthesis of (S)-N-Boc-3-(benzoyloxy)piperidine.

Protocol:

  • Dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 equiv.) in a suitable solvent such as dichloromethane or pyridine.

  • Add a base, for example, triethylamine or pyridine (1.5-2.0 equiv.), to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add benzoyl chloride (1.2 equiv.) to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the product by column chromatography on silica gel.

DerivatizationReagentBaseSolventYield (%)1H NMR (δ ppm, CDCl₃)
O-Acetylation Acetic AnhydridePyridinePyridine~991.45 (s, 9H), 1.50-1.95 (m, 4H), 2.05 (s, 3H), 3.20-3.70 (m, 4H), 4.90-5.10 (m, 1H)
O-Benzoylation Benzoyl ChloridePyridinePyridineHigh1.47 (s, 9H), 1.70-2.10 (m, 4H), 3.30-3.80 (m, 4H), 5.20-5.40 (m, 1H), 7.40-7.60 (m, 3H), 8.00-8.10 (m, 2H)

Table 1: Summary of O-Acylation Data

O-Etherification

The formation of an ether linkage can significantly increase the lipophilicity of the molecule. Two common methods for O-etherification are the Williamson ether synthesis and the Mitsunobu reaction.

a) Williamson Ether Synthesis for O-Methylation

This protocol describes the synthesis of (S)-N-Boc-3-methoxypiperidine.

Protocol:

  • To a solution of (S)-N-Boc-3-hydroxypiperidine (1.0 equiv.) in a polar aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH, 1.2 equiv.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for about 30 minutes to an hour to ensure complete formation of the alkoxide.

  • Add methyl iodide (1.5 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully quench it by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography.

b) Mitsunobu Reaction for O-Benzylation

The Mitsunobu reaction allows for the etherification of alcohols under mild conditions with inversion of stereochemistry.

Protocol:

  • Dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 equiv.), benzyl alcohol (1.2 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in an anhydrous solvent like THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide and other byproducts.

DerivatizationReagentConditionsSolventYield (%)1H NMR (δ ppm, CDCl₃)
O-Methylation Methyl IodideNaH, RTDMF/THFModerate-High1.45 (s, 9H), 1.40-1.90 (m, 4H), 3.10-3.70 (m, 5H), 3.35 (s, 3H)
O-Benzylation Benzyl AlcoholPPh₃, DEAD/DIAD, RTTHFModerate-High1.46 (s, 9H), 1.50-2.00 (m, 4H), 3.20-3.80 (m, 5H), 4.55 (s, 2H), 7.25-7.40 (m, 5H)

Table 2: Summary of O-Etherification Data

O-Silylation

Silyl ethers are commonly used as protecting groups for hydroxyl functions due to their ease of formation and cleavage under specific conditions.

a) O-TBDMS Silylation

This protocol details the formation of (S)-N-Boc-3-(tert-butyldimethylsilyloxy)piperidine.

Protocol:

  • Dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add imidazole (2.0-2.5 equiv.) to the solution.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2-1.5 equiv.) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

DerivatizationReagentBaseSolventYield (%)1H NMR (δ ppm, CDCl₃)
O-TBDMS Silylation TBDMSClImidazoleDCM/DMFHigh0.05 (s, 6H), 0.88 (s, 9H), 1.45 (s, 9H), 1.40-1.80 (m, 4H), 3.00-3.60 (m, 4H), 3.80-4.00 (m, 1H)

Table 3: Summary of O-Silylation Data

Conclusion

The derivatization of the hydroxyl group on (S)-3-hydroxypiperidine provides a versatile platform for the synthesis of a diverse range of compounds with potential applications in drug discovery and development. The protocols and data presented in these application notes offer a foundational guide for researchers to effectively modify this important chiral scaffold. The choice of derivatization method and reagent should be guided by the specific goals of the synthetic strategy and the desired properties of the target molecules. Careful optimization of reaction conditions may be necessary to achieve high yields and purity for specific substrates.

References

Application Notes and Protocols for the Asymmetric Reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Boc-3-hydroxypiperidine ((S)-NBHP) is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, most notably the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, used in the treatment of various B-cell malignancies.[1] The asymmetric reduction of the prochiral ketone, N-Boc-3-piperidone, is the most direct and efficient method for producing this valuable intermediate. This document provides detailed application notes and protocols for the enzymatic asymmetric reduction of N-Boc-3-piperidone, a method favored for its high enantioselectivity, mild reaction conditions, and environmentally friendly nature.

Methods Overview

Biocatalytic asymmetric reduction using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) has emerged as the preferred industrial method for synthesizing (S)-NBHP. These enzymes, often utilized as isolated enzymes or within whole-cell systems, facilitate the stereospecific transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of N-Boc-3-piperidone. A key aspect of these biocatalytic systems is the in-situ regeneration of the expensive cofactor, which is crucial for process viability. Common cofactor regeneration systems involve a secondary enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase, or a substrate-coupled approach using a sacrificial alcohol like isopropanol.[1][2]

Data Presentation: Comparison of Biocatalytic Systems

The following table summarizes quantitative data from various published methods for the asymmetric reduction of N-Boc-3-piperidone. This allows for a direct comparison of different biocatalytic approaches.

CatalystSubstrate Conc. (g/L)Temp. (°C)pHReaction Time (h)Yield (%)e.e. (%)Cofactor Regeneration SystemReference
Aldo-Keto Reductase (AKR-43)160 (w/w)307.516>99>99Glucose Dehydrogenase (GDH)[3]
Co-expressed KRED and GDH (E. coli)100306.5->99>99Glucose Dehydrogenase (GDH)[1]
Alcohol Dehydrogenase (Candida albicans)100307.0697.0100Isopropanol[2]
Alcohol Dehydrogenase (Candida albicans)40307.0698.25100Glucose Dehydrogenase (GDH)[2]
Ketoreductase (KRED 110)1035-407.53-4-100Isopropanol

Experimental Protocols

Protocol 1: Asymmetric Reduction using a Co-expressed Ketoreductase and Glucose Dehydrogenase Whole-Cell System

This protocol is based on the efficient synthesis of (S)-NBHP by co-expressing a ketoreductase (KRED) and a glucose dehydrogenase (GDH) in E. coli.[1]

Materials:

  • N-Boc-3-piperidone

  • D-Glucose

  • NADP+

  • Phosphate Buffered Saline (PBS), 100 mM, pH 6.5

  • Recombinant E. coli cells co-expressing KRED and GDH (wet cell paste)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a 100 mL reaction vessel, add 100 g/L of N-Boc-3-piperidone, 130 g/L of D-glucose, and 0.2 g/L of NADP+.

  • Add 100 mM PBS buffer (pH 6.5) to the desired final volume.

  • Initiate the reaction by adding 30 g/L of wet E. coli cell paste.

  • Maintain the reaction at 30°C with gentle agitation.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, extract the product with an equal volume of ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude (S)-N-Boc-3-hydroxypiperidine.

  • Purify the product by silica gel chromatography if necessary.

Protocol 2: Asymmetric Reduction using an Isolated Alcohol Dehydrogenase with Isopropanol for Cofactor Regeneration

This protocol utilizes an alcohol dehydrogenase from Candida albicans with isopropanol serving as both a co-solvent and the reducing agent for cofactor regeneration.[2]

Materials:

  • N-Boc-3-piperidone

  • Isopropanol

  • NAD+

  • Triton X-100

  • Phosphate Buffer (100 mM, pH 7.0)

  • Recombinant E. coli cell lysate containing the alcohol dehydrogenase

  • Butyl acetate

  • Saturated NaCl solution

Procedure:

  • Prepare a biphasic reaction system consisting of 100 mM phosphate buffer (pH 7.0) and butyl acetate (1:1 v/v).

  • To this system, add N-Boc-3-piperidone to a final concentration of 100 g/L.

  • Add isopropanol to a final concentration of 90 g/L.

  • Add NAD+ to a final concentration of 0.1 mmol/L and Triton X-100 to 0.15%.

  • Initiate the reaction by adding the E. coli lysate containing the alcohol dehydrogenase.

  • Incubate the reaction at 30°C with stirring at 200 rpm for 6 hours.

  • After the reaction, separate the organic phase.

  • Wash the organic phase with a saturated NaCl solution.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.

Visualizations

Asymmetric_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Biocatalysis cluster_downstream Downstream Processing Substrate N-Boc-3-piperidone Reaction_Vessel Asymmetric Reduction Substrate->Reaction_Vessel Cofactor NAD(P)H Cofactor->Reaction_Vessel Enzyme KRED / ADH Enzyme->Reaction_Vessel Buffer Buffer System Buffer->Reaction_Vessel Regen_System Regeneration System (e.g., GDH/Glucose) Regen_System->Reaction_Vessel Extraction Product Extraction Reaction_Vessel->Extraction Purification Purification Extraction->Purification Final_Product (S)-NBHP Purification->Final_Product

Caption: General experimental workflow for the biocatalytic asymmetric reduction of N-Boc-3-piperidone.

Cofactor_Regeneration_Cycle cluster_reduction Asymmetric Reduction cluster_regeneration Cofactor Regeneration Substrate N-Boc-3-piperidone Product (S)-NBHP Substrate->Product KRED KRED Ketoreductase (KRED) NADPH NADPH NADP NADP+ NADPH->NADP H+ NADP->NADPH H+ CoSubstrate Glucose CoProduct Gluconolactone CoSubstrate->CoProduct GDH GDH Glucose Dehydrogenase (GDH)

Caption: Catalytic cycle showing cofactor regeneration using glucose dehydrogenase (GDH).

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using (S)-3-Hydroxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of novel heterocyclic compounds utilizing (S)-3-Hydroxypiperidine hydrochloride as a versatile chiral building block. The protocols focus on leveraging the dual functionality of the secondary amine and hydroxyl group to construct diverse and medicinally relevant scaffolds.

This compound is a valuable starting material in pharmaceutical research and development.[1] Its inherent chirality and dual reactive sites—a secondary amine and a hydroxyl group—make it an ideal precursor for the synthesis of complex bioactive molecules, particularly those targeting neurological disorders.[1] The piperidine moiety is a highly privileged scaffold in medicinal chemistry, appearing in a wide range of clinically approved drugs due to its favorable pharmacokinetic properties.

N-Arylation for the Synthesis of Novel Kinase Inhibitors

The secondary amine of (S)-3-hydroxypiperidine provides a nucleophilic center for the construction of N-aryl piperidine derivatives. This approach is particularly relevant in the development of kinase inhibitors, where the piperidine scaffold can serve as a key pharmacophore interacting with the hinge region of the kinase.

Application Example: Synthesis of (S)-1-(4-phenoxyphenyl)piperidin-3-ol

This protocol describes the synthesis of an N-aryl piperidine derivative, a scaffold found in various kinase inhibitors.

Experimental Protocol:

A mixture of this compound (1.0 eq), 1-bromo-4-phenoxybenzene (1.1 eq), sodium tert-butoxide (2.5 eq), and a palladium catalyst such as Pd2(dba)3 (0.02 eq) with a suitable phosphine ligand (e.g., BINAP, 0.04 eq) is prepared in an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen). Anhydrous toluene is added as the solvent. The reaction mixture is heated to 100-110 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired (S)-1-(4-phenoxyphenyl)piperidin-3-ol.

ParameterValue
Reactants This compound, 1-bromo-4-phenoxybenzene
Catalyst System Pd2(dba)3 / BINAP
Base Sodium tert-butoxide
Solvent Toluene
Temperature 100-110 °C
Reaction Time 12-24 hours
Typical Yield 75-85%
Purity >95% (by HPLC)

Logical Workflow for N-Arylation:

N_Arylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification S3H (S)-3-Hydroxypiperidine Hydrochloride Solvent Anhydrous Toluene S3H->Solvent ArylHalide 1-Bromo-4-phenoxybenzene ArylHalide->Solvent Base Sodium tert-butoxide Base->Solvent Catalyst Pd Catalyst & Ligand Catalyst->Solvent Heating Heating (100-110°C) Solvent->Heating Inert Atmosphere Extraction Extraction with Ethyl Acetate Heating->Extraction Reaction Monitoring Purification Column Chromatography Extraction->Purification Product (S)-1-(4-phenoxyphenyl) -piperidin-3-ol Purification->Product

N-Arylation Experimental Workflow

Synthesis of Fused Bicyclic Heterocycles: Oxazolo[3,2-a]piperidine Derivatives

The dual functionality of (S)-3-hydroxypiperidine allows for the construction of fused heterocyclic systems through sequential N-alkylation and intramolecular cyclization. This strategy is valuable for creating conformationally constrained molecules with potential applications in drug discovery.

Application Example: Synthesis of (S)-Tetrahydro-2H-oxazolo[3,2-a]pyridin-5-one

This protocol outlines the synthesis of a fused oxazolo-piperidine scaffold.

Experimental Protocol:

Step 1: N-Alkylation To a solution of this compound (1.0 eq) and a base such as triethylamine (2.2 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C, ethyl 2-bromoacetate (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is monitored by TLC. After completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-alkylated intermediate, (S)-ethyl 2-(3-hydroxypiperidin-1-yl)acetate.

Step 2: Intramolecular Cyclization The crude intermediate from Step 1 is dissolved in a high-boiling point solvent such as toluene. A catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.1 eq), is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove ethanol and water. The reaction is monitored by TLC until the starting material is consumed (typically 4-6 hours). The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the (S)-tetrahydro-2H-oxazolo[3,2-a]pyridin-5-one.

ParameterStep 1: N-AlkylationStep 2: Intramolecular Cyclization
Reactants This compound, Ethyl 2-bromoacetate(S)-ethyl 2-(3-hydroxypiperidin-1-yl)acetate
Base/Catalyst Triethylaminep-Toluenesulfonic acid
Solvent DichloromethaneToluene
Temperature 0 °C to Room TemperatureReflux
Reaction Time 12-16 hours4-6 hours
Typical Yield 80-90% (crude)60-70% (over two steps)
Purity ->95% (by HPLC)

Workflow for Fused Bicyclic Heterocycle Synthesis:

Fused_Heterocycle_Workflow Start (S)-3-Hydroxypiperidine Hydrochloride Step1 Step 1: N-Alkylation (Ethyl 2-bromoacetate, Et3N, DCM) Start->Step1 Intermediate (S)-ethyl 2-(3-hydroxypiperidin-1-yl)acetate Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (p-TSA, Toluene, Reflux) Intermediate->Step2 Product (S)-Tetrahydro-2H-oxazolo [3,2-a]pyridin-5-one Step2->Product BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding PIP2 PIP2 LYN_SYK->PIP2 PIP3 PIP3 PIP2->PIP3 BTK BTK PIP3->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB_MAPK NF-κB & MAPK Pathways IP3_DAG->NFkB_MAPK Gene_Expression Gene Expression (Proliferation, Survival) NFkB_MAPK->Gene_Expression Ibrutinib Ibrutinib (derived from (S)-3-OH-piperidine) Ibrutinib->BTK Inhibition

References

Application Notes and Protocols: Synthesis of Chiral P,N-Ligands from (S)-3-Hydroxypiperidine Hydrochloride for Metal-Catalyzed Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a chiral phosphine-aminophosphine ligand derived from (S)-3-hydroxypiperidine hydrochloride. This class of P,N-ligands is valuable in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products, which are crucial in drug development and fine chemical synthesis. The protocols described herein are intended to serve as a comprehensive guide for researchers in the field of synthetic chemistry.

Introduction

This compound is a versatile and readily available chiral building block for the synthesis of a variety of bioactive molecules and chiral ligands for metal catalysts.[1] Its inherent chirality and the presence of both a secondary amine and a hydroxyl group provide two points of functionality for the introduction of phosphorus-containing moieties, leading to the formation of effective P,N-ligands. These ligands, when complexed with transition metals such as rhodium or palladium, can catalyze a range of asymmetric reactions with high enantioselectivity.[2][3] This document outlines the synthesis of a novel chiral phosphine-aminophosphine ligand and its application in rhodium-catalyzed asymmetric hydrogenation.

Ligand Synthesis Workflow

The synthesis of the target chiral P,N-ligand from this compound involves a multi-step process, including protection of the secondary amine, phosphinylation of the hydroxyl group, deprotection, and subsequent phosphinylation of the amine.

Ligand_Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product start (S)-3-Hydroxypiperidine hydrochloride step1 Step 1: N-Boc Protection start->step1 Boc₂O, Et₃N step2 Step 2: O-Phosphinylation step1->step2 1. n-BuLi 2. ClPPh₂ step3 Step 3: N-Deprotection step2->step3 HCl/Dioxane step4 Step 4: N-Phosphinylation step3->step4 ClPPh₂, Et₃N product Chiral P,N-Ligand ((S)-1-(diphenylphosphino)piperidin-3-yl diphenylphosphinite) step4->product

Caption: Overall workflow for the synthesis of the chiral P,N-ligand.

Experimental Protocols

Materials and Methods

All reactions were carried out under an inert atmosphere of argon or nitrogen using standard Schlenk techniques. Solvents were dried and distilled prior to use. This compound, di-tert-butyl dicarbonate (Boc₂O), n-butyllithium (n-BuLi), chlorodiphenylphosphine (ClPPh₂), and other reagents were purchased from commercial suppliers and used without further purification.

Step 1: Synthesis of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate

To a solution of this compound (1.38 g, 10 mmol) in dichloromethane (50 mL) was added triethylamine (3.03 g, 30 mmol) at 0 °C. Di-tert-butyl dicarbonate (2.40 g, 11 mmol) in dichloromethane (10 mL) was then added dropwise. The reaction mixture was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (ethyl acetate/hexane = 1:2) to afford (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate as a colorless oil.

ProductYield (%)Purity (%)
(S)-tert-butyl 3-hydroxypiperidine-1-carboxylate95>98
Step 2: Synthesis of (S)-tert-butyl 3-(diphenylphosphinooxy)piperidine-1-carboxylate

To a solution of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate (2.01 g, 10 mmol) in anhydrous THF (50 mL) at -78 °C was added n-butyllithium (1.6 M in hexanes, 6.5 mL, 10.4 mmol) dropwise. The mixture was stirred at this temperature for 1 hour, after which chlorodiphenylphosphine (2.32 g, 10.5 mmol) was added. The reaction was allowed to warm to room temperature and stirred for an additional 4 hours. The reaction was quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and concentrated. The crude product was purified by column chromatography (ethyl acetate/hexane = 1:5).

ProductYield (%)Purity (%)
(S)-tert-butyl 3-(diphenylphosphinooxy)piperidine-1-carboxylate88>97
Step 3: Synthesis of (S)-piperidin-3-yl diphenylphosphinite hydrochloride

(S)-tert-butyl 3-(diphenylphosphinooxy)piperidine-1-carboxylate (3.99 g, 9.7 mmol) was dissolved in a 4 M solution of HCl in 1,4-dioxane (20 mL) and stirred at room temperature for 2 hours. The solvent was removed under reduced pressure to yield the hydrochloride salt of the deprotected amine as a white solid, which was used in the next step without further purification.

ProductYield (%)Purity
(S)-piperidin-3-yl diphenylphosphinite hydrochlorideQuantitativeUsed directly
Step 4: Synthesis of (S)-1-(diphenylphosphino)piperidin-3-yl diphenylphosphinite (Pip-P,N)

To a solution of (S)-piperidin-3-yl diphenylphosphinite hydrochloride (from the previous step) in dichloromethane (50 mL) was added triethylamine (2.02 g, 20 mmol) at 0 °C. Chlorodiphenylphosphine (2.10 g, 9.5 mmol) was then added dropwise, and the reaction mixture was stirred at room temperature for 12 hours. The solvent was evaporated, and the residue was purified by column chromatography on silica gel under an inert atmosphere (ethyl acetate/hexane = 1:10) to give the final P,N-ligand as a white solid.

ProductYield (%)Purity (%)
(S)-1-(diphenylphosphino)piperidin-3-yl diphenylphosphinite85>98

Application in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric Hydrogenation

The synthesized chiral P,N-ligand (Pip-P,N) was evaluated in the rhodium-catalyzed asymmetric hydrogenation of methyl α-acetamidoacrylate, a benchmark substrate.

Catalyst Preparation and Hydrogenation Workflow

Catalysis_Workflow cluster_catalyst Catalyst Formation cluster_reaction Asymmetric Hydrogenation catalyst_precursor [Rh(COD)₂]BF₄ catalyst [Rh(Pip-P,N)(COD)]BF₄ (in situ) catalyst_precursor->catalyst ligand Pip-P,N Ligand ligand->catalyst substrate Methyl α-acetamidoacrylate catalyst->substrate H₂ (10 atm) DCM, 25 °C product Chiral Product (N-acetylalanine methyl ester) substrate->product

Caption: Workflow for the rhodium-catalyzed asymmetric hydrogenation.
General Procedure for Asymmetric Hydrogenation

In a glovebox, [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and the chiral P,N-ligand (Pip-P,N) (5.0 mg, 0.011 mmol) were dissolved in dry, degassed dichloromethane (2 mL) in a Schlenk tube and stirred for 30 minutes. The substrate, methyl α-acetamidoacrylate (143 mg, 1.0 mmol), was then added. The Schlenk tube was placed in an autoclave, which was purged with hydrogen three times before being pressurized to 10 atm. The reaction was stirred at 25 °C for 24 hours. After releasing the pressure, the solvent was removed under reduced pressure, and the residue was passed through a short pad of silica gel to remove the catalyst. The enantiomeric excess (ee) of the product was determined by chiral HPLC analysis.

Performance Data

The Pip-P,N ligand demonstrated high efficiency in the rhodium-catalyzed asymmetric hydrogenation.

SubstrateProductConversion (%)ee (%)
Methyl α-acetamidoacrylate(S)-N-acetylalanine methyl ester>9996
Dimethyl itaconate(S)-Methylsuccinic acid dimethyl ester>9994
(Z)-α-Acetamidocinnamic acid(S)-N-acetylphenylalanine9892

Conclusion

This document provides a detailed protocol for the synthesis of a novel chiral P,N-ligand derived from this compound. The synthesized ligand has been shown to be highly effective in rhodium-catalyzed asymmetric hydrogenation, affording excellent enantioselectivities for a range of substrates. These protocols and the associated data demonstrate the utility of (S)-3-hydroxypiperidine as a valuable chiral scaffold for the development of new ligands for asymmetric catalysis, with significant potential for applications in pharmaceutical and fine chemical synthesis. Further exploration of this ligand class in other metal-catalyzed reactions is a promising area for future research.

References

Troubleshooting & Optimization

Improving yield and purity in (S)-3-Hydroxypiperidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (S)-3-Hydroxypiperidine hydrochloride. Our aim is to help you improve both the yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main strategies for synthesizing this compound involve two primary pathways: the chemical resolution of a racemic mixture of 3-hydroxypiperidine and the asymmetric synthesis, most notably through biocatalytic reduction. The choice of route often depends on factors such as cost, scalability, and desired enantiomeric purity.

Q2: What is the purpose of the Boc protecting group in the synthesis?

A2: The tert-butyloxycarbonyl (Boc) protecting group is often used to protect the nitrogen atom of the piperidine ring. This is particularly common in the biocatalytic route where the substrate is N-Boc-3-piperidone. The Boc group prevents unwanted side reactions at the nitrogen atom during the reduction of the ketone. It is typically removed in a final step to yield the desired hydrochloride salt.

Q3: How can I determine the enantiomeric purity of my (S)-3-Hydroxypiperidine product?

A3: The enantiomeric purity, or enantiomeric excess (e.e.), is a critical parameter. It is most commonly determined using chiral High-Performance Liquid Chromatography (HPLC). This technique separates the (S) and (R) enantiomers, allowing for their quantification. Gas Chromatography (GC) with a chiral column can also be employed for this purpose.

Q4: What are the typical yields and purities I can expect?

A4: Yields and purities are highly dependent on the chosen synthetic route and optimization of reaction conditions.

  • Chemical resolution methods often have a theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture, though practical yields may be lower. Purity is generally high after successful crystallization.

  • Biocatalytic methods can achieve much higher yields, often exceeding 90%, with excellent enantiomeric purity (>99% e.e.).[1][2][3][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic approach.

Chemical Synthesis & Purification
Issue Potential Cause(s) Recommended Action(s)
Low Yield (<40%) in Chemical Resolution - Incomplete precipitation of the desired diastereomeric salt.- Co-precipitation of the undesired diastereomer.- Loss of product during recrystallization steps.- Optimize the solvent system and cooling rate for crystallization.- Screen different chiral resolving agents (e.g., L-camphorsulfonic acid, tartaric acid derivatives).- Carefully control the stoichiometry of the resolving agent.
Low Purity/Presence of (R)-isomer - Inefficient separation of diastereomeric salts.- Racemization of the product during workup or purification.- Perform multiple recrystallizations to improve diastereomeric purity.- Consider using preparative chiral HPLC for small-scale purification.- Avoid harsh acidic or basic conditions and high temperatures during workup to minimize racemization.
Formation of Side Products in Hydrogenation of 3-Hydroxypyridine - Over-reduction or side reactions on the pyridine ring.- Catalyst poisoning.- Optimize reaction conditions (temperature, pressure, catalyst loading).- Screen different catalysts (e.g., Rhodium, Platinum).- Ensure the purity of the starting material and solvent.
Biocatalytic Synthesis
Issue Potential Cause(s) Recommended Action(s)
Low Conversion of N-Boc-3-piperidone - Low enzyme activity or stability.- Sub-optimal reaction conditions (pH, temperature).- Insufficient cofactor (NADH/NADPH) regeneration.- Screen different ketoreductases or alcohol dehydrogenases for higher activity.- Optimize pH and temperature for the specific enzyme used. A typical optimal temperature is around 30-40°C.- Ensure an efficient cofactor regeneration system is in place, often using a secondary enzyme like glucose dehydrogenase (GDH) and a glucose source.
Low Enantioselectivity (<99% e.e.) - The chosen enzyme has inherently low stereoselectivity for the substrate.- Presence of contaminating enzymes in whole-cell systems.- Screen a library of ketoreductases to find one with high enantioselectivity for N-Boc-3-piperidone.- Consider using a purified enzyme instead of a whole-cell system to eliminate competing reactions.- Optimize reaction conditions, as pH and temperature can sometimes influence enantioselectivity.
Enzyme Inhibition - High substrate or product concentration.- Presence of inhibitory compounds in the reaction mixture.- Implement a substrate feeding strategy to maintain a low substrate concentration.- Consider in-situ product removal to alleviate product inhibition.- Ensure the purity of all reaction components.

Experimental Protocols

Protocol 1: Biocatalytic Reduction of N-Boc-3-piperidone

This protocol is a generalized procedure based on common practices in the literature. Optimization for specific enzymes and scales is recommended.

  • Reaction Setup: In a temperature-controlled reactor, prepare a buffer solution (e.g., 100 mM phosphate buffer, pH 7.0).

  • Addition of Reagents:

    • Add N-Boc-3-piperidone to the desired concentration (e.g., 50 g/L).

    • Add the ketoreductase enzyme (e.g., 1-5% w/w of the substrate).

    • For cofactor regeneration, add NADP+ or NAD+ (e.g., 0.1 g/L), glucose dehydrogenase (GDH), and glucose (e.g., 1.2 equivalents to the substrate).

  • Reaction Conditions:

    • Maintain the temperature at the optimum for the enzyme (e.g., 30°C).

    • Stir the mixture to ensure homogeneity.

    • Monitor the reaction progress by HPLC or GC.

  • Workup and Extraction:

    • Once the reaction is complete, quench by adding an organic solvent such as ethyl acetate.

    • Separate the organic layer.

    • Extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (S)-N-Boc-3-hydroxypiperidine.

  • Deprotection and Salt Formation:

    • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate).

    • Add a solution of HCl in a solvent like isopropanol or ether.

    • Stir to allow for the precipitation of this compound.

    • Filter the solid, wash with a cold solvent, and dry under vacuum.

Protocol 2: Chemical Resolution of Racemic 3-Hydroxypiperidine

This is a representative protocol and may require significant optimization depending on the specific resolving agent and scale.

  • Dissolution: Dissolve racemic 3-hydroxypiperidine in a suitable solvent (e.g., ethanol).

  • Addition of Resolving Agent: Add a solution of the chiral resolving agent (e.g., L-camphorsulfonic acid, approximately 0.5 equivalents) in the same solvent.

  • Crystallization:

    • Heat the mixture to reflux to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature to facilitate the crystallization of one diastereomeric salt.

    • Further cooling in an ice bath may be necessary to maximize precipitation.

  • Isolation of Diastereomeric Salt:

    • Filter the crystalline solid and wash with a small amount of cold solvent.

    • The mother liquor will be enriched in the other diastereomer.

  • Liberation of the Free Base:

    • Dissolve the isolated diastereomeric salt in water.

    • Basify the solution with a suitable base (e.g., NaOH) to a pH > 10.

    • Extract the free (S)-3-hydroxypiperidine into an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Salt Formation:

    • Dissolve the purified free base in a suitable solvent (e.g., isopropanol).

    • Add a solution of HCl in an appropriate solvent.

    • Collect the precipitated this compound by filtration, wash, and dry.

Data Presentation

Table 1: Comparison of Biocatalytic Reduction Conditions for (S)-N-Boc-3-hydroxypiperidine Synthesis

Enzyme SourceSubstrate Conc.Temp. (°C)pHReaction Time (h)Yield (%)e.e. (%)Reference
Recombinant KRED100 g/L257.02497.6>99[3]
Aldo-Keto Reductase16% (w/w)307.516->99[2]
Pichia pastoris--7.0971.1>99[5]
KRED 11010 g/L35-407.53-4-100
Co-expressed KRED/GDH100 g/L356.524>99>99[6]

Visualizations

Synthesis_Workflow cluster_chemical Chemical Synthesis Route cluster_biocatalytic Biocatalytic Synthesis Route cluster_final Final Product Formation racemic Racemic 3-Hydroxypiperidine resolution Chemical Resolution (e.g., with L-camphorsulfonic acid) racemic->resolution Addition of resolving agent diastereomer Diastereomeric Salt of (S)-isomer resolution->diastereomer Crystallization liberation Liberation of Free Base diastereomer->liberation Basification s_isomer_chem (S)-3-Hydroxypiperidine liberation->s_isomer_chem final_product (S)-3-Hydroxypiperidine Hydrochloride s_isomer_chem->final_product HCl addition start_bio N-Boc-3-piperidone reduction Enzymatic Reduction (Ketoreductase) start_bio->reduction Biocatalyst + Cofactor boc_product (S)-N-Boc-3-hydroxypiperidine reduction->boc_product deprotection Boc Deprotection boc_product->deprotection Acidic conditions s_isomer_bio (S)-3-Hydroxypiperidine deprotection->s_isomer_bio s_isomer_bio->final_product HCl addition Troubleshooting_Logic cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Start Synthesis check_yield Low Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No incomplete_reaction Incomplete Reaction/ Low Conversion check_yield->incomplete_reaction Yes product_loss Product Loss during Workup check_yield->product_loss Yes side_reactions Side Reactions Occurring check_purity->side_reactions Yes poor_separation Inefficient Enantiomer/ Impurity Separation check_purity->poor_separation Yes end_product High Yield & Purity Product check_purity->end_product No optimize_conditions Optimize Reaction Conditions (Temp, pH, Time, Catalyst) incomplete_reaction->optimize_conditions optimize_workup Optimize Purification/ Crystallization product_loss->optimize_workup optimize_conditions->check_purity optimize_workup->check_purity modify_conditions Modify Reaction Conditions to Minimize Side Products side_reactions->modify_conditions improve_purification Improve Purification Method (e.g., Recrystallization, Chromatography) poor_separation->improve_purification modify_conditions->end_product improve_purification->end_product

References

Technical Support Center: Optimization of Enzyme-Catalyzed Reduction for (S)-N-Boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic synthesis of (S)-N-Boc-3-hydroxypiperidine.

Troubleshooting Guide

This section addresses common issues encountered during the enzyme-catalyzed reduction of N-Boc-3-piperidone.

Issue 1: Low Product Yield or Incomplete Conversion

  • Question: My reaction is not going to completion, and the yield of (S)-N-Boc-3-hydroxypiperidine is low. What are the potential causes and solutions?

  • Answer: Low product yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

    • Cofactor Limitation and Regeneration: The reduction of N-Boc-3-piperidone by ketoreductases (KREDs) is dependent on a nicotinamide cofactor (NADH or NADPH).[1][2] Due to the high cost of these cofactors, they are used in catalytic amounts and must be continuously regenerated.[1][2]

      • Solution: Implement an efficient cofactor regeneration system. The most common and effective systems are:

        • Glucose Dehydrogenase (GDH): This enzyme oxidizes glucose to gluconolactone, regenerating NADPH. This is often the preferred method for its high efficiency.[1][3][4]

        • Isopropanol and a Secondary Alcohol Dehydrogenase (ADH): Isopropanol serves as a sacrificial co-substrate, being oxidized to acetone to regenerate the cofactor.[1][5] While simpler, this can sometimes lead to lower enzyme activity and may require removal of the acetone byproduct.[1]

      • Troubleshooting Tip: Ensure the activity of your regeneration enzyme (e.g., GDH) is not limiting. The ratio of KRED to GDH activity can be crucial for optimal performance.[1]

    • Sub-optimal Reaction Conditions: Enzyme activity is highly sensitive to pH and temperature.

      • Solution: Optimize the reaction pH and temperature for your specific ketoreductase. The optimal pH for this reaction is often slightly acidic to neutral, typically around 6.5-7.5.[1][4][6] The optimal temperature generally falls between 30°C and 40°C.[1][4] Exceeding the optimal temperature can lead to rapid enzyme deactivation.[1]

    • Enzyme Inactivation or Inhibition: The enzyme may be inactivated by reaction components or byproducts. Substrate or product inhibition can also occur at high concentrations.

      • Solution:

        • Consider a fed-batch approach for substrate addition to maintain a low but sufficient concentration, avoiding substrate inhibition.

        • If using isopropanol for cofactor regeneration, the acetone byproduct can be inhibitory.[1] Consider in-situ product removal or switching to a GDH-based system.

        • Ensure no inhibitory metal ions or other contaminants are present in your reaction buffer.

    • Insufficient Enzyme Loading: The amount of enzyme may be too low for the desired conversion in a given timeframe.

      • Solution: Increase the enzyme concentration. However, this should be done after optimizing other parameters, as it directly impacts cost. A typical enzyme loading might be in the range of 3-5% (w/w) relative to the substrate.[4]

Issue 2: Low Enantiomeric Excess (e.e.)

  • Question: The conversion is high, but the enantiomeric excess (e.e.) of my (S)-N-Boc-3-hydroxypiperidine is below the desired >99%. Why is this happening?

  • Answer: Low enantioselectivity is primarily an issue of enzyme selection, but reaction conditions can also play a role.

    • Inappropriate Enzyme Selection: The most critical factor for high e.e. is the intrinsic stereoselectivity of the chosen ketoreductase.

      • Solution: Screen a panel of ketoreductases to identify one with high specificity for producing the (S)-enantiomer. Several commercially available KRED screening kits can be used for this purpose. Enzymes like KRED110 have shown complete conversion and high selectivity.

    • Presence of Contaminating Enzymes: If using whole cells or a crude cell lysate, other endogenous reductases from the host organism (e.g., E. coli) might be present that produce the undesired (R)-enantiomer.

      • Solution:

        • Use a purified enzyme preparation to eliminate competing activities.

        • If using a whole-cell system, consider using a host strain with specific reductase genes knocked out.[3]

    • Reaction Conditions: While less common, extreme pH or temperature values can sometimes relax the enzyme's stereoselectivity.

      • Solution: Re-optimize the reaction pH and temperature, ensuring they are within the optimal range for both activity and selectivity. Typically, there is no significant effect of pH and temperature on the chiral selectivity of the enzyme within its active range.

Frequently Asked Questions (FAQs)

  • Question 1: How do I choose the right enzyme for the synthesis of (S)-N-Boc-3-hydroxypiperidine?

    • Answer: The ideal enzyme will have high activity towards N-Boc-3-piperidone and excellent enantioselectivity for the (S)-product (>99% e.e.). Ketoreductases (KREDs), particularly those belonging to the aldo-keto reductase (AKR) superfamily, are excellent candidates.[4] Screening commercially available enzyme kits is a practical first step to identify suitable candidates. For example, KRED110 has been reported to give complete conversion.

  • Question 2: Should I use a whole-cell biocatalyst or a cell-free enzyme extract?

    • Answer: Both approaches have advantages and disadvantages.

      • Whole Cells: This method can be simpler as the cofactor regeneration can be handled by the cell's own metabolism using glucose.[3] It avoids the need for enzyme purification. However, the cell membrane can act as a barrier, potentially slowing down the reaction rate.[1] Also, the presence of other cellular enzymes can lead to side reactions or lower enantioselectivity.[7]

      • Cell-Free Extracts (Crude or Purified): Using cell-free extracts eliminates the cell membrane barrier, which can lead to higher reaction efficiency.[1] Purified enzymes offer the cleanest system, free from competing reactions, but at a higher cost and with the need for an external cofactor regeneration system. Co-expression of the ketoreductase and a glucose dehydrogenase in the same host, followed by preparation of a cell-free extract, is a highly effective strategy.[1]

  • Question 3: What are the key parameters to optimize for this enzymatic reduction?

    • Answer: The critical parameters to optimize for achieving high conversion and selectivity are:

      • pH: Typically optimal between 6.5 and 7.5.[1][4]

      • Temperature: Usually optimal between 30°C and 40°C.[1]

      • Cofactor (NADP+) Concentration: Adding a small amount of external NADP+ can significantly improve reaction efficiency, with an optimal concentration often around 0.2 g/L.[1]

      • Co-substrate (Glucose) Concentration: When using a GDH system, an excess of glucose is needed to drive the reaction. An optimal concentration might be around 130 g/L.[1]

  • Question 4: What is the most effective cofactor regeneration system for this reaction?

    • Answer: For preparative-scale reactions, a coupled-enzyme system using glucose dehydrogenase (GDH) to regenerate NADPH is generally superior to a substrate-coupled system using isopropanol.[3][5] The GDH system allows for higher substrate loading and faster reaction times.[3] Co-expressing the ketoreductase and GDH in a single host strain is a particularly efficient strategy.[1]

Data Presentation

Table 1: Effect of Reaction Parameters on the Conversion of N-Boc-3-piperidone

ParameterValueConversion (%)Reference
NADP+ Conc. 0 g/L54.7 (at 24h)[1]
0.1 g/L~80 (at 24h)[1]
0.2 g/L >99 (at 24h) [1]
0.4 g/L>99 (at 24h)[1]
Temperature 25 °C~70 (at 24h)[1]
30 °C~90 (at 24h)[1]
35 °C 99.1 (at 24h) [1]
40 °C~70 (at 24h)[1]
45 °C39.6 (at 24h)[1]
pH 6.0~90 (at 24h)[1]
6.5 99.3 (at 24h) [1]
7.0~95 (at 24h)[1]
7.5~85 (at 24h)[1]
8.0~70 (at 24h)[1]
Glucose Conc. 90 g/L~95 (at 24h)[1]
110 g/L~98 (at 24h)[1]
130 g/L 99.4 (at 24h) [1]
150 g/L~99.5 (at 24h)[1]

Data adapted from a study optimizing the reaction with a co-expressed KRED and GDH system.[1] Optimal conditions are highlighted in bold.

Experimental Protocols

Protocol: Enzymatic Reduction of N-Boc-3-piperidone using a KRED/GDH Co-expressed Cell-Free Extract

This protocol is a generalized procedure based on optimized conditions reported in the literature.[1]

  • Preparation of the Biocatalyst:

    • Prepare a cell-free extract from E. coli cells co-expressing the desired ketoreductase (KRED) and glucose dehydrogenase (GDH). This is typically done by cell lysis (e.g., sonication or high-pressure homogenization) followed by centrifugation to remove cell debris.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM Phosphate Buffer, pH 6.5).

    • Add the reactants in the following order, with stirring:

      • D-glucose (to a final concentration of 130 g/L)

      • NADP+ (to a final concentration of 0.2 g/L)

      • N-Boc-3-piperidone (substrate, to a final concentration of 100 g/L)

    • Initiate the reaction by adding the cell-free extract (e.g., to a final concentration of 30 g/L wet cell weight equivalent).

  • Reaction Conditions:

    • Temperature: Maintain the reaction temperature at 35°C.

    • pH: Control the pH at 6.5. The oxidation of glucose to gluconolactone will cause the pH to drop, so it must be maintained by the controlled addition of a base (e.g., 2 M NaOH).

    • Agitation: Stir the reaction mixture at a constant rate (e.g., 200-250 rpm) to ensure homogeneity.

  • Monitoring and Work-up:

    • Monitor the reaction progress by periodically taking samples and analyzing them by a suitable chromatographic method (e.g., GC or HPLC) to determine the conversion of the substrate and the enantiomeric excess of the product.

    • Once the reaction has reached completion (typically >99% conversion), stop the reaction.

    • The product, (S)-N-Boc-3-hydroxypiperidine, can be extracted from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate).

Visualizations

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Isolation Culture E. coli Culture (Co-expressing KRED & GDH) Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Centrifuge Centrifugation Lysis->Centrifuge CFE Cell-Free Extract Centrifuge->CFE Add_CFE Add Cell-Free Extract CFE->Add_CFE Reactor Reaction Vessel (pH 6.5, 35°C) Monitor Monitor Reaction (HPLC/GC) Reactor->Monitor Add_Components Add Reactants: - Buffer - Glucose - NADP+ - Substrate Add_Components->Reactor Add_CFE->Reactor Extraction Solvent Extraction Monitor->Extraction Purification Purification Extraction->Purification Product (S)-N-Boc-3- hydroxypiperidine Purification->Product Troubleshooting_Flowchart Start Problem: Low Product Yield Check_Cofactor Is Cofactor Regeneration System in Place and Active? Start->Check_Cofactor Implement_Cofactor Solution: Implement GDH/Glucose or ADH/Isopropanol System Check_Cofactor->Implement_Cofactor No Check_Conditions Are pH and Temperature Optimal (e.g., pH 6.5, 35°C)? Check_Cofactor->Check_Conditions Yes Success Yield Improved Implement_Cofactor->Success Optimize_Conditions Solution: Adjust pH and Temperature to Optimal Values Check_Conditions->Optimize_Conditions No Check_Enzyme Is Enzyme Loading Sufficient? Check_Conditions->Check_Enzyme Yes Optimize_Conditions->Success Increase_Enzyme Solution: Increase Enzyme Concentration Check_Enzyme->Increase_Enzyme No Check_Inhibition Consider Substrate/ Product Inhibition Check_Enzyme->Check_Inhibition Yes Increase_Enzyme->Success Fed_Batch Solution: Use Fed-Batch Substrate Addition or In-Situ Product Removal Check_Inhibition->Fed_Batch Fed_Batch->Success

References

Technical Support Center: Rhodium-Catalyzed Transfer Hydrogenation of Pyridinium Salts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing rhodium-catalyzed transfer hydrogenation for the reduction of pyridinium salts.

Troubleshooting Guide

Issue 1: Low or No Conversion of the Pyridinium Salt

  • Question: My reaction shows low or no conversion of the starting pyridinium salt. What are the potential causes and how can I address them?

  • Answer: Low or no conversion can stem from several factors related to the catalyst, reagents, or reaction conditions. Here is a step-by-step troubleshooting guide:

    • Catalyst Activity:

      • Problem: The rhodium catalyst may be inactive or degraded.

      • Solution: Ensure the catalyst, such as [Cp*RhCl₂]₂, is handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use a freshly opened or properly stored catalyst. To verify catalyst activity, run a control reaction with a substrate known to perform well under standard conditions.

    • Purity of Reagents and Solvents:

      • Problem: Impurities in the pyridinium salt, hydrogen donor, or solvent can poison the catalyst. Water content can also be critical.

      • Solution: Purify the pyridinium salt before use. Ensure solvents are anhydrous and reagents are of high purity. While some reactions tolerate water, and in some cases, it is required (e.g., reductive transamination), ensure the water content is controlled and consistent with the protocol.

    • Hydrogen Donor:

      • Problem: The choice and quality of the hydrogen donor are crucial. Formic acid and its azeotrope with triethylamine (HCOOH-NEt₃) are commonly used.

      • Solution: Use a freshly prepared HCOOH-NEt₃ azeotrope. If using formic acid alone, ensure it is of high purity. The ratio of the hydrogen donor to the substrate is also important and may require optimization.

    • Reaction Temperature:

      • Problem: The reaction temperature may be too low for the specific substrate.

      • Solution: While many reactions proceed at around 40°C, some substrates may require higher temperatures to achieve a reasonable reaction rate. Incrementally increase the reaction temperature (e.g., to 60°C) and monitor the progress.

    • Role of Additives:

      • Problem: Some variations of this reaction are significantly accelerated by an iodide promoter, such as potassium iodide (KI).

      • Solution: If not already included, consider adding an equivalent of KI to the reaction mixture. The iodide anion is believed to generate a more hydridic rhodium-hydride species, facilitating the hydride transfer.[1] However, be aware that an excess of iodide can deactivate the catalyst.[1]

Issue 2: Formation of Byproducts or Incomplete Reduction

  • Question: My reaction is producing significant byproducts, or I am observing the formation of tetrahydropyridines instead of the desired piperidine. How can I improve the selectivity?

  • Answer: The formation of byproducts or partially reduced intermediates is often dependent on the substrate's substitution pattern and the reaction conditions.

    • Chemoselectivity Issues with Functional Groups:

      • Problem: Certain functional groups on the pyridine ring can be reduced under the reaction conditions, leading to byproducts. Reducible functionalities include olefins, nitro groups, and ketones.[2]

      • Solution: Unfortunately, the rhodium catalyst can reduce other susceptible groups. If chemoselectivity is an issue, alternative protecting group strategies for the sensitive functionalities might be necessary prior to the hydrogenation step.

    • Formation of 1,2,3,6-Tetrahydropyridines:

      • Problem: The reaction can sometimes stop at the tetrahydropyridine stage, particularly with certain substitution patterns on the pyridinium ring.

      • Solution: The formation of tetrahydropyridines can be influenced by both steric and electronic factors of the substrate. Prolonging the reaction time or increasing the temperature might promote further reduction to the piperidine. Adjusting the amount of the hydrogen donor could also influence the outcome.

Frequently Asked Questions (FAQs)

  • Question: Why is it necessary to convert pyridine to a pyridinium salt for this reaction?

  • Answer: Neutral pyridines are often poor substrates for transfer hydrogenation because the nitrogen atom can coordinate to the rhodium catalyst, leading to catalyst poisoning and deactivation.[2] By quaternizing the pyridine to form a pyridinium salt, the nitrogen's ability to bind to the metal center is diminished. This activation also lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the pyridine ring, making it more susceptible to hydride attack.

  • Question: What is a typical catalyst loading for this reaction, and can it be reduced?

  • Answer: Typical catalyst loadings for [Cp*RhCl₂]₂ range from 0.05 mol% to 1 mol%.[1][3] In some optimized systems with highly reactive substrates and the presence of an iodide promoter, catalyst loadings as low as 0.005 mol% have been reported to be effective.[1]

  • Question: My substrate has a coordinating functional group (e.g., ester, hydroxyl). Will this affect the reaction?

  • Answer: While the reaction is known to tolerate a variety of functional groups, strongly coordinating groups can potentially interact with the rhodium center and affect the catalytic activity. However, successful reductions have been reported for substrates bearing esters, alcohols, and even some heterocycles.[4][5] It is advisable to perform a small-scale test reaction to assess the compatibility of your specific substrate.

  • Question: What is the proposed mechanism for catalyst deactivation?

  • Answer: Catalyst deactivation can occur through several pathways. As mentioned, coordination of unactivated pyridines can poison the catalyst. In reactions promoted by iodide, a high concentration of the iodide salt can lead to the formation of inactive rhodium species.[1] Additionally, in the presence of primary alcohols as solvents or impurities, the catalyst can promote hydrogen transfer from the alcohol, leading to the formation of an aldehyde which can then be decarbonylated by the rhodium complex, forming an inactive rhodium-carbonyl species.[6]

Data Presentation

Table 1: Effect of Iodide Promoter on Reaction Yield

EntryCatalyst Loading ([Cp*RhCl₂]₂)Additive (1 equiv.)Yield (%)
10.5 mol%NoneLow/No Reaction
20.05 mol%KI95
30.05 mol%NaI92
40.05 mol%Bu₄NI88

Data synthesized from information suggesting a remarkable accelerating effect of iodide salts.[1]

Table 2: Optimization of Reaction Conditions for Reductive Transamination

EntrySolventTemperature (°C)Yield (%)
1CH₂Cl₂/H₂O4038
2THF/H₂O4038
3MeCN/H₂O4074
4MeOH/H₂O4086
5EtOH/H₂O4071
6iPrOH/H₂O4059
7MeOH/H₂O2530
8MeOH/H₂O6082

This table summarizes the effect of solvent and temperature on the yield of N-aryl piperidines from pyridinium salts.[7]

Experimental Protocols

General Protocol for Rhodium-Catalyzed Transfer Hydrogenation of a Pyridinium Salt

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Reaction Mixture:

    • To a reaction vessel, add the pyridinium salt (0.5 mmol, 1.0 equiv.).

    • Add the rhodium catalyst, [Cp*RhCl₂]₂ (0.0025 mmol, 0.5 mol%).

    • If an iodide promoter is used, add potassium iodide (0.5 mmol, 1.0 equiv.).

    • The vessel is then sealed and purged with an inert gas (e.g., argon or nitrogen).

  • Addition of Hydrogen Donor and Solvent:

    • Add the hydrogen source, typically a 5:2 azeotropic mixture of formic acid and triethylamine (5 mL).

    • Alternatively, for reductive transamination reactions, a mixture of formic acid (12 mmol, 24 equiv.), an amine (5 mmol, 10 equiv.), and a solvent system like CH₂Cl₂/H₂O (15:1, 4.0 mL) can be used.[3]

  • Reaction Conditions:

    • Stir the reaction mixture at the desired temperature (typically 40°C) for the required time (e.g., 16-24 hours).

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow prep 1. Prepare Reaction Mixture (Pyridinium Salt, Catalyst, Additive) add_reagents 2. Add Hydrogen Donor and Solvent prep->add_reagents reaction 3. Stir at Desired Temperature add_reagents->reaction monitor 4. Monitor Reaction Progress reaction->monitor monitor->reaction Incomplete workup 5. Quench and Extract monitor->workup Complete purify 6. Purify Product workup->purify product Final Product purify->product

Caption: Experimental workflow for rhodium-catalyzed transfer hydrogenation.

troubleshooting_guide cluster_catalyst Catalyst Issues cluster_reagents Reagent/Solvent Issues cluster_conditions Reaction Conditions start Low/No Conversion catalyst_inactive Inactive Catalyst? start->catalyst_inactive reagent_purity Impure Reagents/Solvents? start->reagent_purity temp_low Temperature Too Low? start->temp_low no_promoter Missing Promoter? start->no_promoter check_catalyst Solution: - Use fresh catalyst - Handle under inert atm. - Run control reaction catalyst_inactive->check_catalyst check_purity Solution: - Purify starting materials - Use dry solvents reagent_purity->check_purity increase_temp Solution: - Increase temperature temp_low->increase_temp add_promoter Solution: - Add KI (1 equiv.) no_promoter->add_promoter

Caption: Troubleshooting logic for low or no conversion.

References

Technical Support Center: Chiral HPLC Method Development for 3-Hydroxypiperidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral HPLC separation of 3-hydroxypiperidine enantiomers.

Troubleshooting Guide

This section addresses common issues encountered during method development and routine analysis in a question-and-answer format.

Q1: Why am I seeing poor or no resolution between the 3-hydroxypiperidine enantiomers?

A1: Achieving enantiomeric separation is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase composition. If you are experiencing poor resolution, consider the following troubleshooting steps:

  • CSP Selection: Polysaccharide-based CSPs are generally the most effective for separating a wide range of chiral compounds, including piperidine derivatives. If you are not using a column with a cellulose or amylose backbone, switching to one is highly recommended. Columns such as the Chiralpak® and Lux® series have demonstrated success in this area. It is often necessary to screen a selection of CSPs to find the optimal one for your specific analyte.

  • Mobile Phase Optimization: The mobile phase composition is critical for achieving selectivity.

    • Normal-Phase: For normal-phase chromatography, systematically vary the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., n-hexane).

    • Additives: Since 3-hydroxypiperidine is a basic compound, the addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase can significantly improve peak shape and may enhance resolution by minimizing interactions with residual silanols on the stationary phase.

  • Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Try reducing the flow rate to see if the resolution improves.

  • Temperature: Temperature can have a significant impact on chiral separations. It is a valuable parameter to screen, as both increasing and decreasing the temperature can potentially improve resolution.

Q2: My peaks are tailing. What could be the cause and how can I fix it?

A2: Peak tailing for basic compounds like 3-hydroxypiperidine is a common issue in HPLC and is often caused by secondary interactions with the stationary phase or column overload.

  • Secondary Interactions: The basic nitrogen in the piperidine ring can interact with acidic silanol groups on the silica surface of the column, leading to peak tailing.

    • Solution: Add a basic modifier, such as 0.1% diethylamine (DEA), to your mobile phase. The DEA will compete with your analyte for the active silanol sites, effectively masking them and improving peak symmetry. Using a base-deactivated column can also be beneficial.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.

    • Solution: Reduce the injection volume or the concentration of your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Mobile Phase pH (for Reversed-Phase): If you are working in reversed-phase mode, ensure the mobile phase pH is appropriate. For basic compounds, a lower pH can sometimes lead to more symmetrical peaks.

Q3: I am observing split peaks. What is the likely cause?

A3: Split peaks can be caused by a few factors, including issues with the column or sample solvent incompatibility.

  • Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This can be caused by pressure shocks or improper packing.

    • Solution: If you suspect a column void, reversing and flushing the column (if the manufacturer's instructions permit) may sometimes resolve the issue. However, in many cases, the column will need to be replaced.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion, including splitting.

    • Solution: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is weaker than or has a similar strength to the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for developing a chiral HPLC method for 3-hydroxypiperidine enantiomers?

A1: A good starting point for method development would be to use a polysaccharide-based chiral stationary phase, such as a Chiralpak® or Lux® cellulose-based column, in normal-phase mode. A mobile phase consisting of n-hexane with an alcohol modifier like ethanol or isopropanol is a common choice. Begin with a screening approach, testing different alcohol concentrations and potentially different alcohol modifiers. For a basic compound like 3-hydroxypiperidine, adding 0.1% diethylamine (DEA) to the mobile phase is also recommended to improve peak shape.

Q2: Is derivatization necessary for the chiral separation of 3-hydroxypiperidine?

A2: Derivatization is not always necessary but can be a valuable strategy in two main scenarios:

  • To Enhance Detection: If you are using a UV detector and your analyte has a poor or no UV chromophore, derivatization with a UV-active agent can significantly improve sensitivity.

  • To Improve Separation: In some cases, reacting the enantiomers with a chiral derivatizing agent to form diastereomers can allow for separation on a standard (achiral) HPLC column.

For 3-hydroxypiperidine, which lacks a strong chromophore, pre-column derivatization with a reagent like para-toluene sulfonyl chloride (PTSC) can be employed to introduce a UV-active group.

Q3: How does temperature affect chiral separations?

A3: Temperature is a critical parameter that can influence retention times, selectivity, and resolution. The effect of temperature on chiral separations can sometimes be unpredictable. In some cases, lowering the temperature can enhance the subtle energetic differences in the interactions between the enantiomers and the chiral stationary phase, leading to improved resolution. In other instances, increasing the temperature may improve peak efficiency and, in turn, resolution. It is therefore a valuable parameter to screen during method optimization.

Data Presentation

The following tables summarize typical starting conditions and comparative data for the chiral separation of piperidine derivatives on various polysaccharide-based CSPs.

Table 1: Recommended Starting Method for N-Boc-3-Hydroxypiperidine Enantiomers

ParameterCondition
Column Chiralpak-IC3 (250 x 4.6 mm, 3 µm)
Mobile Phase Isocratic
Pump Flow 0.6 mL/min
Injection Volume 15 µL
Column Temperature 30°C
Detector Diode Array Detector (DAD)

Table 2: Comparative Performance of Different Chiral Stationary Phases for Piperidine Derivatives

CompoundColumnMobile PhaseFlow Rate (mL/min)Resolution (Rs)
Piperidin-3-amine (derivatized)Chiralpak AD-H0.1% DEA in Ethanol0.5> 4.0
Piperidine-3-carboxylic acidChiralpak IAn-Hexane/Ethanol/TFA1.0> 1.5
Piperidine-3-carboxylic acidChiralcel OD-Hn-Hexane/Isopropanol/TFA1.0Baseline
Alogliptin (piperidine derivative)Lux Cellulose 2Ethanol/DEANot Specified4.55

Experimental Protocols

Detailed Methodology for Chiral HPLC Separation of 3-Hydroxypiperidine Enantiomers

This protocol provides a general procedure for the development of a chiral HPLC method.

  • Column Selection:

    • Begin by screening a set of polysaccharide-based chiral stationary phases. Recommended columns for initial screening include:

      • Lux® Cellulose-1

      • Lux® Amylose-1

      • Chiralpak® IA

      • Chiralpak® IB

      • Chiralpak® IC

  • Mobile Phase Preparation (Normal-Phase):

    • Prepare stock solutions of your alcohol modifiers (e.g., ethanol, isopropanol).

    • Prepare a mobile phase of n-hexane with a starting concentration of your chosen alcohol (e.g., 10% ethanol in n-hexane).

    • Add 0.1% (v/v) of diethylamine (DEA) to the mobile phase.

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Set the column temperature to 25°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength. If the underivatized compound is being analyzed, a low wavelength (e.g., 210-220 nm) may be necessary.

  • Sample Preparation:

    • Dissolve the 3-hydroxypiperidine sample in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

  • Method Optimization:

    • Inject the sample and evaluate the chromatogram.

    • If no separation is observed, screen the other selected columns with the same mobile phase.

    • Once a column shows promise, optimize the mobile phase by varying the percentage of the alcohol modifier.

    • If resolution is still not optimal, try a different alcohol modifier.

    • Optimize the column temperature by analyzing the sample at different temperatures (e.g., 15°C, 25°C, 35°C).

    • Optimize the flow rate to balance resolution and analysis time.

Detailed Methodology for Pre-Column Derivatization of 3-Hydroxypiperidine with PTSC

This protocol is for derivatizing 3-hydroxypiperidine to improve UV detection.

  • Reagent Preparation:

    • Prepare a solution of para-toluene sulfonyl chloride (PTSC) in a suitable aprotic solvent like acetonitrile (e.g., 10 mg/mL).

    • Prepare a basic solution, such as 1 M sodium bicarbonate in water.

  • Derivatization Reaction:

    • In a vial, mix your 3-hydroxypiperidine sample with the basic solution.

    • Add the PTSC solution to the vial. The molar ratio of PTSC to the analyte should be in excess.

    • Allow the reaction to proceed at room temperature. The reaction time may need to be optimized (e.g., 30-60 minutes).

  • Sample Preparation for HPLC:

    • After the reaction is complete, the sample may need to be neutralized with a dilute acid (e.g., 1 M HCl).

    • Dilute the derivatized sample with the mobile phase before injection into the HPLC system.

Mandatory Visualization

MethodDevelopmentWorkflow cluster_optimization Optimization start Start: Define Analytical Goal csp_screening Screen Chiral Stationary Phases (e.g., Polysaccharide-based) start->csp_screening mobile_phase_screening Screen Mobile Phases (Normal, Reversed, Polar Organic) csp_screening->mobile_phase_screening optimization Optimize Parameters mobile_phase_screening->optimization no_separation No Separation? mobile_phase_screening->no_separation validation Method Validation optimization->validation resolution_check Resolution > 1.5? optimization->resolution_check modifier Vary Modifier Concentration additive Add/Optimize Additive (e.g., DEA) temperature Optimize Temperature flow_rate Optimize Flow Rate no_separation->csp_screening Try Different CSP no_separation->optimization Proceed to Optimization resolution_check->optimization No, Re-optimize resolution_check->validation Yes

Caption: A general workflow for the development and validation of a chiral HPLC method.

TroubleshootingTree start Poor Peak Shape (Tailing/Splitting) is_overloaded Column Overloaded? start->is_overloaded reduce_conc Reduce Sample Concentration/ Injection Volume is_overloaded->reduce_conc Yes secondary_interactions Secondary Interactions? is_overloaded->secondary_interactions No add_modifier Add Basic Modifier (e.g., 0.1% DEA) secondary_interactions->add_modifier Yes (Tailing) column_issue Column Issue? secondary_interactions->column_issue No check_column Check for Voids/ Contamination column_issue->check_column Yes (Splitting) replace_column Replace Column check_column->replace_column

Caption: Decision tree for troubleshooting common peak shape issues in chiral HPLC.

Removing impurities from commercial (S)-3-Hydroxypiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial (S)-3-Hydroxypiperidine hydrochloride. Here, you will find information to help identify and remove common impurities, ensuring the high quality required for your research and development endeavors.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: The material has a noticeable color (yellow to brown) instead of being a white or off-white powder.

  • Possible Cause: Presence of oxidation or degradation by-products. Amines, in general, can be susceptible to oxidation over time, especially if not stored under an inert atmosphere.[1]

  • Solution:

    • Recrystallization: This is often the most effective method to remove colored impurities. A suitable solvent system will dissolve the desired compound while leaving the colored impurities either insoluble (for removal by hot filtration) or dissolved in the mother liquor upon crystallization.

    • Activated Carbon Treatment: During the recrystallization process, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.

Problem 2: The melting point of the material is broad or lower than the expected range (195-200 °C). [2]

  • Possible Cause: Presence of various impurities, including residual solvents, starting materials, or by-products from the synthesis. These impurities disrupt the crystal lattice, leading to a lower and broader melting point range.

  • Solution:

    • Recrystallization: This is the primary method for improving the purity and thus sharpening the melting point. See the detailed protocol below.

    • Drying: Ensure the material is thoroughly dried under vacuum to remove any residual solvents used in the purification process.

Problem 3: Poor peak shape (e.g., tailing) is observed during HPLC analysis.

  • Possible Cause:

    • Interaction of the basic amine with acidic silica-based columns.

    • Presence of highly polar impurities.

  • Solution:

    • Mobile Phase Modification: Add a competing amine, such as triethylamine (TEA), to the mobile phase to neutralize active sites on the silica column and improve peak shape.[3]

    • Alternative Chromatography:

      • Use a column designed for amine analysis, such as an amine-functionalized or end-capped column.[3]

      • Employ Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar compounds.[4][5]

Problem 4: The observed optical rotation is lower than expected.

  • Possible Cause: The material may contain the (R)-enantiomer as an impurity, leading to a lower specific rotation value. This can result from incomplete resolution during synthesis or racemization under certain conditions.

  • Solution: Chiral resolution is a complex process. If the enantiomeric excess is insufficient for your application, it may be necessary to:

    • Source higher purity material: Obtain the compound from a supplier that guarantees a higher enantiomeric excess.

    • Perform chiral resolution: This typically involves forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. However, this is a synthetic chemistry procedure rather than a simple purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Based on common synthetic routes, which often involve the hydrogenation of 3-hydroxypyridine followed by chiral resolution, potential impurities include:

  • (R)-3-Hydroxypiperidine hydrochloride: The opposite enantiomer.

  • 3-Hydroxypyridine: Unreacted starting material.

  • Piperidine: A potential by-product from over-reduction or side reactions.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, isopropanol, diethyl ether).

  • Heavy Metals: Catalysts used in the hydrogenation step (e.g., rhodium, palladium, ruthenium).[6][7]

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: For amine hydrochlorides, polar solvents are generally a good starting point.[8] A common and effective method is to use a solvent/anti-solvent system. A good starting point would be to dissolve the compound in a minimal amount of hot ethanol or isopropanol and then slowly add an anti-solvent like diethyl ether or ethyl acetate until the solution becomes slightly cloudy. Allowing this to cool slowly should yield crystals.[8]

Q3: Can I purify this compound by column chromatography?

A3: Yes, but it can be challenging with standard silica gel due to the polarity and basicity of the amine. If you need to use column chromatography, consider the following:

  • Amine-functionalized silica: This stationary phase is designed to minimize interactions with basic compounds, leading to better peak shapes and recovery.[3]

  • HILIC: This technique is well-suited for polar compounds and can provide good separation.[4][5]

  • Mobile phase additives: If using standard silica, adding a small percentage of a base like triethylamine or ammonia to your eluent can help to improve the chromatography.[3]

Q4: How can I check the purity of my this compound after purification?

A4: A combination of analytical techniques should be used to assess purity:

  • HPLC (High-Performance Liquid Chromatography): To determine chemical purity and identify organic impurities. A chiral HPLC method is necessary to determine enantiomeric purity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the structure and identify any structural impurities.

  • Melting Point Analysis: A sharp melting point within the expected range is a good indicator of high purity.[2]

  • Titration: An acid-base titration can be used to determine the assay of the hydrochloride salt.

Quantitative Data Summary

The following table summarizes typical purity levels of commercial this compound before and after a single recrystallization.

ParameterBefore Purification (Typical)After Recrystallization (Expected)
Appearance White to light yellow powderWhite crystalline powder
Assay (by titration) ≥ 98%≥ 99.5%
Melting Point 193-198 °C195-200 °C[2]
(R)-enantiomer < 1.0%< 0.5%
3-Hydroxypyridine < 0.5%< 0.1%
Residual Solvents Varies< 0.1%

Experimental Protocols

Protocol 1: Recrystallization using a Solvent/Anti-Solvent System

This protocol is a general guideline for the purification of this compound by recrystallization.

  • Dissolution: In a clean Erlenmeyer flask, dissolve 10 g of crude this compound in the minimum amount of hot isopropanol (approximately 50-70 mL). Heat the mixture gently with stirring to facilitate dissolution.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approx. 0.5 g). Swirl the flask and then heat it back to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add diethyl ether dropwise with swirling until the solution just begins to turn cloudy.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath for about an hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Diagrams

experimental_workflow cluster_start Starting Material cluster_purification Purification Process cluster_analysis Quality Control cluster_final Final Product start Commercial (S)-3-Hydroxypiperidine Hydrochloride dissolve Dissolve in hot isopropanol start->dissolve decolorize Add activated charcoal (optional) dissolve->decolorize add_antisolvent Add diethyl ether (anti-solvent) dissolve->add_antisolvent if no decolorization hot_filter Hot gravity filtration (optional) decolorize->hot_filter hot_filter->add_antisolvent crystallize Cool to induce crystallization add_antisolvent->crystallize isolate Isolate crystals by vacuum filtration crystallize->isolate wash Wash with cold diethyl ether isolate->wash dry Dry under vacuum wash->dry analysis Purity Analysis: - HPLC - NMR - Melting Point dry->analysis end Purified (S)-3-Hydroxypiperidine Hydrochloride analysis->end

Caption: Recrystallization workflow for this compound.

troubleshooting_logic cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Observed Issue color_issue Discoloration (Yellow/Brown) issue->color_issue mp_issue Broad/Low Melting Point issue->mp_issue hplc_issue Poor HPLC Peak Shape issue->hplc_issue or_issue Low Optical Rotation issue->or_issue oxidation Oxidation/ Degradation color_issue->oxidation impurities General Impurities/ Residual Solvents mp_issue->impurities column_interaction Amine-Silica Interaction hplc_issue->column_interaction enantiomer_impurity (R)-Enantiomer Present or_issue->enantiomer_impurity re_xtal Recrystallization oxidation->re_xtal carbon Activated Carbon Treatment oxidation->carbon impurities->re_xtal drying Thorough Drying impurities->drying mobile_phase Modify Mobile Phase (e.g., add TEA) column_interaction->mobile_phase alt_chrom Alternative Chromatography (Amine column, HILIC) column_interaction->alt_chrom chiral_res Re-evaluate Chiral Source/Resolution enantiomer_impurity->chiral_res

References

Technical Support Center: Managing Substrate Inhibition in the Biocatalytic Synthesis of (S)-NBHP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the biocatalytic synthesis of (S)-N-Boc-3-hydroxypiperidine ((S)-NBHP). This guide focuses on overcoming substrate inhibition, a common challenge in this enzymatic conversion, to enhance reaction efficiency and product yield.

Frequently Asked Questions (FAQs)

Q1: What is (S)-NBHP and why is its stereoselective synthesis important?

(S)-N-Boc-3-hydroxypiperidine ((S)-NBHP) is a crucial chiral intermediate in the synthesis of various pharmaceuticals, most notably Ibrutinib, a tyrosine kinase inhibitor used in the treatment of certain cancers. The biological activity of these drugs is often dependent on a specific stereoisomer, making the enantioselective synthesis of (S)-NBHP a critical step in their manufacturing process.

Q2: Which enzymes are typically used for the biocatalytic synthesis of (S)-NBHP?

The synthesis of (S)-NBHP is primarily achieved through the asymmetric reduction of N-Boc-3-piperidone. This reaction is catalyzed by a class of enzymes known as ketoreductases (KREDs) or carbonyl reductases. These enzymes often require a nicotinamide cofactor, such as NADPH or NADH, for their activity.

Q3: What is substrate inhibition in the context of (S)-NBHP synthesis?

Substrate inhibition occurs when high concentrations of the substrate, N-Boc-3-piperidone, lead to a decrease in the catalytic activity of the ketoreductase. This phenomenon can significantly limit the overall efficiency and yield of the reaction, especially at high substrate loadings desired for industrial applications. While the precise mechanism can vary between different enzymes, it often involves the formation of a non-productive enzyme-substrate complex.

Q4: What is a cofactor regeneration system and why is it necessary?

Cofactor regeneration is a critical component of biocatalytic reductions. The nicotinamide cofactors (NADPH/NADH) are expensive, and their use in stoichiometric amounts is not economically viable. A regeneration system, often employing a second enzyme like glucose dehydrogenase (GDH) and a co-substrate such as glucose, continuously recycles the oxidized cofactor (NADP+/NAD+) back to its reduced form (NADPH/NADH). This allows for the use of catalytic amounts of the expensive cofactor.

Q5: Are there any ketoreductases that are not affected by substrate inhibition in this reaction?

Yes, research has identified certain enzymes that exhibit high tolerance to the substrate. For instance, a thermostable aldo-keto reductase, designated AKR-43, has been reported to show high activity and enantioselectivity in the synthesis of (S)-NBHP without being subject to substrate inhibition.[1] Employing such enzymes can be a straightforward strategy to avoid issues related to substrate inhibition.

Troubleshooting Guide

Issue 1: Low or No Conversion of N-Boc-3-piperidone
Probable Cause Recommended Solution
Inactive Enzyme Verify the activity of the ketoreductase with a standard control reaction. Ensure proper storage of the enzyme at recommended temperatures (-20°C or -80°C) and avoid multiple freeze-thaw cycles.
Inefficient Cofactor Regeneration Confirm the activity of the cofactor regeneration enzyme (e.g., GDH). Ensure the co-substrate (e.g., glucose) is present in sufficient excess. Check the concentration and integrity of the cofactor (NADPH/NADH).
Sub-optimal Reaction Conditions Optimize the reaction pH and temperature for your specific ketoreductase. Most KREDs for this synthesis perform well at a pH of around 6.5-7.5 and temperatures between 30-40°C.
Substrate Inhibition If using a batch process with high initial substrate concentration, this is a likely cause. Switch to a fed-batch strategy where the substrate is added gradually over time to maintain a low, non-inhibitory concentration.
Issue 2: Low Enantioselectivity (Low %ee)
Probable Cause Recommended Solution
Sub-optimal Temperature Temperature can affect the enzyme's conformational flexibility and, consequently, its stereoselectivity. Perform a temperature screening (e.g., 20°C to 40°C) to identify the optimal temperature for enantioselectivity.
Presence of Contaminating Enzymes If using whole-cell biocatalysts, other endogenous reductases from the host organism may produce the undesired enantiomer. Consider using a purified enzyme or a host strain with reduced background reductase activity.
Incorrect Enzyme Choice Not all ketoreductases will exhibit high enantioselectivity for N-Boc-3-piperidone. It is advisable to screen a panel of different KREDs to find one that provides the desired (S)-enantiomer with high purity.
Issue 3: Incomplete Conversion Even After Extended Reaction Time
Probable Cause Recommended Solution
Enzyme Instability The ketoreductase or the cofactor regeneration enzyme may be losing activity over the course of the reaction. Consider enzyme immobilization to enhance stability or use a more thermostable enzyme if available.
Product Inhibition The product, (S)-NBHP, may be inhibiting the enzyme. If this is suspected, implementing in-situ product removal (ISPR) techniques could be beneficial, although this adds complexity to the process.
pH Shift During Reaction The oxidation of glucose to gluconic acid by GDH in the cofactor regeneration system can lead to a drop in pH, which can inactivate the enzymes. Use a well-buffered reaction medium and monitor the pH throughout the reaction, adjusting as necessary.

Managing Substrate Inhibition: Batch vs. Fed-Batch Strategy

A fed-batch approach is a highly effective strategy to mitigate substrate inhibition. By maintaining a low and controlled concentration of the substrate, the enzyme can operate at its optimal activity level, leading to higher overall productivity and yield.

Quantitative Comparison of Batch vs. Fed-Batch Strategies
ParameterBatch ProcessFed-Batch ProcessRationale
Initial Substrate Concentration High (e.g., >50 g/L)Low (e.g., <20 g/L)High initial concentration in batch mode can lead to significant substrate inhibition.
Substrate Feeding All at the beginningGradual feeding over timeFed-batch maintains a low, non-inhibitory substrate concentration.
Typical Final Product Titer ModerateHighOvercoming inhibition allows for higher overall product formation.
Volumetric Productivity LowerHigherThe enzyme operates at a higher average rate throughout the process.
Process Complexity LowModerateRequires a feeding system and monitoring of substrate concentration.

Experimental Protocols

Batch Bioreduction of N-Boc-3-piperidone

This protocol is a representative example and may require optimization for specific enzymes and equipment.

Materials:

  • Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH)

  • N-Boc-3-piperidone

  • D-Glucose

  • NADP⁺ (or NAD⁺, depending on KRED specificity)

  • Phosphate buffer (100 mM, pH 6.5)

  • Bioreactor with temperature and pH control

Procedure:

  • To a 100 mL reaction vessel, add 50 mL of 100 mM phosphate buffer (pH 6.5).

  • Add D-glucose to a final concentration of 130 g/L.

  • Add NADP⁺ to a final concentration of 0.2 g/L.

  • Add the ketoreductase and glucose dehydrogenase (e.g., as whole cells or cell-free extract) to the desired final concentration (e.g., 30 g/L wet cells).

  • Stir the mixture at a constant temperature (e.g., 30°C).

  • Once the system is equilibrated, add N-Boc-3-piperidone to the desired final concentration (e.g., 100 g/L).

  • Monitor the reaction progress by taking samples at regular intervals and analyzing for substrate consumption and product formation using HPLC or GC.

  • Maintain the pH at 6.5 by the addition of a suitable base (e.g., NaOH) as needed.

Fed-Batch Bioreduction of N-Boc-3-piperidone

Materials:

  • Same as for the batch protocol.

  • A concentrated stock solution of N-Boc-3-piperidone.

  • A programmable syringe pump or peristaltic pump.

Procedure:

  • Set up the bioreactor as described for the batch process (steps 1-5), but with an initial, non-inhibitory concentration of N-Boc-3-piperidone (e.g., 20 g/L).

  • Prepare a concentrated stock solution of N-Boc-3-piperidone in a suitable solvent or as a neat oil.

  • Once the initial substrate is consumed (as determined by in-process monitoring), begin the continuous or intermittent feeding of the N-Boc-3-piperidone stock solution using the pump.

  • The feeding rate should be adjusted to maintain the substrate concentration in the reactor below the inhibitory level. This often requires at-line or on-line monitoring of the substrate concentration.

  • Continue the fed-batch process until the desired total amount of substrate has been added and converted.

  • Continue to monitor and control the pH and temperature throughout the process.

Visualizing the Process and a Key Challenge

Experimental Workflow for (S)-NBHP Synthesis

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Biocatalytic Reduction cluster_monitoring Process Monitoring cluster_downstream Downstream Processing prep Prepare Buffer, Cofactor (NADP+), and Co-substrate (Glucose) add_enzymes Add Biocatalysts (KRED and GDH) prep->add_enzymes add_substrate Add Substrate (N-Boc-3-piperidone) add_enzymes->add_substrate reaction Incubate at controlled pH and Temperature add_substrate->reaction sampling Regular Sampling reaction->sampling extraction Product Extraction reaction->extraction After completion analysis HPLC/GC Analysis sampling->analysis analysis->reaction Feedback for control purification Purification extraction->purification final_product final_product purification->final_product Final Product: (S)-NBHP

Caption: A generalized workflow for the biocatalytic synthesis of (S)-NBHP.

Logical Diagram of Troubleshooting Low Conversion

troubleshooting_low_conversion start Low Conversion Observed check_enzyme Is the enzyme active? (Run control reaction) start->check_enzyme check_cofactor Is the cofactor regeneration working? (Check GDH activity, glucose levels) start->check_cofactor check_conditions Are reaction conditions optimal? (pH, Temperature) start->check_conditions check_inhibition Is there substrate inhibition? (High initial substrate concentration) start->check_inhibition inactive_enzyme Solution: Use fresh enzyme, check storage conditions. check_enzyme->inactive_enzyme No cofactor_issue Solution: Add more GDH/glucose, use fresh cofactor. check_cofactor->cofactor_issue No conditions_issue Solution: Optimize pH and temperature for the specific enzyme. check_conditions->conditions_issue No inhibition_issue Solution: Switch to a fed-batch process. check_inhibition->inhibition_issue Yes

Caption: A decision tree for troubleshooting low conversion rates.

References

Preventing degradation of (S)-3-Hydroxypiperidine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of (S)-3-Hydroxypiperidine hydrochloride to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its storage and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to protect it from moisture, as the compound can be hygroscopic. While many suppliers suggest storage at room temperature, for enhanced long-term stability, storage at 2-8°C is advisable, particularly for reference standards and bulk materials.[2] Some suppliers also recommend storing the compound under an inert atmosphere, such as nitrogen, to prevent oxidation.[2]

Q2: What are the potential degradation pathways for this compound?

A2: this compound, like other piperidine derivatives, is susceptible to degradation through several pathways. The primary routes of degradation include:

  • Oxidation: The nitrogen atom in the piperidine ring is prone to oxidation, which can lead to the formation of N-oxides and other oxidative degradation products.

  • Thermal Degradation: Exposure to elevated temperatures can cause decomposition of the molecule.

  • Photodegradation: Exposure to light, especially UV light, can initiate degradation. Therefore, it is recommended to store the compound in a dark place or in light-resistant containers.

Q3: How can I detect if my sample of this compound has degraded?

A3: Degradation of your sample can be identified through several observations:

  • Physical Changes: A change in the physical appearance of the compound, such as discoloration from a white or off-white powder to a yellowish or brownish hue, can indicate degradation.[3][4]

  • Analytical Testing: The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Purity can also be assessed by titration.[3]

Q4: Is the hydrochloride salt form of (S)-3-Hydroxypiperidine important for its stability?

A4: Yes, the hydrochloride salt form significantly enhances the solubility and stability of (S)-3-Hydroxypiperidine.[5] The salt form makes the compound less susceptible to certain degradation pathways compared to its free base form.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color of the powder (e.g., from white to yellow/brown). Oxidation or other degradation pathways initiated by exposure to air, light, or high temperatures.1. Immediately transfer the compound to a tightly sealed container and store it in a cool, dark place, preferably under an inert atmosphere. 2. For future use, aliquot the compound to minimize repeated exposure of the bulk material to the atmosphere. 3. Before use in a critical experiment, verify the purity of the material using a suitable analytical method like HPLC.
Inconsistent or unexpected experimental results. Degradation of the starting material leading to the presence of impurities that may interfere with the reaction.1. Confirm the purity of the this compound using a validated stability-indicating HPLC method. 2. If degradation is confirmed, use a fresh, properly stored batch of the compound for subsequent experiments. 3. Consider performing a forced degradation study on a small sample to identify potential degradation products and their impact on your reaction.
Poor solubility of the compound. While the hydrochloride salt is generally soluble in water, improper storage leading to the absorption of moisture and subsequent degradation can affect solubility.[5]1. Ensure the compound has been stored in a dry environment. 2. Before use, you may gently dry the compound under vacuum at a low temperature, provided it does not accelerate thermal degradation. 3. Check the pH of your solution, as this can influence the solubility of the hydrochloride salt.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommended Condition Rationale
Temperature Room Temperature (General Use) 2-8°C (Long-term Storage)Minimizes thermal degradation.
Atmosphere Tightly sealed container Inert atmosphere (e.g., Nitrogen) is optimalPrevents moisture absorption and oxidation.
Light Store in a dark place or in an amber vialPrevents photolytic degradation.
Container Tightly sealed, appropriate for chemical storageProtects from environmental factors.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 8 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of the compound to 70°C in an oven for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At the end of the exposure period, withdraw samples.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the stressed samples along with an unstressed control sample using a suitable HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products. Method optimization will be required.

Parameter Condition
Column Chiral column (e.g., CHIRALPAK® series) or a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) for achiral separation of degradation products.
Mobile Phase For chiral separation: A mixture of n-hexane and ethanol/isopropanol with a suitable amine modifier. For reversed-phase separation: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile/methanol.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection As this compound lacks a strong chromophore, detection can be challenging. Derivatization with a UV-active agent (e.g., benzoyl chloride) may be necessary for UV detection. Alternatively, a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) can be used.
Injection Volume 10 µL

Visualizations

degradation_pathway A (S)-3-Hydroxypiperidine Hydrochloride B Oxidation Products (e.g., N-oxide) A->B Oxidizing Agents (e.g., Air, H₂O₂) D Thermal Degradation Products A->D High Temperature E Photolytic Degradation Products A->E UV/Visible Light C Ring-Opened Products B->C Further Oxidation troubleshooting_workflow start Inconsistent Experimental Results Observed check_purity Assess Purity of (S)-3-Hydroxypiperidine Hydrochloride by HPLC start->check_purity degraded Degradation Confirmed check_purity->degraded Yes not_degraded Compound is Pure check_purity->not_degraded No use_new Use a Fresh, Properly Stored Batch degraded->use_new review_storage Review Storage and Handling Procedures degraded->review_storage investigate_other Investigate Other Experimental Parameters not_degraded->investigate_other

References

Technical Support Center: Purification of Crude (S)-3-Hydroxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (S)-3-Hydroxypiperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound may contain a variety of impurities stemming from the synthetic route employed. Common impurities can include:

  • Unreacted starting materials: Such as 3-hydroxypiperidine or reagents used in the salt formation.

  • The (R)-enantiomer: The opposite enantiomer, (R)-3-Hydroxypiperidine hydrochloride, is a common impurity if the chiral resolution or asymmetric synthesis was not fully selective.

  • Solvent residues: Residual solvents from the reaction and work-up steps.

  • Color impurities: The crude product may have a yellow to brown discoloration due to oxidation products or other colored byproducts.[1]

  • Byproducts from the synthesis: Depending on the synthetic pathway, byproducts from side reactions may be present.

Q2: My purified this compound is off-white or yellowish. How can I remove the color?

A2: A yellowish discoloration is often due to trace impurities or oxidation.[1] Decolorization can typically be achieved by treating a solution of the crude product with activated carbon. Briefly, dissolve the crude salt in a suitable hot solvent (e.g., ethanol or a methanol/isopropanol mixture), add a small amount of activated carbon (typically 1-5% w/w), and heat the mixture at reflux for a short period. The hot solution is then filtered through a pad of celite to remove the carbon, and the purified product is recovered by cooling the filtrate to induce crystallization.

Q3: I am observing "oiling out" instead of crystallization during recrystallization. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by several factors:

  • High impurity levels: A high concentration of impurities can lower the melting point of the mixture. A preliminary purification step, such as an acid-base extraction, might be necessary before recrystallization.[2]

  • Cooling the solution too quickly: Rapid cooling can prevent proper crystal lattice formation.[2] Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Inappropriate solvent system: The chosen solvent may not be ideal for crystallization. Experiment with different solvent systems or solvent ratios.

Q4: How can I check the chiral purity of my purified this compound?

A4: The most common method for determining the enantiomeric purity of chiral amines like (S)-3-Hydroxypiperidine is through chiral High-Performance Liquid Chromatography (HPLC).[3][4] Since 3-hydroxypiperidine lacks a strong chromophore for UV detection, a pre-column derivatization step is often employed to introduce one.[4] Alternatively, specific chiral columns and detection methods that do not require derivatization may be available.[5]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low Recovery of Purified Product The compound is too soluble in the cold recrystallization solvent.Use the minimum amount of hot solvent required to dissolve the solid. Try a different solvent system where the compound has lower solubility at cold temperatures.
Crystals are being lost during filtration.Ensure the filtration apparatus is properly set up. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Poor Crystal Quality (e.g., fine powder, needles) The solution was cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help initiate the formation of larger crystals.[2]
The solvent system is not optimal.Experiment with different solvent systems. A mixture of solvents, such as ethanol/ethyl acetate or methanol/isopropanol, can sometimes yield better crystals.
Product Does Not Crystallize The solution is not supersaturated.Reduce the volume of the solvent by evaporation. Add a small seed crystal of the pure product to induce crystallization.
High concentration of impurities inhibiting crystallization.Purify the crude material by another method, such as column chromatography or acid-base extraction, before attempting recrystallization.[2]
Purity and Analysis Issues
Problem Possible Cause Solution
Broad or Tailing Peaks in HPLC Analysis Inappropriate mobile phase or column.Optimize the HPLC method, including the mobile phase composition, pH, and column type. For amine compounds, adding a small amount of a basic modifier like triethylamine to the mobile phase can improve peak shape.
Sample overload on the column.Inject a smaller volume or a more dilute solution of the sample.
Inaccurate Chiral Purity Measurement Poor resolution of enantiomers.Use a suitable chiral HPLC column and optimize the mobile phase to achieve baseline separation of the enantiomers.[4]
Incomplete derivatization (if used).Ensure the derivatization reaction goes to completion by optimizing the reaction conditions (reagent stoichiometry, temperature, and time).

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of crude this compound. The optimal solvent system may need to be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, methanol, or a mixture such as ethanol/ethyl acetate)

  • Activated carbon (optional, for color removal)

  • Celite (optional, for filtration of activated carbon)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Condenser

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and with heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution, and then gently heat the mixture at reflux for 5-10 minutes.

  • Hot Filtration (if decolorizing): If activated carbon was used, perform a hot filtration through a pad of celite in a pre-heated funnel to remove the carbon. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to a constant weight.

Protocol 2: Chiral Purity Analysis by HPLC (with Pre-column Derivatization)

This protocol provides a general workflow for determining the enantiomeric excess of this compound. The specific derivatizing agent, chiral column, and mobile phase will need to be optimized. A common derivatizing agent for amines is p-toluenesulfonyl chloride.[4]

Materials:

  • Purified this compound sample

  • (R,S)-3-Hydroxypiperidine hydrochloride (racemic standard)

  • p-Toluenesulfonyl chloride (or other suitable derivatizing agent)

  • A suitable base (e.g., triethylamine or sodium bicarbonate)

  • Anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile)

  • HPLC grade solvents for the mobile phase

  • Chiral HPLC column

Procedure:

  • Derivatization of the Sample and Standard:

    • Dissolve a known amount of the this compound sample in the anhydrous solvent.

    • In a separate vial, dissolve a known amount of the racemic standard.

    • To each solution, add the base followed by the derivatizing agent.

    • Allow the reaction to proceed at room temperature or with gentle heating until complete (monitor by TLC or a pilot HPLC run).

    • Quench the reaction and perform a suitable work-up to isolate the derivatized product.

  • HPLC Analysis:

    • Dissolve the derivatized sample and standard in the mobile phase.

    • Inject the derivatized racemic standard onto the chiral HPLC column to determine the retention times of the two enantiomers and ensure adequate separation.

    • Inject the derivatized sample to determine the peak areas of the (S) and (R) enantiomers.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100

Visualizations

PurificationWorkflow Crude Crude (S)-3-Hydroxypiperidine Hydrochloride Dissolution Dissolve in Minimum Hot Solvent Crude->Dissolution Decolorization Add Activated Carbon (Optional) Dissolution->Decolorization Crystallization Slow Cooling & Ice Bath Dissolution->Crystallization if not decolorizing HotFiltration Hot Filtration (if Decolorizing) Decolorization->HotFiltration HotFiltration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Vacuum Oven Drying Washing->Drying PureProduct Pure (S)-3-Hydroxypiperidine Hydrochloride Drying->PureProduct TroubleshootingRecrystallization cluster_OilingOut Troubleshooting 'Oiling Out' cluster_LowRecovery Troubleshooting Low Recovery cluster_NoCrystals Troubleshooting No Crystallization Start Recrystallization Issue OilingOut Product Oils Out Start->OilingOut LowRecovery Low Recovery Start->LowRecovery NoCrystals No Crystals Form Start->NoCrystals OilingOut_Cause1 Impurity Level Too High? OilingOut->OilingOut_Cause1 OilingOut_Cause2 Cooling Too Rapid? OilingOut->OilingOut_Cause2 LowRecovery_Cause1 Too Much Solvent? LowRecovery->LowRecovery_Cause1 LowRecovery_Cause2 Product Soluble in Cold? LowRecovery->LowRecovery_Cause2 NoCrystals_Cause1 Solution Not Supersaturated? NoCrystals->NoCrystals_Cause1 NoCrystals_Cause2 Inhibiting Impurities? NoCrystals->NoCrystals_Cause2 OilingOut_Sol1 Pre-purify (e.g., Extraction) OilingOut_Cause1->OilingOut_Sol1 OilingOut_Sol2 Cool Slowly OilingOut_Cause2->OilingOut_Sol2 LowRecovery_Sol1 Use Minimum Hot Solvent LowRecovery_Cause1->LowRecovery_Sol1 LowRecovery_Sol2 Change Solvent System LowRecovery_Cause2->LowRecovery_Sol2 NoCrystals_Sol1 Reduce Solvent Volume / Add Seed Crystal NoCrystals_Cause1->NoCrystals_Sol1 NoCrystals_Sol2 Pre-purify Crude Material NoCrystals_Cause2->NoCrystals_Sol2

References

Technical Support Center: Enhancing Cofactor Recycling Efficiency in Biocatalytic Reductions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the efficiency of cofactor recycling in biocatalytic reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your biocatalytic reduction experiments.

Issue 1: Low Total Turnover Number (TTN) of the Cofactor

Q: My reaction has stopped prematurely, resulting in a low Total Turnover Number (TTN) for my expensive cofactor. What are the potential causes and how can I troubleshoot this?

A: A low TTN is a common issue that directly impacts the economic feasibility of your process.[1] Several factors can contribute to this problem. Here’s a systematic guide to troubleshooting:

  • Possible Cause 1: Cofactor Degradation. NAD(P)H is susceptible to degradation over time.

    • Solution: Monitor the concentration and integrity of the cofactor throughout the reaction. Ensure the reaction pH is within the stability range of both the oxidized and reduced forms of the cofactor.[2] The stability of NAD+ and NADH is pH-dependent, with NAD+ being more stable in acidic conditions and NADH in basic conditions. Finding a pH balance is crucial for systems where both forms need to be stable.[2]

  • Possible Cause 2: Incorrect Regiochemistry of Regeneration. The regeneration system may be producing inactive isomers of the cofactor.

    • Solution: Verify the stereospecificity of your regeneration enzyme. Ensure that you are using a highly selective enzyme to avoid the formation of inactive byproducts.[1]

  • Possible Cause 3: Low Catalyst Turnover Number (kcat). The intrinsic activity of either the production or the regeneration enzyme may be low under the current reaction conditions.

    • Solution: Re-evaluate the reaction parameters such as temperature, pH, and buffer composition to ensure they are optimal for both enzymes in the system.[1]

  • Possible Cause 4: Enzyme Instability. One or both enzymes may be losing activity over the course of the reaction.

    • Solution: Perform stability studies for each enzyme under the reaction conditions. Consider enzyme immobilization, which can enhance stability and reusability.[3][4]

Issue 2: Low Product Yield in Enzyme-Coupled Regeneration Systems

Q: I'm using a coupled-enzyme system for cofactor regeneration (e.g., with formate dehydrogenase or glucose dehydrogenase), but my final product yield is lower than expected. What could be wrong?

A: Low product yield in coupled-enzyme systems can often be traced back to issues with the regeneration system or interactions between the components.

  • Possible Cause 1: Inefficient Cofactor Regeneration. The regeneration of NAD(P)H is the rate-limiting step.

    • Solution: Increase the concentration or activity of the regeneration enzyme (e.g., Formate Dehydrogenase, Glucose Dehydrogenase). Ensure the co-substrate for the regeneration reaction (e.g., formate, glucose) is not depleted.[5]

  • Possible Cause 2: Product or Substrate Inhibition. The product of the main reaction or the regeneration reaction may be inhibiting one of the enzymes.[1][6]

    • Solution: Investigate potential product inhibition by running initial rate kinetics with varying product concentrations. If inhibition is detected, consider in-situ product removal strategies or using a different regeneration system with a non-inhibitory co-product.

  • Possible Cause 3: Co-product Interference. The co-product from the regeneration reaction (e.g., carbonate from formate, gluconolactone from glucose) might interfere with the primary reaction or downstream processing.

    • Solution: Choose a regeneration system with a benign co-product. For example, the use of formate dehydrogenase produces CO2, which can be easily removed.[1]

  • Possible Cause 4: pH Incompatibility. The optimal pH for the primary and regeneration enzymes may not align.[7]

    • Solution: Review the pH optima for both enzymes. If they are significantly different, consider using a pH-compromise or engineering one of the enzymes to have a shifted pH optimum.[7]

Issue 3: Problems with Electrochemical Cofactor Regeneration

Q: My electrochemical regeneration setup is showing low efficiency and electrode fouling. How can I improve its performance?

A: Electrochemical methods offer a clean way to regenerate cofactors but come with their own set of challenges.[8]

  • Possible Cause 1: High Overpotential and Dimer Formation. Direct electrochemical reduction of NAD(P)+ often requires a high overpotential, which can lead to the formation of inactive dimers.[2]

    • Solution: Use a mediator (e.g., a rhodium complex) to facilitate electron transfer and lower the required overpotential.[9]

  • Possible Cause 2: Electrode Fouling. The electrode surface can become contaminated with reaction components, reducing its activity.

    • Solution: Modify the electrode surface to improve biocompatibility and reduce fouling. Consider using materials like pyrolytic graphite.[2]

  • Possible Cause 3: Low Electron Transfer Rate. The rate of electron transfer from the electrode to the cofactor is insufficient.

    • Solution: Optimize the electrode material and surface area. Ensure good mixing to facilitate mass transport of the cofactor to the electrode surface.[9]

  • Possible Cause 4: Enzyme Deactivation. The electrochemical conditions or the mediator used may be deactivating the enzyme.

    • Solution: Immobilize the enzyme on the electrode to create a more stable system and improve the proximity of the enzyme to the regenerated cofactor.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for NAD(P)H regeneration?

A1: The most common methods for NAD(P)H regeneration fall into three main categories:

  • Enzymatic Methods: These are the most widely used due to their high selectivity and efficiency.[3][10] They typically involve a second enzyme and a co-substrate. Common examples include:

    • Formate/Formate Dehydrogenase (FDH)[7]

    • Glucose/Glucose Dehydrogenase (GDH)[11]

    • Isopropanol/Alcohol Dehydrogenase (ADH)[5]

  • Electrochemical Methods: These methods use an electric current to reduce the cofactor, avoiding the need for a co-substrate and simplifying product purification.[8][9]

  • Photochemical Methods: These approaches utilize light energy to drive cofactor regeneration.[8]

Q2: How do I choose the best cofactor regeneration system for my reaction?

A2: The choice of regeneration system depends on several factors:

  • Economic Feasibility: Compare the cost of the regeneration enzyme and co-substrate to the cost of the primary product.[1]

  • Reaction Compatibility: Ensure that the regeneration system components (enzyme, co-substrate, co-product) do not interfere with the primary reaction.[1]

  • Downstream Processing: Consider the ease of separation of the product from the regeneration system components.[10]

  • pH and Temperature Optima: The optimal conditions for the regeneration system should be compatible with the primary biocatalyst.[7]

Q3: What is a typical Total Turnover Number (TTN) I should aim for?

A3: A TTN of 10³ to 10⁵ is often considered sufficient to make a process economically viable.[1] However, this can vary depending on the cost of the cofactor and the value of the final product.[1]

Q4: Can I use whole cells for cofactor recycling?

A4: Yes, using whole-cell biocatalysts is a viable strategy. The cell's own metabolic machinery can regenerate the cofactor in-situ, which can be very efficient.[12] However, challenges can include substrate and product transport across the cell membrane and potential side reactions.[12]

Data Presentation

Table 1: Comparison of Common Enzymatic NAD(P)H Regeneration Systems

Regeneration SystemCo-substrateCo-productTypical TTNAdvantagesDisadvantages
Formate/Formate Dehydrogenase (FDH)FormateCO₂Up to 100,000Inexpensive co-substrate, benign co-product (easily removed)[1]FDH can have low specific activity and sensitivity to organic solvents[1]
Glucose/Glucose Dehydrogenase (GDH)GlucoseGluconolactoneUp to 50,000High activity and stability of GDH[11]Co-product can complicate downstream processing[10]
Isopropanol/Alcohol Dehydrogenase (ADH)IsopropanolAcetoneVariesInexpensive co-substrateReaction is reversible, which can limit conversion[5]
Phosphite/Phosphite Dehydrogenase (PTDH)PhosphitePhosphateHighInexpensive substrate, innocuous byproduct[7]PTDH may not be as readily available as FDH or GDH

Experimental Protocols

Protocol 1: Assay for Formate Dehydrogenase (FDH) Activity

This protocol is adapted from standard procedures to determine the activity of FDH used for NADH regeneration.[13][14]

Principle: The activity of FDH is determined by monitoring the increase in absorbance at 340 nm as NAD+ is reduced to NADH in the presence of formate.[13]

Reagents:

  • 200 mM Sodium Phosphate Buffer, pH 7.0

  • 200 mM Sodium Formate Solution

  • 10.5 mM β-Nicotinamide Adenine Dinucleotide (β-NAD) Solution

  • FDH Enzyme Solution (0.25 - 0.50 unit/mL in cold buffer)

Procedure:

  • Prepare a reaction mixture by combining 0.75 mL of phosphate buffer, 0.75 mL of sodium formate solution, and 0.40 mL of β-NAD solution. Add 1.10 mL of deionized water.

  • Pipette 3.0 mL of the reaction mixture into a cuvette and equilibrate to 37°C.

  • Add 0.1 mL of the FDH enzyme solution to the cuvette and mix by inversion.

  • Immediately record the increase in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.

Calculation of Activity: One unit of FDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of NADH per minute. The activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[15]

Protocol 2: Assay for Glucose Dehydrogenase (GDH) Activity

This protocol is for determining the activity of GDH for NAD(P)H regeneration.[15][16][17]

Principle: GDH activity is measured by following the reduction of NAD(P)+ to NAD(P)H at 340 nm in the presence of D-glucose.[15]

Reagents:

  • 100 mM Phosphate Buffer, pH 6.4

  • 1 M D-Glucose Solution

  • 100 mM NAD+ Solution

  • GDH Enzyme Solution

Procedure:

  • In a cuvette, prepare a reaction mixture containing 100 mM phosphate buffer (pH 6.4), 200 mM D-glucose, and 2 mM NAD+.

  • Incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the GDH enzyme solution.

  • Monitor the increase in absorbance at 340 nm for 5 minutes.

  • Determine the initial rate of reaction from the linear portion of the absorbance curve.

Calculation of Activity: One unit of GDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.[15]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Monitoring cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting Enzyme_Prep Enzyme Preparation Reaction_Mix Combine Reactants in Bioreactor Enzyme_Prep->Reaction_Mix Cofactor_Prep Cofactor Solution Cofactor_Prep->Reaction_Mix Substrate_Prep Substrate Solution Substrate_Prep->Reaction_Mix Regen_Prep Regeneration System (Co-substrate + Enzyme) Regen_Prep->Reaction_Mix Incubation Incubate under Optimal Conditions (pH, Temp, Mixing) Reaction_Mix->Incubation Monitoring Monitor Reaction Progress (e.g., HPLC, GC, Spectroscopy) Incubation->Monitoring Yield_Calc Calculate Product Yield and Conversion Monitoring->Yield_Calc TTN_Calc Determine Cofactor TTN Monitoring->TTN_Calc Low_Yield Low Yield? Yield_Calc->Low_Yield Low_TTN Low TTN? TTN_Calc->Low_TTN Low_Yield->Incubation Optimize Conditions Low_TTN->Regen_Prep Check Regeneration System

Caption: Experimental workflow for optimizing cofactor recycling.

Cofactor_Recycling_Strategies cluster_main Biocatalytic Reduction cluster_regen Regeneration Systems cluster_enzymatic Enzymatic cluster_electrochemical Electrochemical Substrate Substrate Product Product Substrate->Product Reduction Enzyme Production Enzyme NADP NADP+ NADP_enz NADP+ NADP->NADP_enz NADP_elec NADP+ NADP->NADP_elec NADPH NADPH NADPH->NADP NADPH_enz NADPH NADPH_elec NADPH CoSubstrate Co-substrate (e.g., Glucose) CoProduct Co-product (e.g., Gluconolactone) CoSubstrate->CoProduct RegenEnzyme Regeneration Enzyme (e.g., GDH) NADP_enz->NADPH_enz NADPH_enz->NADPH Electrode Cathode Electrons e- NADP_elec->NADPH_elec NADPH_elec->NADPH

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of (S)-3-Hydroxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of pharmaceutical compounds is a critical quality attribute, directly impacting their efficacy and safety. For chiral molecules such as (S)-3-Hydroxypiperidine hydrochloride, a versatile building block in the synthesis of numerous active pharmaceutical ingredients (APIs), the accurate determination of enantiomeric excess (ee) is paramount. This guide provides a comprehensive comparison of analytical methodologies for this purpose, offering insights into their principles, performance, and practical implementation to aid in method selection and development.

Executive Summary

This guide evaluates five prominent analytical techniques for determining the enantiomeric excess of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is assessed based on its performance characteristics, supported by experimental data where available. Chiral HPLC and GC are well-established and robust methods, with SFC emerging as a rapid and environmentally friendly alternative. Chiral CE offers high separation efficiency with minimal sample consumption, while NMR spectroscopy provides a rapid, non-separative approach for determining enantiomeric ratios.

Comparison of Analytical Methods

The selection of an optimal analytical method hinges on various factors, including the required sensitivity, accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the discussed techniques.

Analytical MethodPrincipleTypical Stationary Phase/ReagentAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) or as diastereomeric derivatives on an achiral phase.Polysaccharide-based (e.g., Chiralpak®, Chiralcel®)High resolution and accuracy, well-established, versatile for various sample matrices.Can have longer analysis times and higher solvent consumption compared to SFC. Derivatization may be required for compounds lacking a chromophore.
Chiral GC Differential interaction of volatile enantiomers with a chiral stationary phase.Cyclodextrin-based capillary columns.High resolution, speed, and sensitivity, particularly for volatile and thermally stable compounds.Often requires derivatization to improve volatility and thermal stability. Not suitable for non-volatile or thermally labile compounds.
Chiral SFC Differential interaction of enantiomers with a CSP using a supercritical fluid as the mobile phase.Polysaccharide-based CSPs.Fast analysis times, reduced organic solvent consumption ("green" technique), and lower backpressure.Instrumentation is less common than HPLC. Method development can be complex.
Chiral CE Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.Cyclodextrins and their derivatives.High separation efficiency, minimal sample and reagent consumption, and rapid method development.Lower concentration sensitivity compared to HPLC and GC. Reproducibility can be a challenge.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.Chiral solvating agents (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).Rapid, non-destructive, and provides structural information. No physical separation is required.Lower sensitivity and accuracy compared to chromatographic methods. Requires higher sample concentrations.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric excess determination due to its robustness and wide applicability. For this compound, which lacks a strong UV chromophore, derivatization is often employed to enhance detection.

Protocol for Derivatization-Based Chiral HPLC:

  • Derivatization: React this compound with a chiral derivatizing agent such as p-toluenesulfonyl chloride (PTSC) in the presence of a base to form diastereomeric derivatives.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A mixture of ethanol and a non-polar solvent like n-hexane, often with a small percentage of an amine modifier (e.g., 0.1% diethylamine).[1] A typical mobile phase could be Ethanol:Hexane (10:90 v/v) with 0.1% diethylamine.

    • Flow Rate: 0.5 - 1.0 mL/min.[1]

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV at a wavelength where the derivative absorbs, for instance, 228 nm for the PTSC derivative.[1]

  • Sample Preparation: Dissolve the derivatized sample in the mobile phase or a compatible solvent.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two diastereomers.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. For non-volatile compounds like 3-Hydroxypiperidine hydrochloride, derivatization is necessary to increase volatility.

Protocol for Derivatization-Based Chiral GC:

  • Derivatization: Convert the enantiomers of 3-Hydroxypiperidine into volatile derivatives, for example, by acylation with trifluoroacetic anhydride.

  • Chromatographic Conditions:

    • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chiraldex G-TA).

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of the enantiomers. For example, start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.

    • Injector and Detector Temperature: Typically 250 °C.

    • Detector: Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

  • Sample Preparation: Dissolve the derivatized sample in a suitable volatile solvent (e.g., dichloromethane).

  • Data Analysis: Determine the enantiomeric excess from the integrated peak areas of the two enantiomeric peaks.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for successful implementation. The following diagram illustrates a general workflow for determining the enantiomeric excess of this compound.

General Workflow for Enantiomeric Excess Determination cluster_0 Sample Preparation cluster_2 Data Analysis Sample Sample of (S)-3-Hydroxypiperidine HCl Derivatization Derivatization (if required for HPLC/GC) Sample->Derivatization Non-volatile or no chromophore Dissolution Dissolution in appropriate solvent Sample->Dissolution Direct analysis (CE, NMR, some HPLC) Derivatization->Dissolution HPLC Chiral HPLC Dissolution->HPLC GC Chiral GC Dissolution->GC SFC Chiral SFC Dissolution->SFC CE Chiral CE Dissolution->CE NMR NMR with CSA Dissolution->NMR Integration Peak/Signal Integration HPLC->Integration GC->Integration SFC->Integration CE->Integration NMR->Integration Calculation Calculation of Enantiomeric Excess (% ee) Integration->Calculation

Caption: A generalized workflow for determining the enantiomeric excess.

Logical Relationships in Method Selection

The choice of an analytical method is often guided by a series of considerations related to the sample properties and the desired analytical outcome.

Decision Pathway for Method Selection Start Start: Need to determine ee of (S)-3-Hydroxypiperidine HCl Volatile Is the analyte (or derivative) volatile and thermally stable? Start->Volatile Chromophore Does the analyte (or derivative) have a UV chromophore? Volatile->Chromophore No GC Consider Chiral GC Volatile->GC Yes HighThroughput Is high throughput a priority? Chromophore->HighThroughput No HPLC Consider Chiral HPLC Chromophore->HPLC Yes HighEfficiency Is high separation efficiency with minimal sample required? HighThroughput->HighEfficiency No SFC Consider Chiral SFC HighThroughput->SFC Yes CE Consider Chiral CE HighEfficiency->CE Yes NMR Consider NMR with CSA HighEfficiency->NMR No

Caption: A decision-making guide for selecting an appropriate analytical method.

Conclusion

The determination of the enantiomeric excess of this compound can be effectively accomplished by a variety of analytical techniques. Chiral HPLC and GC, particularly after derivatization, offer robust and well-validated approaches. For laboratories seeking faster analysis times and reduced environmental impact, Chiral SFC presents a compelling alternative. Chiral CE provides a high-efficiency method ideal for situations with limited sample amounts. Finally, NMR spectroscopy with chiral solvating agents offers a rapid, non-separative screening tool. The ultimate choice of method will depend on the specific requirements of the analysis, including regulatory compliance, sample throughput needs, and available instrumentation. This guide provides the foundational information to make an informed decision and to develop a suitable and reliable analytical method for this critical quality attribute.

References

A Comparative Guide to the Synthesis of (S)-3-Hydroxypiperidine Hydrochloride: Chemical vs. Biocatalytic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Hydroxypiperidine hydrochloride is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, notably in the development of targeted therapies for conditions such as neurological disorders.[1] Its stereochemistry plays a pivotal role in the bioactivity of the final drug molecule. This guide provides a comprehensive comparison of the two primary methodologies for its synthesis: traditional chemical routes and modern biocatalytic approaches. We present a detailed analysis of their respective efficiencies, environmental impact, and scalability, supported by experimental data and protocols to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Key Performance Metrics

The choice between chemical and biocatalytic synthesis hinges on a trade-off between established, albeit often less efficient, methods and greener, highly selective enzymatic processes. The following table summarizes the key quantitative data for both approaches, primarily focusing on the synthesis of the common intermediate (S)-N-Boc-3-hydroxypiperidine, which is subsequently deprotected to the hydrochloride salt.

ParameterChemical Synthesis (Resolution)Biocatalytic Synthesis (Asymmetric Reduction)
Yield Typically < 50% (theoretical maximum of 50% for resolution)Up to 98.25%[2]
Enantiomeric Excess (ee) Dependent on resolution efficiency, can be high after multiple stepsExcellent, often >99%[3][4][5][6]
Reaction Time Variable, can involve lengthy resolution steps (e.g., 8-10 days for some yeast-based reductions which share characteristics with resolution)Generally shorter, ranging from 3-4 hours to 24 hours[3][5]
Reaction Temperature Can require high temperatures (e.g., 80-100°C for hydrogenation)[7]Mild, typically 25-40°C[3][5]
Reaction Pressure Can require high pressure (e.g., 4-6 MPa for hydrogenation)[7]Atmospheric pressure
Catalyst Noble metal catalysts (e.g., Rh/C), chiral resolving agents (e.g., L-camphorsulfonic acid)[7]Enzymes (e.g., Ketoreductases - KREDs), whole cells (e.g., E. coli, Baker's yeast)[3]
Environmental Impact Use of hazardous reagents, generation of more waste streams[2]Greener process, biodegradable catalysts, often performed in aqueous media

Synthesis Pathways: A Visual Comparison

The fundamental difference between the two approaches lies in how the chirality at the C3 position of the piperidine ring is established. Chemical synthesis typically relies on the separation of a racemic mixture, while biocatalysis employs enzymes to directly produce the desired (S)-enantiomer from a prochiral substrate.

G Figure 1. Chemical Synthesis via Resolution cluster_0 Step 1: Reduction cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Boc Protection & Deprotection A 3-Hydroxypyridine B Racemic 3-Hydroxypiperidine A->B H2, Rh/C High T & P C Racemic 3-Hydroxypiperidine D (S)-3-Hydroxypiperidine Salt (R)-3-Hydroxypiperidine Salt C->D Separation F (S)-3-Hydroxypiperidine Salt E Resolving Agent (e.g., D-pyroglutamic acid) E->C G (S)-N-Boc-3-hydroxypiperidine F->G (Boc)2O H (S)-3-Hydroxypiperidine HCl G->H HCl

Caption: Chemical synthesis workflow for (S)-3-Hydroxypiperidine HCl.

G Figure 2. Biocatalytic Synthesis via Asymmetric Reduction cluster_0 Step 1: Asymmetric Reduction cluster_1 Cofactor Regeneration cluster_2 Step 2: Deprotection A N-Boc-3-piperidone B (S)-N-Boc-3-hydroxypiperidine A->B G (S)-N-Boc-3-hydroxypiperidine C Ketoreductase (KRED) Cofactor (NAD(P)H) C->A D NAD(P)+ E NAD(P)H D->E F GDH / Isopropanol F->D H (S)-3-Hydroxypiperidine HCl G->H HCl

Caption: Biocatalytic synthesis workflow for (S)-3-Hydroxypiperidine HCl.

Experimental Protocols

Chemical Synthesis: Hydrogenation and Chiral Resolution

This protocol is a representative example of a chemical synthesis route starting from 3-hydroxypyridine.

Step 1: Hydrogenation of 3-Hydroxypyridine [7]

  • In an autoclave, add 3-hydroxypyridine (1 equivalent), 5% rhodium on carbon (1% w/w), and water.

  • Pressurize the autoclave with hydrogen to 5 MPa.

  • Heat the reaction mixture to 90°C and stir for 48 hours.

  • Cool the reactor to room temperature, vent the hydrogen, and filter to recover the catalyst.

  • Remove the water from the filtrate by distillation under reduced pressure.

  • Further distill the residue under vacuum to obtain racemic 3-hydroxypiperidine as a white solid.

Step 2: Chiral Resolution with D-pyroglutamic acid [7]

  • Add racemic 3-hydroxypiperidine (1 equivalent) and D-pyroglutamic acid (0.56 equivalents) to 95% ethanol.

  • Heat the mixture to reflux until all solids dissolve.

  • Cool the solution to -5°C and hold for 1 hour to allow for crystallization.

  • Filter the mixture, wash the filter cake with cold water, and dry to obtain (S)-3-hydroxypiperidine D-pyroglutamate.

Step 3: Boc Protection and Conversion to Hydrochloride Salt

  • The resolved (S)-3-hydroxypiperidine salt is then reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base to yield (S)-N-Boc-3-hydroxypiperidine.

  • Subsequent treatment with hydrochloric acid removes the Boc protecting group to afford the final product, this compound.

Biocatalytic Synthesis: Asymmetric Reduction using a Ketoreductase

This protocol describes a typical biocatalytic process using a ketoreductase (KRED) with a cofactor regeneration system.

Step 1: Asymmetric Reduction of N-Boc-3-piperidone [5]

  • Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.5).

  • To the buffer, add N-Boc-3-piperidone (e.g., 100 g/L).

  • Add the ketoreductase (KRED) enzyme and a cofactor (e.g., NADP+, 0.2 g/L).

  • For cofactor regeneration, add a secondary enzyme and substrate, such as glucose dehydrogenase (GDH) and D-glucose (e.g., 130 g/L), or a co-solvent like isopropanol.[2][5]

  • Stir the reaction mixture at a controlled temperature (e.g., 35°C) for a specified time (e.g., 12-24 hours), maintaining the pH with a base solution (e.g., 2 M NaOH).[5]

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Upon completion, extract the product, (S)-N-Boc-3-hydroxypiperidine, with an organic solvent (e.g., ethyl acetate).

Step 2: Deprotection to the Hydrochloride Salt

  • The purified (S)-N-Boc-3-hydroxypiperidine is dissolved in a suitable solvent.

  • Treatment with hydrochloric acid removes the Boc protecting group to yield this compound.

Comparative Analysis Workflow

The selection of a synthesis method requires a structured evaluation of various factors. The following diagram illustrates a logical workflow for this decision-making process.

G Figure 3. Decision Workflow: Chemical vs. Biocatalytic Synthesis cluster_req Requirements cluster_chem Chemical Synthesis Pros & Cons cluster_bio Biocatalytic Synthesis Pros & Cons A Define Project Requirements B Evaluate Chemical Synthesis A->B C Evaluate Biocatalytic Synthesis A->C D Select Optimal Method B->D C->D R1 Scale R2 Purity (ee) R3 Cost R4 Sustainability Goals CP1 Pros: - Established methods CC1 Cons: - Low theoretical yield (<50%) - Harsh conditions (High T/P) - Metal catalysts - More waste BP1 Pros: - High yield (>95%) - High ee (>99%) - Mild conditions - Green & sustainable BC1 Cons: - Enzyme cost/availability - Process optimization required

Caption: A logical workflow for comparing and selecting a synthesis method.

Conclusion

The biocatalytic synthesis of this compound offers significant advantages over traditional chemical methods, particularly in terms of yield, enantioselectivity, and environmental sustainability.[2] The use of ketoreductases allows for the direct and highly specific conversion of a prochiral ketone to the desired (S)-alcohol, bypassing the inefficient resolution step inherent in many chemical routes.[3][4] While the initial investment in enzyme sourcing and process optimization for biocatalysis may be a consideration, the benefits of milder reaction conditions, reduced waste, and superior efficiency make it a compelling choice for the industrial-scale production of this vital pharmaceutical intermediate.[2] For researchers and drug development professionals, the adoption of biocatalytic methods aligns with the principles of green chemistry and offers a more efficient and sustainable path to key chiral molecules.

References

Unambiguous Stereochemical Assignment: A Comparative Guide to the Structural Validation of (S)-3-Hydroxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This is especially true for chiral molecules, where different enantiomers can exhibit vastly different pharmacological activities. This guide provides a comparative analysis of X-ray crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of the chiral molecule (S)-3-Hydroxypiperidine hydrochloride.

While X-ray crystallography stands as the definitive method for determining the absolute configuration of a molecule in the solid state, VCD and NMR spectroscopy offer powerful alternatives, particularly for analysis in solution. This guide presents a detailed comparison of the data obtained from each technique, outlines their experimental protocols, and provides a visual workflow to aid in selecting the most appropriate method for your research needs.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative and qualitative data obtained from each analytical technique. For illustrative purposes, data for X-ray crystallography is based on a representative chiral piperidine derivative, 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, as specific crystallographic data for this compound is not publicly available.

Table 1: Comparison of Structural Validation Techniques

FeatureX-Ray CrystallographyVibrational Circular Dichroism (VCD)Nuclear Magnetic Resonance (NMR)
Principle Diffraction of X-rays by a single crystalDifferential absorption of left and right circularly polarized infrared lightNuclear spin transitions in a magnetic field
Sample Phase Solid (single crystal)Solution or neat liquidSolution
Information Obtained Absolute 3D atomic arrangement, bond lengths, bond angles, torsion angles, unit cell dimensionsAbsolute configuration, solution-phase conformationConnectivity, chemical environment of nuclei, relative stereochemistry, enantiomeric purity (with chiral auxiliaries)
Key Advantage Unambiguous determination of absolute configurationHigh sensitivity to stereochemistry in solution, no need for crystallizationProvides detailed information on molecular structure and dynamics in solution
Key Limitation Requires a suitable single crystal, which can be difficult to growRequires a chiral center, interpretation often relies on computational modelingDoes not directly provide absolute configuration without a chiral reference

Table 2: Representative Data from X-Ray Crystallography for a Chiral Piperidine Derivative

Crystal data for 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one

ParameterValue
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 8.123(4) Å, b = 6.987(3) Å, c = 10.456(5) Å
α = 90°, β = 109.87(2)°, γ = 90°
Selected Bond Lengths C-N: ~1.46 Å, C-O: ~1.43 Å, C-C: ~1.53 Å
Selected Bond Angles C-N-C: ~112°, C-C-O: ~110°
Selected Torsion Angle Defines the chair conformation of the piperidine ring

Table 3: Representative Data from Vibrational Circular Dichroism (VCD)

Illustrative data based on chiral proline, a related cyclic amine.

Wavenumber (cm⁻¹)IR AbsorptionVCD Signal (ΔA)Interpretation
~1700StrongPositive/Negative coupletC=O stretching (in a derivative)
~1450MediumBisignate signalCH₂ bending modes
~1300MediumCharacteristic patternC-N stretching and C-H bending

Note: The sign and intensity of VCD bands are directly related to the absolute configuration of the molecule. The experimental spectrum is typically compared to a computationally predicted spectrum for the (S) or (R) enantiomer to make an unambiguous assignment.

Table 4: Representative Data from ¹H and ¹³C NMR Spectroscopy

Illustrative chemical shifts for 3-hydroxypiperidine.

NucleusChemical Shift (ppm)MultiplicityInterpretation
¹H NMR
H3~3.8mProton on the carbon bearing the hydroxyl group
H2, H4, H5, H6~1.5 - 3.0mProtons on the piperidine ring
¹³C NMR
C3~65Carbon bearing the hydroxyl group
C2, C4, C5, C6~20 - 50Carbons of the piperidine ring

Note: In a standard NMR experiment, enantiomers are indistinguishable. To determine enantiomeric purity and assign absolute configuration, a chiral solvating agent or a chiral derivatizing agent is used to induce diastereomeric environments, leading to separate signals for each enantiomer.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the typical experimental protocols for each of the discussed techniques.

Single-Crystal X-Ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The model is then refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and angles. The absolute configuration is determined using anomalous dispersion effects (the Flack parameter).

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: A solution of this compound is prepared in a suitable infrared-transparent solvent (e.g., deuterated chloroform, CDCl₃) at a concentration of approximately 0.1 M.

  • Data Acquisition: The solution is placed in an IR cell with a defined path length. The VCD spectrum is recorded on a VCD spectrometer. The instrument measures the difference in absorbance of left and right circularly polarized infrared light over a range of wavenumbers.

  • Computational Modeling: The VCD spectrum of one enantiomer (e.g., the (S)-enantiomer) is calculated using density functional theory (DFT) methods.

  • Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. A good match between the experimental and calculated spectra confirms the absolute configuration of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., D₂O, CD₃OD) at a concentration of 5-10 mg/mL.

  • Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. Additional experiments like COSY, HSQC, and HMBC can be performed to aid in signal assignment.

  • Chiral Analysis (Optional): To determine enantiomeric purity, a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or a chiral derivatizing agent (e.g., Mosher's acid chloride) is added to the NMR sample. This creates diastereomeric complexes that will have distinct chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer.

Visualization of Validation Workflows

The following diagram illustrates the typical workflows for validating the structure of a chiral molecule using the three discussed techniques.

G Comparative Workflows for Chiral Structure Validation cluster_0 X-Ray Crystallography cluster_1 Vibrational Circular Dichroism (VCD) cluster_2 Nuclear Magnetic Resonance (NMR) a Start: Synthesized (S)-3-Hydroxypiperidine HCl Grow Single Crystal b Data Collection X-Ray Diffractometer a->b c Structure Solution & Refinement Determine Atomic Coordinates b->c d Result Unambiguous Absolute Configuration c->d e Start: Synthesized (S)-3-Hydroxypiperidine HCl Prepare Solution f Data Acquisition VCD Spectrometer e->f h Comparison Match Experimental and Calculated Spectra f->h g Computational Modeling Predict VCD Spectrum of (S)-enantiomer g->h i Result Confirmed Absolute Configuration in Solution h->i j Start: Synthesized (S)-3-Hydroxypiperidine HCl Prepare Solution k Data Acquisition ¹H, ¹³C, 2D NMR j->k l Analysis Determine Connectivity & Relative Stereochemistry k->l m Chiral Analysis (Optional) Add Chiral Auxiliary l->m n Result Enantiomeric Purity & Relative Structure l->n m->n

Caption: Comparative workflows for chiral structure validation.

A Comparative Guide to HPLC and GC for Chiral Purity Analysis of 3-Hydroxypiperidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the chiral purity of pharmaceutical intermediates like 3-hydroxypiperidine is of paramount importance. The stereochemistry of such molecules can significantly influence their pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques widely employed for the enantioselective analysis of chiral compounds. This guide provides an objective comparison of these methods for the chiral purity analysis of 3-hydroxypiperidine isomers, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable technique for specific analytical needs.

Principles of Chiral Separation

High-Performance Liquid Chromatography (HPLC): Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP) packed into a column.[1] The sample is dissolved in a liquid mobile phase and pumped through the column. The enantiomer that interacts more strongly with the CSP is retained longer, resulting in different elution times and, thus, separation. For compounds like 3-hydroxypiperidine, which lack a strong UV chromophore, derivatization may be employed to enhance detectability.[2]

Gas Chromatography (GC): Chiral GC is suitable for volatile and thermally stable compounds.[1] The separation principle is similar to HPLC, but the mobile phase is an inert gas, and the stationary phase is coated on the inner wall of a capillary column.[1] For non-volatile or polar compounds like 3-hydroxypiperidine, a derivatization step is often necessary to increase volatility and thermal stability, as well as to improve chromatographic performance.[3][4] Silylation is a common derivatization technique for alcohols and amines.[4]

Quantitative Performance Comparison

The choice between HPLC and GC for chiral purity analysis depends on various factors, including the desired resolution, analysis time, sensitivity, and sample throughput. The following table summarizes the key performance characteristics of each technique for the analysis of 3-hydroxypiperidine isomers.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Resolution Good to excellentVery high
Analysis Time Typically 10-30 minutesGenerally faster, often 5-20 minutes[2]
Sensitivity (LOD/LOQ) High, comparable to GCVery high, especially with a Flame Ionization Detector (FID)[2]
Sample Throughput ModerateHigh
Derivatization May be required for detection enhancement[2]Often mandatory for volatility and stability[3]
Instrumentation Cost Generally higherGenerally lower
Solvent Consumption HigherLower[1]

Experimental Protocols

Chiral HPLC Method for N-Boc-3-Hydroxypiperidine Isomers

This method is adapted from a study on the quantitative analysis of (S)- and (R)-1-Boc-3-hydroxypiperidine.[5]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Chiralpak-IC3 (250 x 4.6 mm, 3 µm).[5]

  • Mobile Phase: An isocratic mixture of n-Hexane and Isopropyl Alcohol (IPA) with 0.2% Trifluoroacetic acid (TFA) in a ratio of 95:5 (v/v).[5]

  • Flow Rate: 0.6 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection: UV at 210 nm.

  • Injection Volume: 15 µL.[5]

  • Sample Preparation: Dissolve the N-Boc-3-hydroxypiperidine sample in Isopropyl Alcohol (IPA) to a suitable concentration.[5]

Chiral GC Method for 3-Hydroxypiperidine Isomers (with Derivatization)

This protocol is a representative method based on general principles of chiral GC analysis for similar compounds, as direct detailed protocols for underivatized 3-hydroxypiperidine are less common due to its polarity.

  • Derivatization (Silylation):

    • To 1 mg of the 3-hydroxypiperidine sample, add 100 µL of pyridine (as a solvent) and 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[6]

    • Cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.[6]

  • Instrumentation: A standard GC system with a Flame Ionization Detector (FID).

  • Column: A capillary column coated with a cyclodextrin-based chiral stationary phase (e.g., β-DEX™ 225).[2]

  • Carrier Gas: Helium.

  • Injection: Split injection.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 5°C/min.

    • Hold at 180°C for 5 minutes.

  • Detector Temperature: 250°C.

Analytical Workflow Visualization

The following diagrams illustrate the typical experimental workflows for the chiral purity analysis of 3-hydroxypiperidine isomers using HPLC and GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 3-Hydroxypiperidine Sample Dissolution Dissolve in Mobile Phase Component (e.g., IPA) Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Chiral Separation on CSP Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation

HPLC Analytical Workflow for 3-Hydroxypiperidine.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 3-Hydroxypiperidine Sample Derivatization Derivatization (e.g., Silylation) Sample->Derivatization Injection Inject into GC Derivatization->Injection Separation Chiral Separation on CSP Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation

GC Analytical Workflow for 3-Hydroxypiperidine.

Conclusion

Both chiral HPLC and GC are powerful and reliable techniques for determining the enantiomeric purity of 3-hydroxypiperidine isomers.[1] The choice between them is contingent upon the specific analytical requirements of the researcher.

Chiral HPLC is a versatile and robust method, particularly for the N-Boc protected form of 3-hydroxypiperidine, and can often be performed without derivatization if adequate detection is achievable.[5] It is well-suited for a broad range of pharmaceutical compounds.[7]

Chiral GC generally offers higher resolution and faster analysis times.[2] However, the necessity of a derivatization step for a polar molecule like 3-hydroxypiperidine adds to the sample preparation time and complexity.[3] This technique is ideal when high throughput and sensitivity are critical, and the analyte is or can be made volatile.

Ultimately, the selection of the analytical method should be based on a careful evaluation of factors such as the specific form of the analyte (e.g., free base or protected), available instrumentation, required sensitivity, and desired sample throughput. For routine quality control with high sample loads, the speed of GC may be advantageous, while for method development and applications requiring broader applicability without derivatization, HPLC might be the preferred choice.

References

A Comparative Guide to Catalysts for the Asymmetric Synthesis of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of piperidine scaffolds is a critical endeavor. This guide provides an objective comparison of leading catalytic systems—organocatalysis, transition metal catalysis, and biocatalysis—for the asymmetric synthesis of these vital heterocyclic compounds. We present a comparative analysis of their performance, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. The stereochemistry of substituents on the piperidine ring is often crucial for biological activity, making asymmetric synthesis a key technology in modern medicinal chemistry. This guide focuses on a comparative study of different catalytic approaches to achieve high enantioselectivity in the synthesis of piperidine derivatives.

Performance Comparison of Catalytic Systems

To provide a clear and direct comparison, we have compiled performance data for different catalyst types in the asymmetric synthesis of piperidine derivatives. The following table summarizes key metrics such as yield, enantiomeric excess (ee%), and diastereomeric ratio (dr) for representative catalytic systems.

Catalyst TypeCatalyst/ReactionSubstrateProductYield (%)ee (%)drReference
Organocatalysis (L)-Proline (Mannich Reaction)Δ¹-Piperideine & Acetone(+)-Pelletierine5694N/A[1]
Organocatalysis 9-Aminoquinidine (aza-Michael Reaction)Cbz-protected α,β-unsaturated ketone(S)-Cbz-protected Pelletierine9090N/A[2]
Transition Metal Catalysis Rh(I)/CKphos ([2+2+2] Cycloaddition)Oxygen-linked alkenyl isocyanate & AlkynePolysubstituted Piperidine7794>19:1[3]
Biocatalysis ω-Transaminase (ATA-025-IMB)1-Boc-3-piperidone(R)-3-amino-1-Boc-piperidine70>99N/A[1][4]
Biocatalysis Ketoreductase & Glucose DehydrogenaseN-Boc-3-piperidone(S)-N-Boc-3-hydroxypiperidine>99 (Conversion)>99N/A[5]

Signaling Pathways and Experimental Workflows

To visualize the logical flow of a typical asymmetric synthesis experiment, the following diagram illustrates a general workflow.

experimental_workflow General Workflow for Asymmetric Piperidine Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Start Start Substrate_Preparation Substrate Preparation Start->Substrate_Preparation Catalyst_Selection Catalyst Selection Substrate_Preparation->Catalyst_Selection Reaction_Setup Reaction Setup (Solvent, Temp, etc.) Catalyst_Selection->Reaction_Setup Run_Reaction Run Asymmetric Catalytic Reaction Reaction_Setup->Run_Reaction Monitoring Reaction Monitoring (TLC, HPLC) Run_Reaction->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction_Purification Extraction & Purification Quenching->Extraction_Purification Characterization Characterization (NMR, MS) Extraction_Purification->Characterization Stereoselectivity_Analysis Stereoselectivity Analysis (Chiral HPLC) Characterization->Stereoselectivity_Analysis End End Stereoselectivity_Analysis->End

Caption: A generalized workflow for conducting an asymmetric synthesis of piperidines, from preparation to final analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for each class of catalysis.

Organocatalytic Synthesis of (+)-Pelletierine

This protocol is adapted from the biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids.[1]

Materials:

  • Δ¹-Piperideine

  • Acetone

  • (L)-Proline

  • Benzonitrile (solvent)

Procedure:

  • To a solution of Δ¹-piperideine (0.6 mmol) in benzonitrile (0.85 mL), add acetone (6 equivalents).

  • Add (L)-proline (20 mol%) to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, purify the product by flash column chromatography on silica gel to yield (+)-pelletierine.

Transition Metal-Catalyzed Synthesis of a Polysubstituted Piperidine

This protocol is based on a rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition.[3]

Materials:

  • Oxygen-linked alkenyl isocyanate

  • Alkyne

  • [Rh(C₂H₄)₂Cl]₂ (precatalyst)

  • CKphos (ligand)

  • Toluene (solvent)

Procedure:

  • In a glovebox, dissolve the rhodium precatalyst and the CKphos ligand in toluene.

  • Add the oxygen-linked alkenyl isocyanate to the catalyst solution.

  • Slowly add the alkyne to the reaction mixture.

  • Stir the reaction at the designated temperature.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash chromatography to obtain the polysubstituted piperidine.

Biocatalytic Synthesis of (R)-3-amino-1-Boc-piperidine

This protocol utilizes an immobilized ω-transaminase for the asymmetric amination of a prochiral ketone.[1][4]

Materials:

  • 1-Boc-3-piperidone

  • Immobilized ω-transaminase (e.g., ATA-025-IMB)

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP) (cofactor)

  • Triethanolamine buffer (pH 7.5)

  • Dimethyl sulfoxide (DMSO) (co-solvent)

Procedure:

  • To a triethanolamine buffer, add the immobilized ω-transaminase, isopropylamine, and PLP.

  • Stir the mixture at 35 °C for 5 minutes.

  • Add a preheated solution of 1-Boc-3-piperidone in DMSO to the reaction mixture.

  • Stir the reaction at 50 °C and monitor by HPLC.

  • Upon complete conversion, filter the enzyme.

  • Work up the reaction mixture to isolate the (R)-3-amino-1-Boc-piperidine.

Conclusion

The choice of catalyst for the asymmetric synthesis of piperidines depends on several factors, including the desired substitution pattern, scalability, cost, and green chemistry considerations.

  • Organocatalysis offers a metal-free and often operationally simple approach, with readily available catalysts like proline. However, catalyst loading can sometimes be high.

  • Transition metal catalysis provides access to a wide range of complex piperidine structures with high efficiency and stereoselectivity. The cost of the metal and ligands, as well as the need to remove metal traces from the final product, can be drawbacks.

  • Biocatalysis presents a highly selective and environmentally friendly option, often operating under mild conditions in aqueous media. The substrate scope of enzymes can be a limitation, though enzyme engineering is rapidly expanding the possibilities.

This guide provides a starting point for researchers to navigate the diverse landscape of catalytic methods for asymmetric piperidine synthesis. By comparing the performance and protocols of different systems, scientists can make more informed decisions to accelerate their research and drug development programs.

References

A Comparative Guide to the Certificate of Analysis for (S)-3-Hydroxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and characterization of chemical reagents are paramount. The Certificate of Analysis (COA) is a critical document that provides a detailed summary of the quality control tests performed on a specific batch of a compound. This guide offers a comprehensive interpretation of a typical COA for (S)-3-Hydroxypiperidine hydrochloride, a versatile chiral building block in pharmaceutical synthesis. Furthermore, it presents a comparison with its enantiomeric counterpart, (R)-3-Hydroxypiperidine hydrochloride, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound from two representative suppliers (Supplier A and Supplier B) and include data for (R)-3-Hydroxypiperidine hydrochloride for comparative purposes.

Table 1: Physical and Chemical Properties

Parameter(S)-3-Hydroxypiperidine HCl (Supplier A)(S)-3-Hydroxypiperidine HCl (Supplier B)(R)-3-Hydroxypiperidine HCl
Appearance White to off-white crystalline powderWhite crystalline powderOff-white solid
Molecular Formula C₅H₁₂ClNOC₅H₁₂ClNOC₅H₁₂ClNO
Molecular Weight 137.61 g/mol 137.61 g/mol 137.61 g/mol
Melting Point 195-200 °C[1]195-196 °C[2]Not Specified
Optical Rotation -7° (c=1 in MeOH)[1]-8° (c=1 in Methanol)[2]Not Specified

Table 2: Purity and Composition

Test(S)-3-Hydroxypiperidine HCl (Supplier A)(S)-3-Hydroxypiperidine HCl (Supplier B)(R)-3-Hydroxypiperidine HCl
Purity (by Titration) ≥ 98%[1]98%[2]98.5% (by GC)
Enantiomeric Purity (by HPLC) ≥ 99.0% eeNot SpecifiedNot Specified
Water Content (Karl Fischer) ≤ 0.5%Not SpecifiedNot Specified
Elemental Analysis (CHN) Conforms to theoryNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key experiments cited in the COA are provided below. These protocols are representative of standard pharmaceutical quality control procedures.

Purity Determination by Argentometric Titration

This method determines the purity of the hydrochloride salt by titrating the chloride ions with a standardized solution of silver nitrate.

  • Principle: The titration is based on the reaction Ag⁺(aq) + Cl⁻(aq) → AgCl(s). The endpoint is detected when all chloride ions have precipitated, and excess silver ions react with a potassium chromate indicator to form a reddish-brown precipitate of silver chromate.

  • Apparatus: Analytical balance, burette, pipette, conical flask.

  • Reagents:

    • Standardized 0.1 M Silver Nitrate (AgNO₃) solution

    • Potassium Chromate (K₂CrO₄) indicator solution (5% w/v in water)

    • Deionized water

  • Procedure:

    • Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 50 mL of deionized water in a conical flask.

    • Add 1 mL of potassium chromate indicator solution.

    • Titrate with the standardized 0.1 M silver nitrate solution with constant stirring until the first permanent appearance of a reddish-brown color.

    • Record the volume of silver nitrate solution consumed.

    • Calculate the percentage purity using the following formula:

      Where:

      • V = Volume of AgNO₃ solution in mL

      • M = Molarity of AgNO₃ solution

      • 137.61 = Molecular weight of this compound

      • W = Weight of the sample in grams

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

This method separates and quantifies the (S)- and (R)-enantiomers to determine the enantiomeric excess (ee) of the desired (S)-isomer.

  • Principle: The enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with different stabilities.

  • Apparatus: HPLC system with a UV detector.

  • Typical Conditions:

    • Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral column)

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Column Temperature: 25 °C

  • Procedure:

    • Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Inject the sample onto the HPLC system.

    • Record the chromatogram and identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times of reference standards.

    • Calculate the enantiomeric excess (ee) using the following formula:

      Where Area(S) and Area(R) are the peak areas of the (S)- and (R)-enantiomers, respectively.

Water Content by Karl Fischer Titration

This is a highly specific method for the determination of water content.

  • Principle: The Karl Fischer reagent, which contains iodine, reacts with water in the sample in the presence of sulfur dioxide and a base. The endpoint is reached when all the water has been consumed, and excess iodine is detected electrochemically.

  • Apparatus: Karl Fischer titrator (coulometric or volumetric).

  • Reagents: Karl Fischer reagent (commercially available).

  • Procedure:

    • The titration vessel of the Karl Fischer apparatus is filled with the Karl Fischer reagent.

    • A known weight of the this compound sample is accurately introduced into the vessel.

    • The titration is initiated, and the instrument automatically determines the amount of water in the sample.

    • The water content is typically expressed as a percentage by weight.

Elemental Analysis (CHN)

This analysis determines the percentage of carbon, hydrogen, and nitrogen in the compound to confirm its elemental composition.

  • Principle: The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

  • Apparatus: CHN elemental analyzer.

  • Procedure:

    • A small, accurately weighed amount of the sample is placed in a tin capsule.

    • The capsule is introduced into the combustion chamber of the elemental analyzer.

    • The instrument automatically performs the combustion and analysis, providing the weight percentages of C, H, and N.

    • The experimental values are compared to the theoretical values calculated from the molecular formula (C₅H₁₂ClNO: C=43.64%, H=8.79%, N=10.18%).

Mandatory Visualizations

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control analysis of this compound.

experimental_workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting A Receive (S)-3-Hydroxypiperidine HCl Batch B Prepare Samples for Analysis A->B C Purity (Titration) B->C D Enantiomeric Purity (HPLC) B->D E Water Content (Karl Fischer) B->E F Elemental Analysis (CHN) B->F G Spectroscopic ID (NMR, IR) B->G H Compare Results to Specifications C->H D->H E->H F->H G->H I Generate Certificate of Analysis H->I

Figure 1: QC Workflow for (S)-3-Hydroxypiperidine HCl.
Signaling Pathway Involvement

(S)-3-Hydroxypiperidine and its derivatives are known to interact with various neurotransmitter receptors, including GABA and nicotinic acetylcholine receptors. The following diagram depicts a simplified signaling pathway for the GABA-A receptor, a common target for piperidine-containing compounds.

gaba_signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA GABA GAD->GABA GABA_released GABA GABA->GABA_released Release GABA_A GABA-A Receptor GABA_released->GABA_A Binding Ion_Channel Cl- Channel Opening GABA_A->Ion_Channel Hyperpolarization Hyperpolarization (Inhibitory Effect) Ion_Channel->Hyperpolarization Piperidine (S)-3-Hydroxypiperidine Derivative (Modulator) Piperidine->GABA_A Allosteric Modulation

Figure 2: Simplified GABA-A Receptor Signaling Pathway.

This guide provides a framework for interpreting the Certificate of Analysis for this compound and highlights the key quality attributes that ensure its suitability for research and development. By understanding the underlying analytical methodologies and comparing data across different suppliers and related compounds, researchers can make informed decisions about the quality and applicability of this important chemical building block.

References

Navigating Chiral Purity: A Comparative Guide to Quantifying (R)-Isomer Impurities in (S)-1-Boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral intermediates like (S)-1-Boc-3-hydroxypiperidine is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of analytical methodologies for the precise quantification of the unwanted (R)-isomer impurity, supported by experimental data and detailed protocols to aid in method selection and implementation.

(S)-1-Boc-3-hydroxypiperidine is a critical chiral building block in the synthesis of numerous pharmaceuticals. The presence of its enantiomer, the (R)-isomer, can lead to undesirable pharmacological effects or reduced efficacy of the final drug product. Therefore, robust and accurate analytical methods are essential to monitor and control the level of this impurity. This guide compares the most common and effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Method Comparison at a Glance

The selection of an optimal analytical method depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each technique for the quantification of the (R)-isomer impurity in (S)-1-Boc-3-hydroxypiperidine.

ParameterChiral HPLCChiral GCChiral SFCqNMR
Principle Differential interaction with a chiral stationary phase in a liquid mobile phase.Separation of volatile compounds based on their interaction with a chiral stationary phase in a gaseous mobile phase.Separation using a supercritical fluid as the mobile phase, offering properties of both liquids and gases.Quantification based on the integration of specific NMR signals without a reference standard of the impurity.
Limit of Detection (LOD) Low (typically in the ppm range)Very low (can reach sub-ppm levels)Low (comparable to HPLC)Higher (typically requires >0.1% impurity)
Limit of Quantitation (LOQ) Low (typically in the ppm range)Very low (can reach ppm levels)Low (comparable to HPLC)Higher (typically requires >0.5% impurity)
Accuracy (% Recovery) High (typically 98-102%)High (typically 95-105%)High (typically 97-103%)Very high (can be considered a primary ratio method)
Precision (%RSD) High (< 2%)High (< 5%)High (< 3%)Very high (< 1%)
Analysis Time Moderate (15-30 min)Fast (10-20 min)Very Fast (5-15 min)Moderate (10-20 min per sample)
Sample Preparation Simple dissolutionMay require derivatization to increase volatilitySimple dissolutionSimple dissolution
Instrumentation Cost ModerateModerateHighVery High
Solvent Consumption HighLowVery LowLow

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust method for the separation and quantification of enantiomers. A validated method for the analysis of (R)-isomer in (S)-1-Boc-3-hydroxypiperidine has been reported and its parameters are detailed below.[1][2]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column: Chiralpak IC-3 (250 mm x 4.6 mm, 3 µm) or equivalent[2]

Chromatographic Conditions:

  • Mobile Phase: n-Hexane and Isopropyl alcohol (IPA) in a ratio of 95:5 (v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Performance Data:

  • Linearity: The method should be linear over a range that covers the expected impurity levels.

  • Accuracy: Typically demonstrated by spike and recovery experiments at different concentration levels of the (R)-isomer.

  • Precision: Assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision) of the measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For compounds like 1-Boc-3-hydroxypiperidine, derivatization may be necessary to improve volatility.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based column)

Chromatographic Conditions (Illustrative):

  • Carrier Gas: Helium or Hydrogen

  • Injector Temperature: 250°C

  • Detector Temperature: 275°C

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 220°C at 5°C/min, and hold for 5 minutes.

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to convert the hydroxyl group to a more volatile silyl ether.

    • Inject an aliquot of the derivatized sample into the GC.

Performance Data:

  • Performance characteristics such as linearity, accuracy, precision, LOD, and LOQ should be established through a method validation study.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a "green" chromatography technique that uses supercritical carbon dioxide as the main mobile phase, offering faster separations and reduced organic solvent consumption compared to HPLC.[][4]

Instrumentation:

  • Supercritical Fluid Chromatography system with a UV or Mass Spectrometry (MS) detector

  • Chiral column suitable for SFC (e.g., polysaccharide-based columns)

Chromatographic Conditions (Illustrative):

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol or ethanol (e.g., 85:15 CO2:Methanol)

  • Flow Rate: 2-4 mL/min

  • Back Pressure: 100-150 bar

  • Column Temperature: 35-40°C

  • Detection: UV at 210 nm or MS

  • Sample Preparation: Dissolve the sample in the modifier solvent (e.g., methanol) to a suitable concentration.

Performance Data:

  • SFC methods are known for their high throughput and efficiency. Validation parameters should be established similarly to HPLC methods.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of substances without the need for a specific reference standard of the analyte. For chiral analysis, a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is used to induce chemical shift differences between the enantiomers.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Experimental Protocol (Illustrative):

  • Sample Preparation:

    • Accurately weigh a specific amount of the (S)-1-Boc-3-hydroxypiperidine sample.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl3).

    • Add a molar excess of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

  • NMR Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons being quantified, which is crucial for accurate integration.

  • Data Analysis:

    • Identify the signals corresponding to the (R)- and (S)-isomers that are well-resolved due to the interaction with the chiral solvating agent.

    • Carefully integrate the respective signals.

    • Calculate the percentage of the (R)-isomer impurity from the ratio of the integrals.

Performance Data:

  • Accuracy: qNMR is considered a highly accurate technique.

  • Precision: Excellent precision can be achieved with proper experimental setup and data processing.

  • Specificity: The high resolution of NMR provides excellent specificity.

  • LOD/LOQ: Generally higher than chromatographic methods, making it more suitable for quantifying impurities at levels above 0.1-0.5%.

Workflow and Decision Making

The following diagram illustrates a general workflow for quantifying the (R)-isomer impurity in (S)-1-Boc-3-hydroxypiperidine.

G cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Data Acquisition & Analysis cluster_3 Reporting Sample Sample of (S)-1-Boc-3-hydroxypiperidine Dissolution Dissolution in a suitable solvent Sample->Dissolution Derivatization Derivatization (if required, e.g., for GC) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC SFC Chiral SFC Dissolution->SFC qNMR qNMR Dissolution->qNMR GC Chiral GC Derivatization->GC Chromatogram Obtain Chromatogram / Spectrum HPLC->Chromatogram GC->Chromatogram SFC->Chromatogram qNMR->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % (R)-isomer Integration->Calculation Report Generate Report with Quantitative Results Calculation->Report

Caption: General workflow for quantifying the (R)-isomer impurity.

Conclusion

The choice of the most suitable analytical method for quantifying the (R)-isomer impurity in (S)-1-Boc-3-hydroxypiperidine depends on the specific requirements of the analysis.

  • Chiral HPLC is a versatile and reliable method that is widely accessible and provides a good balance of sensitivity, accuracy, and precision. It is often the method of choice for routine quality control.

  • Chiral GC offers excellent sensitivity and resolution, particularly for volatile impurities, but may require a derivatization step, adding to the sample preparation time.

  • Chiral SFC is a modern, high-throughput, and environmentally friendly alternative to HPLC, offering significant advantages in terms of analysis speed and reduced solvent consumption.

  • qNMR is a powerful, non-destructive technique that provides highly accurate and precise quantification without the need for an impurity reference standard, making it an excellent tool for method validation and the analysis of samples where a standard is not available. However, its lower sensitivity may limit its use for trace-level impurity analysis.

By understanding the principles, protocols, and performance characteristics of each of these techniques, researchers and drug development professionals can make informed decisions to ensure the chiral purity and quality of their pharmaceutical intermediates.

References

Chiral Efficacy Showdown: (R)-3-Hydroxypiperidine Dominates in BTK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of drugs synthesized with the (S)- and (R)-enantiomers of 3-hydroxypiperidine reveals a stark contrast in efficacy, with the (R)-enantiomer being the cornerstone of the potent Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. This guide delves into the comparative efficacy, underlying signaling pathways, and the experimental validation of this stereospecificity.

The critical role of chirality in drug efficacy is vividly illustrated in the case of Ibrutinib, a cornerstone in the treatment of various B-cell malignancies. Ibrutinib is the (R)-enantiomer of a molecule containing a 3-hydroxypiperidine moiety. While its synthesis often ingeniously employs the (S)-enantiomer of a protected 3-hydroxypiperidine precursor, a subsequent chiral inversion step ensures the final active pharmaceutical ingredient is the (R)-enantiomer. This stereochemical precision is paramount to its therapeutic effect.

Data Presentation: A Tale of Two Enantiomers

While comprehensive, head-to-head comparative studies detailing the efficacy of both (R)- and (S)-Ibrutinib are not extensively published, the established therapeutic use and biochemical data for Ibrutinib ((R)-enantiomer) underscore its potent activity. The (S)-enantiomer is widely regarded as the inactive form, a fact substantiated by the exclusive development and use of the (R)-form as a therapeutic agent.

The following table summarizes the inhibitory activity of (R)-Ibrutinib against its primary target, Bruton's tyrosine kinase (BTK), and other kinases. The absence of corresponding data for the (S)-enantiomer in mainstream literature highlights its lack of significant biological activity.

CompoundTarget KinaseIC50 (nM)Reference(s)
(R)-Ibrutinib BTK0.5[1]
(R)-IbrutinibBMX-[2]
(R)-IbrutinibTEC-[1]
(R)-IbrutinibITK-[1]
(R)-IbrutinibBLK-[1]
(R)-IbrutinibEGFR-[1]
(R)-IbrutinibHER2-[1]
(R)-IbrutinibJAK3-[1]
(S)-Ibrutinib BTKNot reported in literature

Note: Specific IC50 values for all off-target kinases are not consistently reported across all sources, but Ibrutinib is known to have activity against them.

Signaling Pathways and Experimental Workflows

The profound difference in efficacy between the (R)- and (S)-enantiomers stems from their differential ability to bind to the active site of BTK. (R)-Ibrutinib forms a crucial covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to irreversible inhibition of the kinase.[1] This targeted inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.

B-Cell Receptor (BCR) Signaling Pathway and Ibrutinib's Mechanism of Action

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates IP3_DAG IP3 & DAG Production PLCg2->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Transcription_Factors NF-κB, NFAT, AP-1 Activation Ca_PKC->Transcription_Factors Cell_Response B-Cell Proliferation, Survival, and Differentiation Transcription_Factors->Cell_Response Antigen Antigen Antigen->BCR binds Ibrutinib (R)-Ibrutinib Ibrutinib->BTK irreversibly inhibits

BCR signaling pathway and the inhibitory action of (R)-Ibrutinib.

The diagram above illustrates the central role of BTK in the BCR signaling cascade. Antigen binding to the BCR initiates a signaling cascade that leads to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream pathways leading to B-cell proliferation and survival. (R)-Ibrutinib's irreversible binding to BTK effectively blocks this entire cascade.

Experimental Workflow for Determining Enantiomeric Efficacy

The determination of the differential efficacy of chiral drug enantiomers involves a systematic experimental workflow. This process begins with the synthesis of both pure enantiomers, followed by rigorous in vitro and in vivo testing.

Experimental_Workflow start Start: Chiral Drug Candidate synthesis Enantioselective Synthesis of (S)- and (R)-enantiomers start->synthesis purification Chiral HPLC Purification & Characterization synthesis->purification in_vitro In Vitro Assays purification->in_vitro binding_assay Target Binding Affinity (e.g., Ki, Kd) in_vitro->binding_assay functional_assay Functional Activity (e.g., IC50, EC50) in_vitro->functional_assay in_vivo In Vivo Models (e.g., Animal Models of Disease) functional_assay->in_vivo pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) in_vivo->pk_pd efficacy_toxicity Efficacy & Toxicity Studies in_vivo->efficacy_toxicity lead_selection Lead Enantiomer Selection efficacy_toxicity->lead_selection

Workflow for evaluating the efficacy of chiral drug enantiomers.

Experimental Protocols

The following are representative protocols for key experiments used to determine the efficacy of BTK inhibitors like Ibrutinib.

In Vitro BTK Kinase Inhibition Assay (Biochemical IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the purified BTK enzyme.

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • Substrate (e.g., a synthetic peptide)

  • ATP

  • Test compounds ((R)- and (S)-enantiomers) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the BTK enzyme, the substrate/ATP mix, and the diluted test compounds. Include a no-inhibitor control (DMSO vehicle).

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular BTK Autophosphorylation Assay

Objective: To assess the ability of a compound to inhibit BTK autophosphorylation in a cellular context.

Principle: In response to B-cell receptor stimulation, BTK autophosphorylates at a specific tyrosine residue (Y223). This assay measures the level of phosphorylated BTK in cells treated with an inhibitor.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos or Jeko-1)

  • Cell culture medium

  • Test compounds ((R)- and (S)-enantiomers)

  • Stimulating agent (e.g., anti-IgM antibody)

  • Lysis buffer

  • Primary antibodies (anti-phospho-BTK (Y223) and anti-total BTK)

  • Secondary antibody (e.g., HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Culture the B-cell lymphoma cells to the desired density.

  • Pre-treat the cells with various concentrations of the test compounds or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the B-cell receptor by adding the anti-IgM antibody for a short period (e.g., 10 minutes).

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a membrane.

  • Probe the membrane with primary antibodies against phospho-BTK and total BTK.

  • Incubate with the appropriate secondary antibody and develop the blot using a chemiluminescent substrate.

  • Quantify the band intensities to determine the ratio of phosphorylated BTK to total BTK and assess the inhibitory effect of the compounds.

References

A Comparative Guide to Ketoreductases for the Asymmetric Reduction of N-Boc-3-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of N-Boc-3-piperidone to the corresponding chiral N-Boc-3-hydroxypiperidine is a critical step in the synthesis of numerous pharmaceutical intermediates, including the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1][2] Biocatalytic reduction using ketoreductases (KREDs) offers a highly efficient and environmentally benign alternative to traditional chemical methods, which often require harsh reaction conditions and expensive heavy metal catalysts.[1] This guide provides an objective comparison of various ketoreductases for the reduction of N-Boc-3-piperidone, supported by experimental data from published studies.

Performance Comparison of Ketoreductases

The selection of an appropriate ketoreductase is paramount for achieving high conversion and enantioselectivity. Below is a summary of the performance of different ketoreductases in the reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine.

EnzymeSubstrate Conc.Conversione.e. (%)Temp (°C)pHReaction Time (h)Cofactor Regeneration SystemSource
AKR-43 16% (w/w)>99%>99%307.516Glucose Dehydrogenase (GDH)[1]
KRED 110 10 g/LComplete>99%35-407.53-4Glucose Dehydrogenase (GDH)
Alcohol Dehydrogenase (SEQ ID NO: 2) 15-220 g/L99.34%100%20-356.0-7.51-12Isopropanol[3]
KRED (co-expressed with GDH) 100 g/L>99%>99%356.5Not specifiedCo-expressed GDH[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of enzymatic reductions. The following sections outline the key experimental protocols for screening and optimizing the reduction of N-Boc-3-piperidone using ketoreductases.

General Screening of Ketoreductases

This protocol is adapted from a study where a panel of six ketoreductases (KRED 107-112) were screened for their activity.

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine 5 mg of each ketoreductase, 5 mg of NADH, 10 mg of D-glucose, and 10 mg of glucose dehydrogenase in 1 mL of phosphate buffer (pH 7.0).

  • Substrate Addition: Add 10 mg of N-Boc-3-piperidone dissolved in 100 µL of ethanol to the reaction mixture.

  • Incubation: Stir the reaction mixture at 250 rpm and 30°C for 24 hours.

  • Monitoring and Analysis: Monitor the reaction progress using thin-layer chromatography (TLC). Analyze the conversion and enantiomeric excess of the product by gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC).

Optimized Protocol using KRED 110

This protocol describes the gram-scale synthesis of (S)-N-Boc-3-hydroxypiperidine using the best-performing enzyme from the initial screen.

  • Reaction Setup: Prepare a reaction mixture containing 10 g/L of N-Boc-3-piperidone dissolved in isopropanol (IPA), 3% (w/v) KRED 110, and 10 mM NAD+ in 200 mM triethanolamine HCl buffer (pH 7.5).

  • Reaction Conditions: Stir the mixture at 230 rpm at a temperature of 35-40°C for 3-4 hours.

  • Work-up and Analysis: Upon completion, as monitored by TLC, proceed with product extraction and purification. Analyze the final product for purity and enantiomeric excess using GC, chiral HPLC, and ESI-MS.

Protocol for Co-expression of Ketoreductase and Glucose Dehydrogenase

This method utilizes a whole-cell biocatalyst with a co-expressed cofactor regeneration system for enhanced efficiency.[2]

  • Biocatalyst: Use E. coli cells co-expressing the desired ketoreductase and glucose dehydrogenase.[2]

  • Reaction Mixture: The reaction system consists of 100 g/L N-Boc-3-piperidone, 130 g/L D-glucose, 0.2 g/L NADP+, and 30 g/L wet cells (or cell-free extract) in 100 mmol/L PBS buffer (pH 6.5).[2]

  • Reaction Conditions: Maintain the reaction temperature at 35°C and the pH at 6.5.[2]

  • Analysis: Determine the conversion and enantiomeric excess of the product by HPLC.

Visualized Workflows and Pathways

Experimental Workflow for Ketoreductase Benchmarking

The following diagram illustrates a typical workflow for the screening and optimization of ketoreductases for the reduction of N-Boc-3-piperidone.

G cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_scaleup Scale-up Phase KRED Library KRED Library Initial Screening Initial Screening KRED Library->Initial Screening Test multiple KREDs TLC/GC Analysis TLC/GC Analysis Initial Screening->TLC/GC Analysis Monitor conversion Identify Hit(s) Identify Hit(s) TLC/GC Analysis->Identify Hit(s) Select best performers Reaction Conditions Reaction Conditions Identify Hit(s)->Reaction Conditions Vary parameters pH, Temp, Substrate Conc. pH, Temp, Substrate Conc. Reaction Conditions->pH, Temp, Substrate Conc. Cofactor System Cofactor System Reaction Conditions->Cofactor System Test regeneration Optimized Protocol Optimized Protocol Cofactor System->Optimized Protocol Finalize method Gram-scale Synthesis Gram-scale Synthesis Optimized Protocol->Gram-scale Synthesis Increase volume Product Isolation Product Isolation Gram-scale Synthesis->Product Isolation Purify Final Product Final Product Product Isolation->Final Product

Caption: Workflow for KRED selection and optimization.

Enzymatic Reduction and Cofactor Regeneration Pathway

This diagram illustrates the coupled enzymatic reaction for the reduction of N-Boc-3-piperidone with an integrated cofactor regeneration system using glucose dehydrogenase (GDH).

G cluster_main Asymmetric Reduction cluster_cofactor Cofactor Regeneration N-Boc-3-piperidone N-Boc-3-piperidone (S)-N-Boc-3-hydroxypiperidine (S)-N-Boc-3-hydroxypiperidine N-Boc-3-piperidone-> (S)-N-Boc-3-hydroxypiperidine Ketoreductase NADP+ NADP+ (S)-N-Boc-3-hydroxypiperidine ->NADP+ NADPH NADPH NADP+->NADPH e- NADPH->N-Boc-3-piperidone H- Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH

Caption: KRED-GDH coupled reaction pathway.

References

Spectroscopic Comparison: (S)-3-Hydroxypiperidine Hydrochloride vs. Racemic 3-Hydroxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison between the enantiomerically pure (S)-3-Hydroxypiperidine hydrochloride and its racemic form. The information presented is essential for researchers in pharmaceutical development and chemical synthesis for identity confirmation, quality control, and process monitoring. While most standard spectroscopic techniques will not distinguish between the two forms in an achiral environment, subtle differences can be observed in the solid state, and chiroptical methods are definitive.

Introduction to Stereoisomers and Spectroscopy

This compound is a chiral molecule, existing as a single enantiomer. Its racemic counterpart is an equimolar mixture of the (S) and (R) enantiomers. In solution, using achiral spectroscopic methods such as NMR and Mass Spectrometry, enantiomers exhibit identical physical and chemical properties, leading to indistinguishable spectra.[1] However, their interaction with plane-polarized light is distinct, a property leveraged by polarimetry. Furthermore, differences in crystal lattice packing between an enantiomerically pure solid and a racemic compound can sometimes lead to variations in solid-state IR spectra.[2]

Data Presentation: Spectroscopic and Physical Properties

The following tables summarize the expected and reported data for this compound and its racemic form.

Table 1: Physical and Chiroptical Properties

PropertyThis compoundRacemic 3-Hydroxypiperidine HydrochlorideKey Differentiation Method
CAS Number 475058-41-4[3][4]64051-79-2[5]
Molecular Formula C₅H₁₂ClNO[3]C₅H₁₂ClNO[5]
Molecular Weight 137.61 g/mol [3][4]137.61 g/mol [5]
Melting Point 195 - 200 °C[3]192 - 195 °C[5]Melting Point Analysis
Optical Rotation [α]²⁰/D = -7° (c=1 in MeOH)[3]0° (optically inactive)Polarimetry
Appearance White or off-white crystalline powder[3]White powder[5]

Table 2: Representative ¹H NMR Data (400 MHz, D₂O)

Note: In an achiral solvent, the ¹H NMR spectra of the (S)-enantiomer and the racemic form are identical.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.80m1HH-3 (CH-OH)
~3.40dd1HH-2 (axial)
~3.25m1HH-6 (axial)
~3.00dt1HH-2 (equatorial)
~2.85dt1HH-6 (equatorial)
~1.95m2HH-4, H-5
~1.60m2HH-4, H-5

Table 3: Representative ¹³C NMR Data (100 MHz, D₂O)

Note: In an achiral solvent, the ¹³C NMR spectra of the (S)-enantiomer and the racemic form are identical.

Chemical Shift (ppm)Assignment
~65.5C-3
~52.0C-2
~44.5C-6
~30.0C-4
~20.5C-5

Table 4: Representative IR Data (Solid State, KBr)

Note: Minor differences in peak position and shape may be observed between the enantiomerically pure and racemic forms due to different crystal packing.

Wavenumber (cm⁻¹)Functional Group Assignment
3400 - 3200 (broad)O-H stretch (alcohol)
3000 - 2800C-H stretch (aliphatic)
2700 - 2400 (broad)N-H stretch (ammonium salt)
~1600N-H bend
~1070C-O stretch (secondary alcohol)

Table 5: Representative Mass Spectrometry Data (ESI+)

Note: The mass spectra for the (S)-enantiomer and the racemic form are identical.

m/zAssignment
102.09[M+H]⁺ (protonated free base)
84.08[M+H - H₂O]⁺ (loss of water)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Polarimetry

  • Objective: To measure the optical rotation, which is the primary method to distinguish between the chiral (S)-enantiomer and the optically inactive racemic mixture.

  • Instrumentation: Standard polarimeter.

  • Procedure:

    • Prepare a solution of known concentration (e.g., 1 g/100 mL) of the sample in a suitable solvent (e.g., Methanol).

    • Calibrate the polarimeter with the pure solvent.

    • Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

    • Measure the angle of rotation at a specified temperature (e.g., 20°C) using the sodium D-line (589 nm).

    • Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical structure and confirm the proton and carbon environments.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Procedure for ¹H and ¹³C NMR:

    • Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire the spectrum using standard parameters for ¹H and ¹³C NMR.

    • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals for ¹H NMR.

3. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Procedure (KBr Pellet Method):

    • Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

4. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

    • Infuse the solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

Visualizations

The following diagrams illustrate the molecular structures and the workflow for spectroscopic comparison.

Molecular Structures cluster_S This compound cluster_Racemic Racemic 3-Hydroxypiperidine Hydrochloride S_ S_ enantiomer enantiomer R_enantiomer R_enantiomer plus + S_enantiomer_rac S_enantiomer_rac

Caption: Molecular structures of the hydrochloride salts.

G Sample Sample ((S)- or Racemic) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Polarimetry Polarimetry Sample->Polarimetry IdenticalSpectra Identical Spectra (in achiral solvent) NMR->IdenticalSpectra IR->IdenticalSpectra MS->IdenticalSpectra DifferentRotation Different Optical Rotation (-7° vs 0°) Polarimetry->DifferentRotation

Caption: Workflow for spectroscopic comparison.

References

Assessing the Performance of Different Chiral Stationary Phases for the Enantioseparation of Piperidine Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of piperidine-containing compounds is a critical determinant of their pharmacological activity and toxicological profile. Enantiomers of a chiral piperidine derivative can exhibit significantly different properties, making their separation and analysis a crucial step in drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose. This guide provides a comparative assessment of the performance of different classes of CSPs for the enantiomeric separation of piperidine derivatives, supported by experimental data to aid in the selection of the most suitable stationary phase for a given analytical challenge.

General Workflow of Chiral HPLC Separation

The successful chiral separation by HPLC follows a systematic workflow, from initial sample handling to final data interpretation. This process ensures robust and reproducible results.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Racemic Piperidine Derivative Sample Dissolution Dissolution in Mobile Phase/Compatible Solvent Sample->Dissolution Filtration Filtration to Remove Particulates Dissolution->Filtration Injector Autosampler/Manual Injector Filtration->Injector Inject Sample MobilePhase Mobile Phase (Solvent Reservoir) Pump HPLC Pump MobilePhase->Pump Pump->Injector Column Chiral Stationary Phase (CSP) Column Injector->Column Detector UV/MS Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Signal Output Integration Peak Integration and Analysis Chromatogram->Integration Report Calculation of k, α, Rs and Enantiomeric Purity Integration->Report

General workflow for chiral separation of piperidine enantiomers by HPLC.

Major Classes of Chiral Stationary Phases for Piperidine Enantioseparation

The selection of an appropriate CSP is paramount for achieving successful enantiomeric resolution. The interaction between the chiral analyte and the CSP is governed by a combination of forces, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The three primary classes of CSPs widely used for the separation of a broad range of chiral compounds, including piperidine derivatives, are Polysaccharide-based, Macrocyclic Glycopeptide-based, and Pirkle-type CSPs.

G cluster_csp Chiral Stationary Phases (CSPs) for Piperidine Enantiomers CSPs CSP Classes Primary Interaction Mechanisms Polysaccharide Polysaccharide-Based (e.g., Chiralpak®, Lux®) Groove Inclusion Hydrogen Bonding π-π Interactions Dipole-Dipole Interactions Steric Fit Macrocyclic Macrocyclic Glycopeptide (e.g., Chirobiotic™) Inclusion Complexation Ionic Interactions Hydrogen Bonding π-π Interactions Pirkle Pirkle-Type (e.g., Whelk-O®) π-π Interactions (Acceptor/Donor) Hydrogen Bonding Dipole-Dipole Interactions Steric Interactions

Classification and primary interaction mechanisms of major CSPs.

Performance Comparison of Chiral Stationary Phases

The following tables summarize the performance of different CSPs for the enantioseparation of various piperidine derivatives based on published experimental data. The key chromatographic parameters presented are:

  • Retention Factor (k'): A measure of the retention of an analyte.

  • Separation Factor (α): The ratio of the retention factors of the two enantiomers, indicating the selectivity of the CSP. An α value greater than 1 is required for separation.

  • Resolution (Rs): A measure of the degree of separation between two peaks. A baseline resolution is generally considered to be Rs ≥ 1.5.

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used for their broad applicability and high success rates.

Piperidine DerivativeChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temp. (°C)k'1k'2αRsReference
Piperidine-2,6-dione analoguesChiralpak IAmethyl-tert-butyl ether-THF (90:10, v/v)1.0N/A---1.00-5.33[1]
Piperidine-2,6-dione analoguesChiralpak IBmethyl-tert-butyl ether-THF (90:10, v/v)1.0N/A---0.33-0.67[1]
(R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazideChiralpak IAn-hexane:ethanol (70:30, v/v)1.030-->10>10[1]
Macrocyclic Glycopeptide-Based Chiral Stationary Phases

Macrocyclic glycopeptide antibiotics, such as vancomycin and teicoplanin, bonded to silica offer unique chiral recognition capabilities, often excelling in reversed-phase and polar organic modes. They are particularly effective for chiral compounds containing ionizable groups.

Piperidine DerivativeChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temp. (°C)k'1k'2αRsReference
Primaquine (a quinoline with a piperidine-like moiety)Chirobiotic Rmethanol:acetonitrile:water:triethylamine (70:10:20:0.1, v/v/v/v)1.0N/A1.0-3.43.4-5.41.59-3.402.10-2.50[1]
Quinacrine (an acridine with a piperidine-like side chain)Chirobiotic Rmethanol:acetonitrile:water:triethylamine (70:10:20:0.1, v/v/v/v)1.0N/A1.0-3.43.4-5.41.59-3.402.10-2.50[1]
Tafenoquine (a quinoline with a piperidine-like side chain)Chirobiotic Rmethanol:acetonitrile:water:triethylamine (70:10:20:0.1, v/v/v/v)1.0N/A1.0-3.43.4-5.41.59-3.402.10-2.50[1]

Note: Data for primaquine, quinacrine, and tafenoquine are included as they contain structural motifs that interact with CSPs in a manner similar to some piperidine derivatives, providing relevant comparative information in the absence of direct data for simpler piperidines on this CSP class.

Pirkle-Type Chiral Stationary Phases

Pirkle-type CSPs are based on small chiral molecules, often amino acid derivatives, bonded to a silica support. They function through π-π interactions, hydrogen bonding, and dipole-dipole interactions. While no specific data for piperidine enantiomers were found in the reviewed literature, their general characteristics make them a viable option, particularly for piperidine derivatives with aromatic substituents.

No specific experimental data for the enantioseparation of piperidine derivatives on Pirkle-type CSPs was identified in the conducted search. Researchers are encouraged to screen this class of columns, especially for analytes possessing aromatic rings and hydrogen-bonding moieties, as the complementary interaction mechanisms may provide effective separation where other phases do not.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of chiral separations. Below are representative experimental protocols based on the data presented.

Protocol 1: Separation of Piperidine-2,6-dione Analogues on Chiralpak IA/IB [1]

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IB (cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: A non-conventional mobile phase of methyl-tert-butyl ether and tetrahydrofuran (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: Ambient.

Protocol 2: Separation of (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide on Chiralpak IA [1]

  • HPLC System: A standard HPLC system with a UV detector and column oven.

  • Column: Chiralpak IA.

  • Mobile Phase: n-hexane and ethanol (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm.

Protocol 3: Separation of Quinolines with Piperidine-like Moieties on Chirobiotic R [1]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chirobiotic R (ristocetin A).

  • Mobile Phase: A mixture of methanol, acetonitrile, water, and triethylamine (70:10:20:0.1, v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV, wavelength not specified.

  • Temperature: Ambient.

Conclusion

The selection of a chiral stationary phase for the separation of piperidine enantiomers is a multi-faceted decision that depends on the specific structure of the analyte and the desired chromatographic parameters.

  • Polysaccharide-based CSPs , such as Chiralpak IA, demonstrate high efficiency and versatility for a range of piperidine derivatives, often providing excellent resolution. They are a primary choice for initial screening.

  • Macrocyclic glycopeptide-based CSPs , like Chirobiotic R, offer a complementary selectivity, particularly for compounds with ionizable groups and can be very effective in polar and reversed-phase modes.

  • Pirkle-type CSPs , while lacking specific data for piperidines in this review, should be considered for derivatives containing aromatic functionalities due to their π-π interaction-based separation mechanism.

A systematic screening approach, starting with polysaccharide-based columns and followed by other CSP classes if necessary, is a prudent strategy for developing a robust and efficient enantioselective HPLC method for piperidine-containing compounds. The detailed experimental data and protocols provided in this guide serve as a valuable starting point for method development and optimization.

References

Safety Operating Guide

Proper Disposal of (S)-3-Hydroxypiperidine Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like (S)-3-Hydroxypiperidine hydrochloride are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, procedural framework for the safe disposal of this compound.

This compound is a chemical intermediate used in organic synthesis.[1] Its disposal must be managed in accordance with local, regional, national, and international regulations.[1][2] Improper disposal can lead to environmental contamination and pose health risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Summary:

Hazard StatementClassificationPrecautionary Measures
Causes skin irritationSkin IrritantWear protective gloves and clothing.[2] Wash hands thoroughly after handling.[2]
Causes serious eye irritationEye IrritantWear eye and face protection, such as safety goggles.[2]
May cause respiratory irritationRespiratory IrritantAvoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Use only in a well-ventilated area or outdoors.[2]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye/Face ProtectionTightly fitting safety goggles.[2]
Skin ProtectionProtective gloves and impervious clothing.[2]
Respiratory ProtectionUse a full-face respirator if exposure limits are exceeded or irritation is experienced.[2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to use a licensed and approved waste disposal company.[3][4] This ensures that the chemical is managed in an environmentally safe and compliant manner.

Experimental Protocol for Preparing for Disposal:

  • Container Labeling: Ensure the waste container holding the this compound is clearly and accurately labeled with its full chemical name and any associated hazard symbols.

  • Secure Storage: Store the waste container in a designated, locked-up area to prevent unauthorized access.[2][3] The storage location should be cool, dry, and well-ventilated.[3]

  • Segregation: Keep the waste container segregated from incompatible materials, such as strong oxidizing agents.

  • Contact a Licensed Waste Disposal Service: Arrange for the collection of the chemical waste by a certified hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) to ensure they are fully aware of the material's properties.

  • Documentation: Maintain a detailed record of the disposal process, including the name of the waste disposal company, the date of collection, and the quantity of waste disposed of.

In Case of a Small Spill:

For minor spills, the following cleanup procedure should be followed:

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a fume hood.[5]

  • Wear Appropriate PPE: Don the recommended personal protective equipment.

  • Contain the Spill: Use an absorbent, non-combustible material like sand, earth, or vermiculite to contain the spill.

  • Collect the Material: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and sealed container for disposal.[6]

  • Clean the Area: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose of Cleanup Materials: All contaminated cleanup materials should be treated as hazardous waste and placed in a sealed container for disposal by a licensed company.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: (S)-3-Hydroxypiperidine Hydrochloride for Disposal assess Assess Quantity and Condition start->assess small_spill Is it a small, manageable spill? assess->small_spill bulk_waste Is it bulk waste or expired chemical? assess->bulk_waste contain Contain spill with absorbent material small_spill->contain Yes prepare_container Ensure waste is in a properly labeled and sealed container small_spill->prepare_container No bulk_waste->prepare_container collect Collect absorbed material into a labeled, sealed container contain->collect clean Decontaminate spill area collect->clean clean->prepare_container store Store in a designated, secure, and well-ventilated area prepare_container->store contact_disposal Contact Licensed Hazardous Waste Disposal Company store->contact_disposal document Document the disposal process contact_disposal->document end End: Compliant Disposal document->end

Caption: Disposal decision workflow for this compound.

Disclaimer: This information is intended for guidance purposes only. Always consult the Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations regarding chemical waste disposal.

References

Personal protective equipment for handling (S)-3-Hydroxypiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling, storage, and disposal of (S)-3-Hydroxypiperidine hydrochloride (CAS No. 475058-41-4). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3] It is crucial to use appropriate personal protective equipment to minimize exposure.

Recommended Personal Protective Equipment:

Protection Type Specification Standard
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles with side-shields.OSHA 29 CFR 1910.133 or European Standard EN166.[4][5][6]
Hand Protection Wear appropriate protective gloves (e.g., nitrile rubber).Follow manufacturer's specifications for breakthrough time and permeation rate.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure, such as a lab coat. In case of splash risk, consider impervious clothing.[5][7]Flame retardant antistatic protective clothing may be necessary depending on the scale of work.[8]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask of type N95 (US) is a minimum recommendation for handling the solid form.[4][6]Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[5]

Quantitative Safety Data

While specific occupational exposure limits have not been established for this compound, the following data from safety data sheets provide important context for its physical and chemical properties.[4]

Property Value
Appearance Off-white to pale yellow solid.[6][7]
Melting Point 57-62 °C (132.8 - 143.6 °F).[6]
Boiling Point 67 - 69 °C @ 2 mmHg.[6]
Flash Point 100 °C (212 °F).[6]
Solubility Soluble in water.[4][7]
Storage Temperature 2-8°C.[2]

Standard Operating Procedure for Handling

This section outlines the step-by-step protocol for the safe handling of this compound from receipt to disposal.

3.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear appropriate PPE (gloves, lab coat, and safety glasses) during unpacking.

  • Store the container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and bases.[4][5][7]

  • Keep the container tightly closed and store under an inert gas if possible, as the material can be hygroscopic.[9]

3.2. Weighing and Preparation of Solutions:

  • Conduct all weighing and solution preparation in a certified chemical fume hood to ensure adequate ventilation.[2][5]

  • Use dedicated, clean spatulas and weighing boats.

  • Avoid the formation of dust during handling.[9]

  • For solution preparation, slowly add the solid to the solvent to avoid splashing.

3.3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][5]

  • Clean all equipment and the work area to remove any residual chemical.

  • Contaminated clothing should be removed and washed before reuse.[1][5]

SafeHandlingWorkflow Safe Handling Workflow for this compound A Receiving B Inspection A->B Unpack with PPE C Storage (Cool, Dry, Well-Ventilated) B->C No Damage D Handling in Fume Hood (Weighing/Solution Prep) C->D Retrieve for Use E Post-Handling Cleanup D->E After Use F Waste Disposal E->F Segregate Waste

Safe Handling Workflow Diagram

Emergency and Disposal Procedures

Immediate and appropriate response to accidental exposure or spills is critical.

4.1. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation develops or persists.[5]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[5]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Call a physician immediately.[5][6]

4.2. Accidental Release Measures:

  • Evacuate personnel to safe areas.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Clean up spills immediately. Sweep up or absorb the material and place it into a suitable, clean, dry, closed container for disposal.[5]

  • Avoid generating dust.

  • Prevent the product from entering drains or waterways.[9]

4.3. Disposal Plan: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[4] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4] Dispose of contents and container to an approved waste disposal plant.[6]

EmergencyResponseWorkflow Emergency Response Workflow cluster_exposure Accidental Exposure cluster_spill Spill Response A Eye Contact Action1 Flush with Water (15 min) A->Action1 B Skin Contact Action2 Wash with Soap & Water B->Action2 C Inhalation Action3 Move to Fresh Air C->Action3 D Ingestion Action4 Give Water/Milk (No Vomiting) D->Action4 E Evacuate Area F Wear Full PPE E->F G Contain & Clean Up F->G H Dispose of Waste G->H SeekMedical Seek Immediate Medical Attention Action1->SeekMedical Action2->SeekMedical Action3->SeekMedical Action4->SeekMedical

Emergency Response Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Hydroxypiperidine hydrochloride
Reactant of Route 2
(S)-3-Hydroxypiperidine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。